Dimpropyridaz
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-pyridazin-4-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-6-20(14-7-8-17-18-9-14)16(22)15-10-19-21(13(15)5)12(4)11(2)3/h7-12H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPGZXOPMRKAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CN=NC=C1)C(=O)C2=C(N(N=C2)C(C)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894943 | |
| Record name | 1-(1,2-Dimethylpropyl)-N-ethyl-5-methyl-N-4-pyridazinyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403615-77-9 | |
| Record name | Dimpropyridaz | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403615779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1,2-Dimethylpropyl)-N-ethyl-5-methyl-N-4-pyridazinyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMPROPYRIDAZ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7FZA9BA57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of Dimpropyridaz
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimpropyridaz is a novel insecticide belonging to the pyrazole (B372694) carboxamide class of chemicals. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed synthesis pathway. The information presented is intended for researchers, scientists, and professionals involved in drug development and pest management.
Chemical Structure and Identity
This compound, developed by BASF, is a potent insecticide effective against a range of sucking insect pests.[1] Its chemical structure is characterized by a pyrazole ring linked to a pyridazine (B1198779) moiety through a carboxamide bridge.
Chemical Structure:
IUPAC Name: N-Ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-pyridazin-4-ylpyrazole-4-carboxamide[2]
CAS Number: 1403615-77-9[2]
Molecular Formula: C₁₆H₂₃N₅O[2]
Molecular Weight: 301.39 g/mol [2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Physical State | Light beige, odorless powder | [1] |
| Melting Point | 88 °C | [1] |
| Boiling Point | 490.2 ± 45.0 °C (predicted) | |
| Density | 1.15 ± 0.1 g/cm³ (predicted) | |
| Water Solubility | 34.6 g/L (pH not specified) | [1] |
| Solubility in Organic Solvents | Very soluble in methanol, acetone, and 1,2-dichloroethane (B1671644) (>250 g/L); Soluble in p-xylene (B151628) and ethyl acetate (B1210297) (67-80 g/L); Sparingly soluble in n-heptane (<10 g/L) | [1] |
| log P (n-octanol/water) | 1.1 (at pH 5.8) | [1] |
| Vapor Pressure | 8.7 x 10⁻⁶ Pa (at 20 °C) | [1] |
| pKa | Not reported | [1] |
Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with the formation of a pyrazole derivative, followed by amide coupling. The general pathway is outlined below.
Caption: Synthesis pathway of this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound, based on established chemical principles and patent literature.
Synthesis of 1-(3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid
Step 1: Formation of 3-Methyl-2-butanone Hydrazone
-
Reagents: 3-Methyl-2-butanone, Hydrazine hydrate.
-
Procedure: To a solution of 3-methyl-2-butanone in ethanol (B145695), an equimolar amount of hydrazine hydrate is added dropwise at room temperature. The mixture is stirred for 2-4 hours. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.
Step 2: Cyclization to form Ethyl 1-(3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
-
Reagents: 3-Methyl-2-butanone hydrazone, Ethyl 2-formyl-3-oxobutanoate (or a suitable equivalent), acid catalyst (e.g., acetic acid).
-
Procedure: The crude 3-methyl-2-butanone hydrazone is dissolved in a suitable solvent such as ethanol or acetic acid. Ethyl 2-formyl-3-oxobutanoate is added to the solution, and the mixture is refluxed for 6-8 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated to give the crude pyrazole ester. Purification can be achieved by column chromatography on silica (B1680970) gel.
Step 3: Hydrolysis to 1-(3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid
-
Reagents: Ethyl 1-(3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylate, Sodium hydroxide (B78521) (NaOH), Hydrochloric acid (HCl).
-
Procedure: The pyrazole ester is dissolved in a mixture of ethanol and water. An excess of sodium hydroxide solution is added, and the mixture is heated to reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC). The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The aqueous solution is acidified with dilute hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried to afford the desired carboxylic acid.
Synthesis of this compound
Step 4: Formation of 1-(3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carbonyl chloride
-
Reagents: 1-(3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid, Thionyl chloride (SOCl₂).
-
Procedure: The carboxylic acid is suspended in an inert solvent like dichloromethane (B109758) or toluene. Thionyl chloride (in excess) is added dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is then stirred at room temperature or gently heated to 40-50 °C for 2-3 hours until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.
Step 5: Amide Coupling to form this compound
-
Reagents: 1-(3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carbonyl chloride, N-Ethyl-4-pyridazinamine, a base (e.g., triethylamine (B128534) or pyridine).
-
Procedure: N-Ethyl-4-pyridazinamine is dissolved in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran. A base, such as triethylamine, is added to the solution. The crude acid chloride, dissolved in the same solvent, is then added dropwise to the amine solution at 0 °C. The reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC). The reaction mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.
Mechanism of Action
This compound acts as a pro-insecticide.[1] Within the target insect, it is metabolized into its active form. This active metabolite disrupts the function of the chordotonal organs, which are sensory organs in insects responsible for hearing, balance, and spatial orientation.[1] Specifically, it inhibits the firing of chordotonal organ neurons by blocking signaling upstream of the Transient Receptor Potential Vanilloid (TRPV) channels. This disruption of mechanosensory signal transduction leads to a loss of coordination, cessation of feeding, and ultimately, the death of the insect.[1]
Caption: Mechanism of action of this compound.
References
In-Depth Technical Guide to the Physicochemical Properties of Dimpropyridaz
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Dimpropyridaz, a novel insecticide. The information is curated for researchers, scientists, and professionals involved in drug development and crop protection. This document details the compound's chemical identity, physical characteristics, and stability, supported by experimental methodologies and visual diagrams to elucidate key pathways and workflows.
Chemical Identity and Nomenclature
This compound is a synthetic insecticide belonging to the pyrazolecarboxamide chemical class.[1] It is the first and sole representative of the Insecticide Resistance Action Committee (IRAC) Group 36.[2]
| Identifier | Value |
| Common Name | This compound |
| IUPAC Name | N-ethyl-5-methyl-1-[(2RS)-3-methylbutan-2-yl]-N-(pyridazin-4-yl)-1H-pyrazole-4-carboxamide[3] |
| CAS Number | 1403615-77-9[3] |
| Molecular Formula | C₁₆H₂₃N₅O[3] |
| Molecular Weight | 301.39 g/mol [3] |
| Canonical SMILES | CCN(C1=CN=NC=C1)C(=O)C2=C(N(N=C2)C(C)C(C)C)C |
| InChI Key | NQPGZXOPMRKAGJ-UHFFFAOYSA-N[4] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and formulation development. The data presented below is based on studies conducted on the technical grade or purified active ingredient.
| Property | Value | Purity/Conditions |
| Physical Form | Powder[3] | Technical Active (95.3%) |
| Color | Light brown / Light beige[3] | Technical Active (95.3%) |
| Odor | Odorless[3] | - |
| Melting Point | 81.9 °C[3] | Technical Active (95.3%) |
| 88 °C[3] | Purified Active Ingredient (99.7%) | |
| Boiling Point | Not specified (decomposition may occur at higher temperatures) | - |
| Vapor Pressure | 8.7 x 10⁻⁶ Pa[3] | at 20°C |
| Water Solubility | 34.6 g/L[3] | pH independent |
| 28.7 g/L[1] | at 20°C, pH 7 | |
| n-Octanol/Water Partition Coefficient (log P) | 1.1[3] | at 20°C, pH 5.8 |
| Dissociation Constant (pKa) | Not reported[3] | - |
Solubility in Organic Solvents
This compound exhibits varying degrees of solubility in different organic solvents, which is a critical factor for formulation and analytical method development.
| Solvent | Solubility (g/L) | Temperature |
| Methanol | >250[3] | 20°C |
| Acetone | >250[3] | 20°C |
| 1,2-Dichloroethane | >250[3] | 20°C |
| p-Xylene | 67 - 80[3] | 20°C |
| Ethyl Acetate | 67 - 80[3] | 20°C |
| n-Heptane | <10[3] | 20°C |
Stability
The stability of this compound under various conditions is essential for determining its shelf-life and persistence.
| Condition | Stability |
| Thermal Stability | Good stability after accelerated storage at 54°C for 2 weeks.[3] Stable at room temperature if no decomposition is observed below 150°C.[5] |
| Storage Stability | Expected to remain stable for at least 2 years under normal storage conditions.[3] |
| Flammability | Not flammable.[3] |
| Explosive Properties | Not explosive.[3] |
| Oxidizing Properties | Not oxidizing.[3] |
Experimental Protocols
The determination of physicochemical properties for regulatory submission typically follows internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.
Melting Point (OECD Guideline 102)
The melting point is determined to identify the substance and obtain an indication of its purity.
-
Principle: The temperature at which the phase transition from solid to liquid occurs at atmospheric pressure is measured.[6]
-
Apparatus: A capillary tube apparatus with a heated metal block or liquid bath, or a Differential Scanning Calorimetry (DSC) instrument is used.[7][8]
-
Procedure (Capillary Method):
-
A small amount of the finely powdered, dry test substance is packed into a capillary tube.
-
The tube is placed in the heating block/bath.
-
The temperature is raised at a controlled rate.
-
The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded to define the melting range.[9]
-
Vapor Pressure (OECD Guideline 104)
Vapor pressure data is critical for assessing the volatility of a substance.
-
Principle: This guideline describes several methods, including the dynamic method, static method, and effusion method, to determine the saturation pressure of a substance above its solid or liquid phase.[10]
-
Apparatus: A system for introducing the sample, controlling the temperature, and measuring the pressure is required. For the static method, this involves a sample container, a pressure measuring device, and a thermostat.
-
Procedure (Static Method):
-
A sample of the substance is placed in the temperature-controlled sample cell.
-
The sample is degassed to remove volatile impurities.
-
The system is brought to the desired temperature, and the pressure is allowed to equilibrate.
-
The vapor pressure is measured at a constant temperature.[11] This is repeated for at least two additional temperatures to establish the vapor pressure curve.[10]
-
Water Solubility (OECD Guideline 105 - Flask Method)
This property is fundamental to understanding the environmental distribution of a chemical.
-
Principle: The saturation mass concentration of the substance in water is determined at a constant temperature. The flask method is suitable for substances with solubilities above 10⁻² g/L.[1]
-
Apparatus: Glass flasks with stoppers, a constant temperature shaker or magnetic stirrer, a centrifuge, and an analytical instrument (e.g., HPLC, GC) to quantify the substance.
-
Procedure:
-
An excess amount of the test substance is added to a flask containing purified water.
-
The flask is agitated at a temperature slightly above the test temperature to facilitate saturation.
-
The solution is then equilibrated at the test temperature (e.g., 20°C) for at least 24 hours with continuous stirring.
-
The mixture is centrifuged to separate the undissolved substance.
-
The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method.[12]
-
n-Octanol/Water Partition Coefficient (log P) (OECD Guideline 107 - Shake Flask Method)
The log P value is a key indicator of a substance's lipophilicity and potential for bioaccumulation.
-
Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water. The method is suitable for log P values between -2 and 4.[4]
-
Apparatus: Centrifuge tubes with stoppers, a mechanical shaker, a centrifuge, and an analytical instrument to determine the concentration in both phases.
-
Procedure:
-
n-Octanol and water are mutually saturated before the experiment.
-
A specific volume of water-saturated n-octanol and n-octanol-saturated water are added to a centrifuge tube.
-
A stock solution of the test substance in n-octanol is added.
-
The tube is sealed and shaken until equilibrium is reached.
-
The phases are separated by centrifugation.
-
The concentration of the test substance in both the n-octanol and water phases is determined analytically.
-
The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[13]
-
Stability (OECD Guideline 113)
This screening test assesses the thermal stability and stability in air.
-
Principle: The stability is evaluated through an accelerated storage test or by thermal analysis methods (e.g., Thermogravimetric Analysis - TGA).[14]
-
Apparatus: For the accelerated storage test, a temperature-controlled oven is required. For TGA, a thermogravimetric analyzer is used.
-
Procedure (Accelerated Storage Test):
-
A sample of the test substance is stored at an elevated temperature (e.g., 54-55°C) for a defined period (e.g., 14 days).[5]
-
After the storage period, a key property of the substance (e.g., purity, melting point) is measured and compared to the initial value.
-
The substance is considered stable if the content of the original substance has not decreased by more than 5%.[5]
-
Mechanism of Action & Signaling Pathway
This compound functions as a pro-insecticide, meaning it is converted into its biologically active form within the target insect.[14][15] It is a member of the Pyridazine Pyrazolecarboxamides (PPCs) class of insecticides.[15]
The primary mode of action of this compound is the disruption of chordotonal organs, which are crucial mechanosensors in insects responsible for hearing, balance, and spatial orientation.[3] The active metabolite of this compound inhibits the firing of chordotonal organ neurons.[15] This action occurs at a site upstream of the Transient Receptor Potential Vanilloid (TRPV) channels.[3][15]
Unlike IRAC Group 9 and 29 insecticides, which cause hyperactivation of these neurons, the active form of this compound silences them and leads to a decrease in intracellular calcium levels.[15] This disruption of signal transduction results in the insect becoming uncoordinated, unable to feed, and ultimately leads to death.[3]
Caption: this compound's unique mode of action on insect chordotonal organs.
Experimental & Logical Workflows
Visualizing the workflows for experimental protocols and logical processes like metabolic activation can aid in understanding and replication.
Workflow for Log P Determination (OECD 107)
The following diagram illustrates the key steps in determining the n-octanol/water partition coefficient using the shake flask method.
Caption: Workflow for determining Log P via the shake flask method.
Metabolic Activation of this compound
This compound itself is a pro-insecticide. It requires metabolic activation within the insect to exert its toxic effect.
Caption: Conversion of this compound to its active form in insects.
References
- 1. oecd.org [oecd.org]
- 2. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 3. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 8. OECD 102 / 103 - Phytosafe [phytosafe.com]
- 9. laboratuar.com [laboratuar.com]
- 10. oecd.org [oecd.org]
- 11. consilab.de [consilab.de]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
Dimpropyridaz's Novel Mode of Action: A Technical Deep Dive into the Silencing of Insect Chordotonal Organs
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the novel mode of action of dimpropyridaz, a pyridazine (B1198779) pyrazolecarboxamide insecticide. It focuses on its unique interaction with insect chordotonal organs, the specialized stretch receptors responsible for hearing, balance, and proprioception. This document synthesizes current research findings, presenting detailed signaling pathways, experimental methodologies, and quantitative data to elucidate how this compound leads to a fatal disruption of sensory function in target pests.
Executive Summary
This compound represents a new class of insecticides (IRAC Group 36) that control piercing-sucking pests through a novel mechanism of action.[1][2] It functions as a proinsecticide, converted in vivo to its active secondary amide metabolite.[3][4] This active form potently inhibits the function of insect chordotonal organs by acting on an as-yet-undefined target site located upstream of the Transient Receptor Potential Vanilloid (TRPV) channels.[3][5] This action results in the silencing of chordotonal neurons and a decrease in intracellular calcium levels, a stark contrast to insecticides in IRAC Groups 9 and 29, which hyperactivate these neurons.[1][3] The TRPV-independent nature of this mechanism presents a valuable tool for resistance management.[3]
The Target: Insect Chordotonal Organs
Chordotonal organs are critical sensory structures in insects, functioning as internal stretch receptors that detect vibrations, gravity, and the relative position of body parts.[6][7] These organs are composed of sensory units called scolopidia.[8] Their proper function is essential for a range of behaviors vital for survival, including coordinated movement, feeding, and predator avoidance.[1] Disruption of these organs leads to a loss of coordination and ultimately, death.[1]
Mechanism of Action: A Unique Inhibition
This compound's mode of action is characterized by a unique inhibitory effect on chordotonal organs. Unlike other chordotonal organ-targeting insecticides that lead to overstimulation, this compound effectively silences these sensory neurons.[1][3]
Bioactivation of this compound
This compound is a tertiary amide proinsecticide.[3] Within the target insect, it undergoes metabolic N-dealkylation to form a secondary amide metabolite, which is the active insecticidal compound.[3][4]
Figure 1: Bioactivation of this compound in Target Insects.
Silencing of Chordotonal Neurons
The active metabolite of this compound acts on a novel, yet to be fully identified, molecular target located upstream of the TRPV channels in the chordotonal organ signaling pathway.[3] This interaction leads to the following key events:
-
Inhibition of Neuronal Firing: The active metabolite potently inhibits the firing of chordotonal neurons.[3][5]
-
Decreased Intracellular Calcium: Unlike insecticides that cause an influx of Ca2+, the active metabolite of this compound leads to a decrease in intracellular calcium levels within the chordotonal neurons.[3][9]
This "silencing" of the chordotonal organs disrupts the insect's ability to sense sound, motion, and gravity, leading to the observed symptoms of uncoordination and inability to feed.[1]
Figure 2: Signaling Pathway of this compound's Action on Chordotonal Organs.
Quantitative Data
While specific EC50 and IC50 values for the active metabolite of this compound on chordotonal organ function are not yet widely published in publicly available literature, the following table summarizes the key quantitative effects observed in research studies.
| Parameter | Observation | Insect Species | Source |
| Chordotonal Neuron Activity | Potent inhibition of firing | Drosophila melanogaster, Periplaneta americana | [3] |
| Intracellular Ca2+ Levels | Decrease | Drosophila melanogaster | [3] |
| Behavioral Effect | Impaired anti-gravitaxis | Drosophila melanogaster | [10] |
| Feeding Behavior | Cessation of feeding within hours | Various piercing-sucking pests | [1] |
Experimental Protocols
The following outlines the key experimental methodologies used to elucidate the mode of action of this compound.
Electrophysiological Recording from Cockroach Cercal Chordotonal Organs
This ex vivo preparation allows for the direct measurement of the effect of compounds on the firing rate of chordotonal neurons.
Protocol:
-
Dissection: The sixth abdominal ganglion of an American cockroach (Periplaneta americana) is dissected. The lateral branch of nerve X, which exclusively innervates a single chordotonal organ, is isolated.[10]
-
Recording Setup: The isolated nerve is placed on recording electrodes in a saline bath.
-
Compound Application: The active metabolite of this compound is perfused into the saline bath at various concentrations.
-
Data Acquisition: The spontaneous firing rate of the chordotonal neurons is recorded before and after the application of the compound.
-
Analysis: The change in firing frequency is quantified to determine the inhibitory effect of the compound.
Figure 3: Workflow for Electrophysiological Recording from Cockroach Chordotonal Organs.
Calcium Imaging in Drosophila Johnston's Organ
This technique allows for the visualization of changes in intracellular calcium concentrations in the chordotonal neurons of Johnston's organ, the auditory organ in the antennae of Drosophila melanogaster.
Protocol:
-
Fly Preparation: Genetically modified Drosophila expressing a genetically encoded calcium indicator (e.g., GCaMP) in their chordotonal neurons are used.
-
Imaging Setup: The fly is mounted on a microscope stage, and the antennae are positioned for imaging. A high-speed camera is used to capture fluorescence changes.
-
Stimulation: The chordotonal organs can be mechanically stimulated to elicit a baseline calcium response.
-
Compound Application: The active metabolite of this compound is applied to the preparation.
-
Data Acquisition: Fluorescence intensity is measured before and after compound application.
-
Analysis: A decrease in fluorescence intensity indicates a reduction in intracellular calcium levels.[10]
Figure 4: Workflow for Calcium Imaging in Drosophila Johnston's Organ.
Conclusion and Future Directions
This compound presents a significant advancement in insecticide development with its novel mode of action targeting insect chordotonal organs in a unique, inhibitory manner. Its TRPV-independent mechanism offers a promising solution for managing resistance to existing insecticide classes. Future research should focus on the precise identification of the molecular target of the active this compound metabolite. Elucidating this target will not only deepen our understanding of insect sensory physiology but also pave the way for the development of even more selective and effective insecticides. The detailed experimental protocols provided in this guide offer a foundation for further investigation into this new class of chordotonal organ modulators.
References
- 1. Discovery, research and development of axalion® active insecticide: this compound† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irac-online.org [irac-online.org]
- 3. The novel pyridazine pyrazolecarboxamide insecticide this compound inhibits chordotonal organ function upstream of TRPV channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Novel Pyridazine Pyrazolecarboxamide Insecticide this compound Inhibits Chordotonal Organ Function Upstream of Trpv Channels. | Semantic Scholar [semanticscholar.org]
- 5. This compound: Mode of action and Synthesis method_Chemicalbook [chemicalbook.com]
- 6. neuroethology-lab.carleton.ca [neuroethology-lab.carleton.ca]
- 7. Chordotonal organ - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Anvisa approves toxicological evaluation of the insecticide this compound - Revista Cultivar [revistacultivar.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Development of Dimpropyridaz by BASF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimpropyridaz is a novel insecticide developed by BASF, representing a new class of chemistry, the Pyridazine (B1198779) pyrazolecarboxamides.[1][2] It is the first active ingredient to be classified by the Insecticide Resistance Action Committee (IRAC) in the new Group 36, which targets chordotonal organ modulators with an undefined target site.[3][4] Marketed under the brand names Axalion® and Efficon®, this compound offers a unique mode of action for the control of a broad spectrum of piercing and sucking insect pests, including those that have developed resistance to existing insecticide classes.[1][5] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key technical data related to this compound.
Discovery and Development
The journey to the discovery of this compound at BASF involved the synthesis and screening of thousands of compound analogs.[2][5] This extensive research program led to the identification of the novel pyridazine pyrazolecarboxamide chemical class. The first global registration for this compound was submitted in Australia and Korea, with subsequent submissions planned for other major agricultural markets.[5] The first commercial sales of a this compound-based product, Efficon®, began in Australia in 2023.[1]
Key Milestones in the Development of this compound:
-
Initial Discovery Phase: Synthesis and screening of a large library of pyrazolecarboxamide analogs.
-
Lead Optimization: Identification and refinement of the pyridazine pyrazolecarboxamide chemotype for improved efficacy and safety.
-
IRAC Classification: Designation as the first and sole representative of the new MoA Group 36.[3][4]
-
Global Registration: Submission of regulatory dossiers in key agricultural markets worldwide.[5]
-
Commercial Launch: Introduction of Axalion® and Efficon® branded products.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | N-Ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-pyridazin-4-ylpyrazole-4-carboxamide | |
| CAS Number | 1403615-77-9 | |
| Molecular Formula | C18H27N5O | |
| Molecular Weight | 329.44 g/mol | |
| Formulation | Soluble Concentrate (SL) | [3] |
| Solubility in Water | Information not available | |
| Vapor Pressure | Information not available | |
| LogP (Octanol-Water Partition Coefficient) | Information not available |
Mechanism of Action
This compound possesses a novel mode of action that disrupts the function of chordotonal organs in insects.[3][4] These specialized mechanoreceptors are vital for an insect's sense of hearing, balance, and spatial orientation.[3]
Signaling Pathway of this compound's Mode of Action:
References
- 1. BASF Launches New Insecticide Efficon With Axalion Active Introduced Under IRAC Group 36 [global-agriculture.com]
- 2. Discovery, research and development of axalion® active insecticide: this compound† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crop-protection.basf.in [crop-protection.basf.in]
- 4. m.youtube.com [m.youtube.com]
- 5. Discovery, research and development of axalion® active insecticide: this compound† - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Target of Dimpropyridaz Active Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimpropyridaz is a novel insecticide belonging to the pyridazine (B1198779) pyrazolecarboxamide class, developed for the control of piercing-sucking insect pests.[1][2][3] It functions as a proinsecticide, undergoing metabolic activation within the target insect to form its biologically active metabolites.[4][5][6] These active compounds modulate the function of insect chordotonal organs, which are critical mechanosensors for hearing, balance, and proprioception.[4][7] The unique mode of action of this compound, targeting a site upstream of the Transient Receptor Potential Vanilloid (TRPV) channels, presents a promising tool for insecticide resistance management.[1][4] This technical guide provides an in-depth overview of the current understanding of the molecular target identification of this compound's active metabolites, including metabolic pathways, physiological effects, and detailed experimental protocols for target deconvolution.
Data Presentation: Activity of this compound and its Metabolites
While specific quantitative data such as binding affinities (Ki) or half-maximal inhibitory concentrations (IC50) for the direct molecular target remain undisclosed in publicly available literature, the biological activity of this compound and its metabolites has been characterized through various studies. The following tables summarize the available information on the metabolism and activity of these compounds.
Table 1: Metabolism of this compound
| Compound | Structure | Role | Metabolic Transformation |
| This compound | N-Ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-pyridazin-4-ylpyrazole-4-carboxamide | Proinsecticide | Undergoes N-de-ethylation in insects to form the primary active metabolite.[4][6] |
| N-de-ethylated this compound | 5-methyl-1-(3-methylbutan-2-yl)-N-pyridazin-4-ylpyrazole-4-carboxamide | Primary Active Metabolite | Can be further hydroxylated at the iso-propyl fragment to form a major metabolite.[6] |
| Hydroxylated N-de-ethylated this compound | 5-methyl-1-(3-hydroxy-3-methylbutan-2-yl)-N-pyridazin-4-ylpyrazole-4-carboxamide | Major Active Metabolite | A key metabolite responsible for the insecticidal effect.[6] |
Table 2: Biological Activity of this compound Active Metabolites
| Active Metabolite(s) | Target Organ | Physiological Effect | Molecular Effect |
| N-de-ethylated and Hydroxylated N-de-ethylated this compound | Insect Chordotonal Organs | Inhibition of neuronal firing, leading to uncoordinated movement, inability to feed, and eventual death.[4][7] | Silencing of chordotonal neurons and a decrease in intracellular Ca2+ levels.[1][4] |
Signaling Pathway and Experimental Workflows
To visually represent the processes involved in the action and study of this compound, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
The precise molecular target of this compound's active metabolites is yet to be publicly defined. The following protocols describe established methodologies that are broadly applicable for the identification of such unknown protein targets of small molecules in a relevant biological context.
Synthesis of an Affinity Probe from the Active Metabolite
Objective: To chemically modify the active metabolite to create a probe that can be immobilized for affinity purification while retaining its biological activity.
Methodology:
-
Selection of Attachment Point: Analyze the structure of the N-de-ethylated or hydroxylated N-de-ethylated this compound to identify a position for linker attachment that is least likely to interfere with its binding to the target protein. A position distal to the core pharmacophore is generally preferred.
-
Linker Synthesis: Synthesize a linker arm of appropriate length (e.g., a polyethylene (B3416737) glycol or alkyl chain) with reactive groups at both ends. One end will be designed to react with the chosen position on the active metabolite, and the other end will have a functional group (e.g., a terminal alkyne or azide (B81097) for click chemistry, or a carboxylic acid for amide coupling) for immobilization onto a solid support.
-
Probe Conjugation: React the synthesized linker with the active metabolite under controlled conditions to form the affinity probe.
-
Purification and Characterization: Purify the resulting probe using techniques such as High-Performance Liquid Chromatography (HPLC). Confirm the structure and purity of the probe using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Activity Confirmation: It is crucial to perform a biological assay (e.g., an in-vitro assay measuring the silencing of chordotonal neurons) to confirm that the synthesized probe retains its biological activity.
Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)
Objective: To isolate and identify proteins from insect chordotonal organ tissue that specifically bind to the active metabolite probe.
Methodology:
-
Preparation of Affinity Matrix: Covalently attach the synthesized affinity probe to a solid support (e.g., agarose (B213101) or magnetic beads) via the linker's terminal functional group.
-
Protein Extraction: Dissect and homogenize chordotonal organs or relevant neuronal tissue from the target insect species in a suitable lysis buffer containing protease inhibitors to extract the native proteins.
-
Affinity Purification:
-
Incubate the protein extract with the affinity matrix to allow the target protein(s) to bind to the immobilized probe.
-
Wash the matrix extensively with buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins. This can be achieved by:
-
Competitive Elution: Using a high concentration of the free, unmodified active metabolite to displace the target protein from the probe.
-
Non-specific Elution: Using a denaturing solution (e.g., SDS-PAGE sample buffer) or changing the pH or ionic strength.
-
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
-
Excise the protein bands of interest and perform in-gel digestion with a protease (e.g., trypsin).
-
Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Identify the proteins by searching the peptide fragmentation data against a protein database of the target insect species.
-
Target Validation
Objective: To confirm that the identified protein(s) are the true molecular targets of this compound's active metabolites.
Methodology:
-
Recombinant Protein Expression and Binding Assays:
-
Clone and express the candidate target protein(s) in a suitable expression system (e.g., bacterial or insect cells).
-
Perform in-vitro binding assays (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST)) to quantify the binding affinity between the purified recombinant protein and the active metabolites.
-
-
RNA Interference (RNAi) or CRISPR-Cas9 Mediated Knockdown/Knockout:
-
Use RNAi or CRISPR-Cas9 to knockdown or knockout the expression of the candidate target gene in the target insect or a model organism (e.g., Drosophila melanogaster).
-
Perform bioassays to determine if the knockdown/knockout insects exhibit reduced sensitivity to this compound, which would indicate that the protein is essential for the insecticide's mode of action.
-
-
Electrophysiological Studies:
-
Perform electrophysiological recordings from the chordotonal organs of insects with reduced expression of the candidate target protein.
-
Assess whether the silencing effect of the active metabolites on neuronal firing is diminished in these insects.
-
Conclusion
This compound represents a significant advancement in insecticide development due to its novel mode of action targeting insect chordotonal organs. While the precise molecular target of its active metabolites is yet to be fully elucidated, the current understanding of its metabolic activation and physiological effects provides a strong foundation for ongoing research. The experimental protocols outlined in this guide, based on established methodologies in chemical biology and proteomics, offer a robust framework for the definitive identification and validation of this novel insecticide target. The successful identification of this target will not only deepen our understanding of insect physiology but also pave the way for the rational design of next-generation insecticides with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery, research and development of axalion® active insecticide: this compound† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, research and development of axalion® active insecticide: this compound† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel pyridazine pyrazolecarboxamide insecticide this compound inhibits chordotonal organ function upstream of TRPV channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. apvma.gov.au [apvma.gov.au]
Metabolic Activation of Dimpropyridaz Proinsecticide in Insects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimpropyridaz, a novel insecticide from the pyridazine (B1198779) pyrazolecarboxamide class, represents a significant advancement in the control of piercing-sucking insect pests.[1][2][3] Operating as a proinsecticide, this compound requires metabolic activation within the target insect to exert its insecticidal effects. This technical guide provides a comprehensive overview of the metabolic activation of this compound, detailing the enzymatic processes, the resulting active metabolites, and the subsequent mode of action on the insect's nervous system. The guide includes a summary of available quantitative data, detailed experimental protocols for studying its metabolism, and visual diagrams of the key pathways and workflows to facilitate a deeper understanding for research and development professionals.
Introduction
This compound is a potent insecticide developed by BASF for the control of a wide range of sucking pests, including aphids and whiteflies.[1][3] It is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 36 insecticide, acting as a chordotonal organ modulator with an undefined target site.[1] A key feature of this compound is its nature as a proinsecticide, meaning it is converted into its active form after entering the insect's body.[3][4] This bioactivation is a critical step in its efficacy and presents a unique mechanism for selective toxicity. Understanding the metabolic pathways involved in this activation is crucial for optimizing its use, managing resistance, and developing new insecticidal compounds.
Metabolic Activation Pathway
The metabolic activation of this compound primarily occurs in the target insect through a two-step enzymatic process involving N-dealkylation and hydroxylation. This compound, a tertiary amide, is converted into a more active secondary amide metabolite.[3]
The proposed metabolic pathway in the green peach aphid (Myzus persicae) involves the following key transformations[4][5]:
-
N-de-ethylation: The ethyl group attached to the amide nitrogen is removed. This is a crucial step in the bioactivation process.
-
Hydroxylation: A hydroxyl group is added to the iso-propyl fragment of the molecule.
These two reactions can occur in either order, both leading to the formation of the same major, active metabolite.[4][5] This major metabolite is responsible for the insecticidal activity of this compound.
Enzymes Involved
The specific enzymes responsible for the N-de-ethylation and hydroxylation of this compound in insects have not been fully elucidated in publicly available literature. However, based on the nature of these reactions, cytochrome P450 monooxygenases (P450s) are strongly implicated. P450s are a large family of enzymes known to be involved in the metabolism of xenobiotics, including insecticides.[6] These enzymes typically require NADPH as a cofactor for their catalytic activity.[6][7]
While some studies have identified specific P450s (e.g., CYP402C18 in Bemisia tabaci) involved in the detoxification of this compound, their role in the initial activation step is yet to be definitively confirmed.[6] It is plausible that different P450 isozymes are responsible for the bioactivation and detoxification pathways.
Quantitative Data
Publicly available quantitative data on the metabolism of this compound is limited. However, studies on the green peach aphid have provided a qualitative understanding of the metabolite distribution.
Table 1: Metabolite Distribution of this compound in Green Peach Aphid
| Metabolite | Relative Abundance | Note |
| Major Metabolite (N-de-ethylated and hydroxylated this compound) | > 90% of total determined metabolites | The primary active form of the insecticide.[4] |
| N-de-ethylated this compound | Minor Metabolite | An intermediate in the metabolic pathway.[4] |
| Hydroxylated this compound | Minor Metabolite | An intermediate in the metabolic pathway.[4] |
Note: This data is based on a qualitative statement from existing research and is not derived from a detailed quantitative analysis table.
Experimental Protocols
Detailed experimental protocols for the study of this compound metabolism are not widely published. The following are representative protocols based on standard methodologies for insecticide metabolism studies, which can be adapted for this compound.
In Vitro Metabolism of this compound using Insect Microsomes
This protocol describes a typical procedure to study the metabolism of this compound using microsomes extracted from a target insect species.
Objective: To determine the in vitro metabolic fate of this compound when incubated with insect microsomes and to identify the role of NADPH-dependent enzymes (like P450s).
Materials:
-
This compound analytical standard
-
Target insects (e.g., green peach aphids)
-
Homogenization buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA, 1 mM DTT, and 20% glycerol)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH
-
Acetonitrile (LC-MS grade)
-
Ultrapure water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Centrifuge, ultracentrifuge
-
Homogenizer (e.g., Potter-Elvehjem)
-
Incubator/shaking water bath
-
LC-MS/MS system
Procedure:
-
Microsome Preparation:
-
Homogenize a known weight of insects in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in a known volume of homogenization buffer and determine the protein concentration (e.g., using the Bradford assay). Store at -80°C until use.
-
-
Metabolism Assay:
-
Prepare incubation mixtures in microcentrifuge tubes. Each reaction should contain:
-
Insect microsomes (final protein concentration of ~1 mg/mL)
-
Phosphate buffer (pH 7.4)
-
This compound (at a final concentration of, for example, 10 µM)
-
-
Prepare two sets of reactions: one with an NADPH regenerating system and one without (as a control).
-
Pre-incubate the mixtures at a relevant temperature (e.g., 27°C) for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Analysis:
-
Vortex the terminated reaction mixtures and centrifuge at high speed to pellet the protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Analyze the samples for the disappearance of the parent this compound and the formation of metabolites.
-
LC-MS/MS Analysis of this compound and its Metabolites
This protocol outlines a general approach for the quantitative analysis of this compound and its metabolites.
Objective: To separate, identify, and quantify this compound and its N-de-ethylated and hydroxylated metabolites.
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A suitable gradient to separate the parent compound and its more polar metabolites (e.g., start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions need to be optimized for this compound and its expected metabolites.
Table 2: Example LC-MS/MS Parameters (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | [M+H]+ | [Fragment 1]+ | [Fragment 2]+ | Optimized Value |
| N-de-ethylated this compound | [M+H]+ | [Fragment 1]+ | [Fragment 2]+ | Optimized Value |
| Hydroxylated this compound | [M+H]+ | [Fragment 1]+ | [Fragment 2]+ | Optimized Value |
| N-de-ethylated, Hydroxylated this compound | [M+H]+ | [Fragment 1]+ | [Fragment 2]+ | Optimized Value |
Note: The specific m/z values and collision energies must be determined experimentally.
Visualizations
Metabolic Activation Pathway of this compound
Caption: Metabolic activation of this compound in insects.
Experimental Workflow for In Vitro Metabolism Study
References
- 1. Discovery, research and development of axalion® active insecticide: this compound† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, research and development of axalion® active insecticide: this compound† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel pyridazine pyrazolecarboxamide insecticide this compound inhibits chordotonal organ function upstream of TRPV channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular characterization of an NADPH cytochrome P450 reductase from Bemisia tabaci Q: Potential involvement in susceptibility to imidacloprid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NADPH-dependent disulphide reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Dimpropyridaz Analytical Reference Standards: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Dimpropyridaz, a novel insecticide. The document details the synthetic pathway for preparing high-purity this compound analytical reference standards, including step-by-step experimental protocols for the key intermediates and the final product. Physicochemical properties and analytical characterization data, essential for quality control and regulatory purposes, are presented in structured tables. Furthermore, this guide includes mandatory visualizations of the synthetic route and analytical workflow, generated using the DOT language, to facilitate a clear understanding of the processes involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and analysis of this important agricultural chemical.
Introduction
This compound, chemically known as N-ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-pyridazin-4-ylpyrazole-4-carboxamide, is a recently developed insecticide demonstrating a novel mode of action.[1][2] It is effective against a range of sucking insect pests.[3] The synthesis of high-purity analytical reference standards is crucial for accurate quantification, metabolism studies, and ensuring the quality and safety of formulated products. This guide outlines a robust and reproducible synthetic route to this compound.
Synthetic Pathway
The synthesis of this compound is achieved through a multi-step process, commencing with the formation of a pyrazole (B372694) intermediate followed by an amide coupling reaction. The overall synthetic scheme is depicted below.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of 1-(1,2-dimethylpropyl)-5-methyl-1H-pyrazole-4-carboxylic acid
The synthesis of the key pyrazole carboxylic acid intermediate involves a multi-step, one-pot reaction followed by saponification.
Step 1: Formation of Ethyl 1-(1,2-dimethylpropyl)-5-methyl-1H-pyrazole-4-carboxylate
A detailed experimental protocol for this step is not publicly available in the searched literature. However, a general procedure for the synthesis of similar pyrazole-4-carboxylic acid esters involves the reaction of a hydrazine with a β-ketoester.[4] In this case, 3-methyl-2-butanone is first converted to its hydrazone, which then reacts with ethyl 2-acetyl-3-ethoxyacrylate.[4]
Step 2: Saponification to 1-(1,2-dimethylpropyl)-5-methyl-1H-pyrazole-4-carboxylic acid
The ester from the previous step is hydrolyzed to the corresponding carboxylic acid. A general procedure is as follows:
-
Dissolve the crude ethyl 1-(1,2-dimethylpropyl)-5-methyl-1H-pyrazole-4-carboxylate in a suitable solvent such as ethanol.
-
Add an aqueous solution of a base, for example, sodium hydroxide (B78521) (2-3 equivalents).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 1-(1,2-dimethylpropyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
Synthesis of N-Ethyl-4-pyridazin-amine
Detailed experimental procedures for the synthesis of N-ethyl-4-pyridazin-amine are described in patent literature.[5] The process generally involves the reaction of a dihalopyridazine with ethylamine (B1201723) followed by a dehalogenation step.
Synthesis of this compound
The final step is the amide coupling of the pyrazole carboxylic acid with N-ethyl-4-pyridazin-amine.
-
To a stirred solution of 1-(1,2-dimethylpropyl)-5-methyl-1H-pyrazole-4-carboxylic acid in an inert solvent (e.g., dichloromethane (B109758) or toluene), add a chlorinating agent such as thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) at 0 °C. A catalytic amount of dimethylformamide (DMF) may be added.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the formation of the acid chloride is complete (monitored by IR spectroscopy, observing the disappearance of the broad O-H stretch and the appearance of the sharp C=O stretch of the acid chloride).
-
In a separate flask, dissolve N-ethyl-4-pyridazin-amine and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine, 2-3 equivalents) in an inert solvent.
-
Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound as a solid.
Physicochemical and Analytical Data
The following tables summarize the key physicochemical and analytical data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-pyridazin-4-ylpyrazole-4-carboxamide | [6] |
| CAS Number | 1403615-77-9 | [6] |
| Molecular Formula | C₁₆H₂₃N₅O | [6] |
| Molecular Weight | 301.39 g/mol | [6] |
| Appearance | Light beige powder | |
| Melting Point | 88 °C | |
| Water Solubility | 34.6 g/L | |
| Log P (octanol/water) | 1.1 (at pH 5.8) |
Table 2: Analytical Data for this compound
| Analytical Technique | Parameters and Results |
| ¹H NMR | Specific chemical shifts and coupling constants would be determined on the synthesized standard. |
| ¹³C NMR | Specific chemical shifts would be determined on the synthesized standard. |
| HPLC-UV | Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm). Mobile Phase: Gradient or isocratic elution with a mixture of acetonitrile (B52724) and water.[7] Flow Rate: 1.0 mL/min.[7] Detection: UV at a suitable wavelength (e.g., 254 nm).[7] Retention Time: To be determined based on the specific method. |
| Mass Spectrometry (MS) | Ionization Mode: Electrospray Ionization (ESI), positive mode. Precursor Ion [M+H]⁺: m/z 302.1975. Key Fragment Ions: Fragmentation would likely involve cleavage of the amide bond and fragmentation of the alkyl chain and heterocyclic rings. Specific fragmentation patterns need to be determined experimentally.[8][9] |
Analytical Workflow
The following diagram illustrates a typical workflow for the analysis and quality control of a synthesized this compound reference standard.
Caption: Workflow for the analysis of this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound analytical reference standards. The outlined synthetic route, coupled with the provided analytical methodologies, will enable researchers and scientists to produce and verify high-purity material essential for research, development, and quality control in the agrochemical industry. The included visualizations offer a clear and concise summary of the key processes. While general procedures are provided based on available literature, optimization of specific reaction conditions may be necessary to achieve desired yields and purity.
References
- 1. This compound | 1403615-77-9 | Benchchem [benchchem.com]
- 2. BASF SUBMITS REGULATORY DOSSIERS FOR (this compound INSECTICIDES) UNDER THE BRAND NAME AXALION – News & Updates [chemrobotics.in]
- 3. Discovery, research and development of axalion® active insecticide: this compound† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Mode of action and Synthesis method_Chemicalbook [chemicalbook.com]
- 5. WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]
- 6. This compound [sitem.herts.ac.uk]
- 7. xisdxjxsu.asia [xisdxjxsu.asia]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Structural Activity Relationship of Pyridazine Pyrazole Carboxamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hybridization of pyridazine (B1198779) and pyrazole (B372694) rings into a single carboxamide scaffold has emerged as a promising strategy in medicinal chemistry, yielding compounds with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the structural activity relationships (SAR) of pyridazine pyrazole carboxamides, focusing on their anticancer, anti-inflammatory, and antifungal properties. The unique physicochemical properties of the pyridazine ring, such as its weak basicity and high dipole moment, combined with the versatile and biologically active pyrazole moiety, contribute to the diverse pharmacological profiles of these compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.
Anticancer Activity: Targeting Kinase Signaling Pathways
Pyridazine pyrazole carboxamides have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth and proliferation.
c-Met Kinase Inhibition
The c-Met signaling pathway, when aberrantly activated, plays a critical role in tumor development, invasion, and metastasis. Several pyridazine pyrazole carboxamides have been investigated as c-Met inhibitors.
Quantitative Data: c-Met Inhibition
| Compound ID | Modification | c-Met IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 10 | Pyridazin-3-one with morpholino-pyrimidine | Good activity | Hs746T | Good activity | |
| 12a | Pyridazin-3-one with morpholino-pyrimidine | Excellent activity | Hs746T | Excellent activity | |
| 14a | Pyridazin-3-one with morpholino-pyrimidine | Excellent activity | Hs746T | Excellent activity | |
| Volitinib | Triazolopyrazine with 1-methyl-1H-pyrazol-4-yl | Potent | Human glioma xenograft | Good antitumor activity |
Structural Activity Relationship (SAR) for c-Met Inhibition:
-
The pyridazin-3-one core substituted with a morpholino-pyrimidine moiety appears to be a key pharmacophore for potent c-Met inhibition.
-
Specific substitutions on the pyrimidine (B1678525) and pyridazinone rings, as seen in compounds 10 , 12a , and 14a , are crucial for achieving excellent enzymatic and cell-based activities.
-
The fusion of a pyrazole moiety within a larger heterocyclic system, such as the triazolopyrazine core in Volitinib, can lead to highly potent and selective c-Met inhibitors.
Signaling Pathway: c-Met
Caption: The c-Met signaling pathway and the inhibitory action of pyridazine pyrazole carboxamides.
JNK1 Inhibition
The c-Jun N-terminal kinases (JNKs) are involved in various cellular processes, and their persistent activation is linked to cancer development. JNK1, in particular, has been identified as a therapeutic target in several cancers.
Quantitative Data: JNK Inhibition
| Compound ID | Modification | JNK3 IC50 (µM) | p38 IC50 (µM) | Reference |
| 1 | 4-(Pyrazol-3-yl)-pyrimidine | 0.63 | >20 | |
| 12 | 4-(Pyrazol-3-yl)-pyridine | 0.160 | >20 | |
| 13 | 5-Chloro-4-(pyrazol-3-yl)-pyridine | 0.080 | >20 |
Structural Activity Relationship (SAR) for JNK Inhibition:
-
Replacement of a pyrimidine core with a pyridine (B92270) core can lead to increased potency against JNK3.
-
Introduction of a chlorine atom at the 5-position of the pyridine ring can double the inhibitory activity.
-
N-alkylation of the pyrazole nitrogen can sometimes lead to a slight decrease in potency.
Signaling Pathway: JNK1
Caption: The JNK1 signaling pathway and its inhibition by pyridazine pyrazole carboxamides.
Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general framework for assessing the inhibitory activity of pyridazine pyrazole carboxamides against a target kinase.
Materials:
-
Pyridazine pyrazole carboxamide compounds
-
Target kinase and its specific substrate
-
Kinase buffer
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
96- or 384-well plates
-
Luminescence-capable plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a multi-well plate, add the kinase, substrate, and kinase buffer. Then, add the diluted test compounds. Include positive (no inhibitor) and negative (no kinase) controls.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase for a defined period (e.g., 60 minutes).
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting percent inhibition versus the logarithm of the inhibitor concentration.
Anti-inflammatory Activity: COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles.
Quantitative Data: COX-2 Inhibition
| Compound ID | Modification | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (SI) | Reference | |---|---|---|---|---| | 3g | Pyridazinone derivative | 43.84 | 504.6 | 11.51 | | | 6a | Pyridazinthione derivative | 53.01 | - | - | | | 6b | Pyridazine derivative | 180 | >1000 | 6.33 | | | 4c | Pyridazine derivative | 260 | >1000 | >3.85 | | | 9a | Pyridazine derivative | 15.50 | 330 | 21.29 | | | 16b | Pyridazine derivative | 16.90 | 315 | 18.63 | | | 5f | Pyrazolone-pyridazine hybrid | 1500 | >10000 | 9.56 | | | 6f | Aminopyrazole-pyridazine hybrid | 1150 | >10000 | 8.31 | | | Celecoxib | (Reference) | 350 | 2200 | 6.28 | | | Celecoxib | (Reference) | 73.53 | 866.4 | 11.78 | | | Indomethacin | (Reference) | 739.2 | 442.8 | 0.60 | |
Structural Activity Relationship (SAR) for COX-2 Inhibition:
-
The presence of a pyridazinone or pyridazinthione core is beneficial for potent COX-2 inhibitory activity.
-
Specific substitutions on the pyridazine ring are critical for both potency and selectivity. For instance, compound 3g with a specific substitution pattern showed excellent potency and a high selectivity index.
-
The nature of the substituent on the phenyl ring attached to the pyridazine moiety influences activity, with electron-donating or withdrawing groups impacting potency.
-
For pyrazole-pyridazine hybrids, compounds with a pyrazolone (B3327878) skeleton generally show more potent COX-2 inhibitory activity than those with an aminopyrazole scaffold.
-
The presence of trimethoxy groups on the benzylidene ring of pyrazole-pyridazine hybrids, as in compounds 5f and 6f , significantly enhances COX-2 inhibitory action.
Experimental Workflow: In Vitro COX-2 Inhibition Assay
Caption: A generalized workflow for an in vitro COX-2 inhibition assay.
Antifungal Activity
Pyridazine pyrazole carboxamides have also been identified as potent antifungal agents, often targeting succinate (B1194679) dehydrogenase (SDH) in the fungal respiratory chain.
Quantitative Data: Antifungal Activity
| Compound ID | Fungal Strain | EC50 (µg/mL) | Reference |
| 7ai | Rhizoctonia solani | 0.37 | |
| 7ai | Alternaria porri | 2.24 | |
| 7ai | Marssonina coronaria | 3.21 | |
| 11ea | Rhizoctonia cerealis | 0.93 | |
| 9ac | Rhizoctonia cerealis | 1.1 - 4.9 | |
| 9bf | Rhizoctonia cerealis | 1.1 - 4.9 | |
| 9cb | Rhizoctonia cerealis | 1.1 - 4.9 | |
| 9cd | Sclerotinia sclerotiorum | 0.8 | |
| Carbendazol | (Reference) | ~1.00 | |
| Thifluzamide | (Reference) | 23.09 |
Structural Activity Relationship (SAR) for Antifungal Activity:
-
The presence of a difluoromethyl group on the pyrazole ring and a meta-substituted benzene (B151609) in the carboxamide portion significantly increases antifungal activity against R. cerealis.
-
For isoxazolol pyrazole carboxylates, substituting the methyl group at the C-3 position of the pyrazole ring with a trifluoromethyl group can significantly weaken antifungal activity.
-
In pyrazole-thiazole carboxamides, specific substitutions on both the pyrazole and thiazole (B1198619) rings are crucial for potent activity against various fungal strains.
Experimental Protocol: Antifungal Susceptibility Testing (Mycelium Growth Inhibition Method)
This protocol describes a common method for evaluating the in vitro antifungal activity of test compounds.
Materials:
-
Pyridazine pyrazole carboxamide compounds
-
Fungal strains
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Solvent (e.g., acetone (B3395972) or DMSO)
-
Positive control (commercial fungicide)
-
Negative control (solvent)
Procedure:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent to prepare stock solutions.
-
Medium Preparation: Prepare PDA medium and autoclave. While the medium is still molten, add the test compounds at various concentrations.
-
Plating: Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculation: Place a mycelial plug from a fresh culture of the test fungus in the center of each plate.
-
Incubation: Incubate the plates at an appropriate temperature for the specific fungus until the mycelial growth in the negative control plate reaches the edge of the dish.
-
Data Acquisition: Measure the diameter of the fungal colony in each plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each compound concentration compared to the negative control. Determine the EC50 value, which is the concentration of the compound that inhibits 50% of mycelial growth.
Conclusion
This technical guide has provided a comprehensive overview of the structural activity relationships of pyridazine pyrazole carboxamides, highlighting their significant potential in the development of novel therapeutics. The modular nature of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of activity and selectivity against various biological targets, including kinases, cyclooxygenases, and fungal enzymes. The quantitative data, experimental protocols, and signaling pathway diagrams presented herein serve as a valuable resource for researchers and drug development professionals, facilitating the rational design and optimization of new pyridazine pyrazole carboxamide-based drug candidates. Further exploration of this chemical space is warranted to fully unlock its therapeutic potential.
The Environmental Fate and Degradation of Dimpropyridaz: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimpropyridaz is a novel insecticide belonging to the pyrazolecarboxamide class, developed for the control of a broad spectrum of sucking insect pests. As a pro-insecticide, it is metabolized within the target insect to its biologically active form. Understanding the environmental fate and degradation of this active ingredient is paramount for assessing its environmental risk profile and ensuring its sustainable use in agriculture. This technical guide provides an in-depth overview of the environmental degradation of this compound in soil and aquatic systems, detailing its degradation pathways, dissipation rates, and the methodologies used in these assessments.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its behavior and distribution in the environment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₃N₅O | [1] |
| Molecular Mass | 301.39 g/mol | [1] |
| Water Solubility | 34.6 g/L (pH not specified) | |
| Vapor Pressure | 8.7 x 10⁻⁶ Pa at 20°C | |
| Log P (octanol-water) | 1.1 at 20°C (pH 5.8) |
Environmental Fate and Degradation
The environmental degradation of this compound has been investigated across various environmental compartments, including soil and aquatic systems, through laboratory and field studies.
Abiotic Degradation
Hydrolysis: this compound is stable to hydrolysis in acidic and neutral aqueous solutions. At 25°C, it is stable at pH 4, 5, and 7. However, it undergoes hydrolysis under alkaline conditions, with a calculated half-life (DT50) of 185 days at pH 9.
Aqueous Photolysis: In aqueous environments, this compound is susceptible to degradation by sunlight. The photolytic half-life (DT50) in water under continuous irradiation is 47 days.
Biotic Degradation in Soil
Aerobic Soil Metabolism: Under aerobic conditions in soil, this compound degrades at a moderate pace. The degradation proceeds through the formation of several key metabolites. The initial degradation steps involve hydroxylation at the pyridazine (B1198779) moiety to form metabolite M550I001, and to a lesser extent, hydroxylation at the pentyl moiety to form M550I004. M550I001 is the more significant of these initial metabolites.
Further degradation of M550I001 and M550I004 leads to the formation of M550I005, where both moieties are hydroxylated. An alternative pathway for M550I001 is its degradation to M550I007, which contains a carboxylic acid function. The degradation of these metabolites continues, with M550I009 being another identified metabolite.
The dissipation half-lives (DT50) for this compound and its major soil metabolites are summarized in Table 2.
Table 2: Aerobic Soil Metabolism DT50 Values for this compound and its Metabolites
| Compound | DT50 (days) |
| This compound | 27 - 199 (geomean 64) |
| M550I001 | 27 - 199 (geomean 64) |
| M550I004 | 27 - 199 (geomean 64) |
| M550I005 | 27 - 199 (geomean 64) |
| M550I007 | 16 - 75 (geomean 28) |
| M550I009 | 88 - 990 (geomean 285) |
Terrestrial Field Dissipation: While specific field dissipation data for this compound was not available in the public domain, such studies are crucial for understanding its persistence under real-world agricultural conditions. These studies typically confirm the degradation patterns observed in the laboratory and account for additional dissipation routes such as leaching, runoff, and plant uptake.
Biotic Degradation in Aquatic Systems
Aerobic Water-Sediment Systems: In aerobic water-sediment systems, this compound is not persistent. It partitions between the water and sediment phases and undergoes degradation. The dissipation half-lives in the water, sediment, and the total system are presented in Table 3.
Table 3: Aerobic Water-Sediment System DT50 Values for this compound
| Compartment | DT50 (days) |
| Water | 38 - 56 |
| Sediment | 82 - 158 |
| Total System | 63 - 97 |
Degradation Pathways
The degradation of this compound in the environment involves a series of transformation steps leading to the formation of various metabolites. The proposed degradation pathways in aerobic soil and aquatic systems are visualized below.
Caption: Proposed aerobic soil degradation pathway of this compound.
Caption: Conceptual model of this compound fate in a water-sediment system.
Experimental Protocols
Detailed experimental protocols for the environmental fate studies of this compound are proprietary and not publicly available. However, these studies are typically conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general methodologies for the key environmental fate studies.
Aerobic Soil Metabolism (based on OECD Guideline 307)
Objective: To determine the rate and route of degradation of this compound in soil under aerobic conditions.
Methodology:
-
Test System: At least three different soil types are selected to represent a range of soil properties (e.g., texture, organic carbon content, pH). The soil is sieved and its moisture content adjusted to a specified level (e.g., 40-60% of maximum water holding capacity).
-
Test Substance: ¹⁴C-labeled this compound is typically used to facilitate the tracking of the parent compound and its metabolites. The substance is applied to the soil at a rate relevant to its intended agricultural use.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2°C) in a flow-through system that allows for the trapping of CO₂ and other volatile metabolites.
-
Sampling and Analysis: Soil samples are collected at various time intervals. The samples are extracted with appropriate solvents, and the extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to separate and quantify this compound and its transformation products. Non-extractable residues are quantified by combustion analysis.
-
Data Analysis: The dissipation half-lives (DT50) of this compound and its major metabolites are calculated using appropriate kinetic models. A degradation pathway is proposed based on the identified metabolites.
Caption: General workflow for an aerobic soil metabolism study.
Aerobic Water-Sediment Study (based on OECD Guideline 308)
Objective: To determine the rate and route of degradation and distribution of this compound in a water-sediment system.
Methodology:
-
Test System: Intact water-sediment cores are collected from at least two different locations. The systems are allowed to acclimatize in the laboratory.
-
Test Substance: ¹⁴C-labeled this compound is applied to the water phase of the systems.
-
Incubation: The systems are incubated in the dark at a constant temperature (e.g., 20 ± 2°C) with a gentle stream of air passed over the water surface to maintain aerobic conditions and trap any volatile products.
-
Sampling and Analysis: At predetermined intervals, the water and sediment phases are separated and sampled. Both phases are extracted and analyzed for this compound and its metabolites using methods like HPLC with radiometric detection. The amount of non-extractable residues in the sediment is also determined.
-
Data Analysis: The dissipation half-lives (DT50) in the water, sediment, and the total system are calculated. The distribution of radioactivity between the water, sediment, and volatile traps is determined over time to establish a mass balance.
Caption: General workflow for an aerobic water-sediment study.
Conclusion
This compound exhibits moderate persistence in soil and is not persistent in aquatic systems under aerobic conditions. Its degradation proceeds through a series of hydroxylation and oxidation reactions, leading to the formation of several metabolites. The abiotic degradation processes of hydrolysis and photolysis contribute to its overall dissipation in the environment, particularly in aqueous systems. The data summarized in this guide, based on standardized laboratory studies, provide a robust foundation for understanding the environmental behavior of this compound. Further research, including comprehensive field studies, will continue to refine our understanding of its fate under diverse agricultural and environmental settings.
References
Methodological & Application
Dimpropyridaz residue analysis using LC-MS/MS
An advanced analytical method for the determination of Dimpropyridaz residues in agricultural commodities is presented, utilizing the highly selective and sensitive technique of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development and food safety, covering sample preparation, instrumental analysis, and data acquisition.
This compound is a novel pyrazolecarboxamide insecticide engineered to control a range of sucking and chewing insect pests like aphids and whiteflies.[1] Its unique mode of action involves the disruption of the function of sensory chordotonal organs in insects.[1][2] As a pro-insecticide, it is metabolized into its biologically active form within the target pest.[2][3] Given its application in agriculture, regulatory bodies require robust analytical methods to monitor its residues in food products to ensure consumer safety and adherence to Maximum Residue Levels (MRLs).[4][5] LC-MS/MS is the preferred technique for this purpose, offering exceptional sensitivity and selectivity for quantifying trace-level residues in complex matrices.[6][7]
For enforcement purposes concerning plant-based commodities, the residue definition is the parent this compound compound.[8] While several metabolites have been identified in plant metabolism studies (such as M550I002, M550I004, and M550I006), the parent molecule is considered the most suitable marker for monitoring potential misuse.[8]
Principle of the Method
The analytical workflow begins with the extraction of this compound from a homogenized sample using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[9][10] This procedure involves an initial extraction with acetonitrile (B52724) followed by a partitioning step using salts. A subsequent cleanup step, known as dispersive solid-phase extraction (dSPE), is employed to remove interfering matrix components.[11] The final extract is then analyzed by LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode to ensure selective and accurate quantification.[12]
Instrumentation and Materials
-
Liquid Chromatograph: A UHPLC system (e.g., Agilent 1290 Infinity II, Shimadzu Nexera, Waters ACQUITY)[4][7][12]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6470, SCIEX QTRAP series, Thermo Scientific TSQ series)[5][7][12]
-
Analytical Column: A reverse-phase column suitable for pesticide analysis (e.g., ZORBAX RRHD Eclipse Plus C18, Restek Raptor Biphenyl).[4][6][7]
-
Sample Preparation Equipment: High-speed homogenizer, centrifuge, vortex mixer, analytical balance.[10][11]
-
Chemicals and Reagents:
-
This compound analytical standard (≥98% purity)
-
LC-MS grade acetonitrile, methanol, and water[7]
-
Formic acid and ammonium (B1175870) formate (B1220265) (LC-MS grade)[6][7]
-
QuEChERS extraction salt packets (e.g., magnesium sulfate, sodium chloride, sodium citrate) and dSPE cleanup tubes (e.g., containing PSA, C18, and MgSO4).[11][13]
-
Experimental Protocols
Preparation of Standards
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask and dissolve in acetonitrile. Store at -20°C.
-
Working Standard Solutions (0.005 - 0.1 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with acetonitrile or an appropriate solvent mixture.[14]
-
Matrix-Matched Calibration Standards: To mitigate matrix effects, it is crucial to prepare calibration standards in a blank matrix extract that has undergone the entire sample preparation procedure.[15] Dilute working standards with the blank matrix extract to achieve final concentrations covering the expected residue range.
Sample Preparation (QuEChERS Protocol)
The following protocol is a general guideline and may require optimization based on the specific food matrix.
-
Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.[5] For dry commodities, add 10 mL of reagent water and allow to hydrate (B1144303) for 30 minutes.[13]
-
Extraction: Add 10 mL of acetonitrile to the tube. Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogenocitrate sesquihydrate).[13]
-
Shaking and Centrifugation: Immediately cap and shake the tube vigorously for 1 minute. Centrifuge at ≥4000 rpm for 5 minutes.[11]
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL dSPE cleanup tube containing 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA).[11]
-
Final Centrifugation: Vortex the dSPE tube for 30 seconds, then centrifuge at ≥4000 rpm for 5 minutes.
-
Final Extract: Carefully transfer the supernatant into an autosampler vial for LC-MS/MS analysis. The extract may be diluted with the initial mobile phase conditions if necessary.
Caption: Overall workflow for this compound residue analysis.
LC-MS/MS Instrumental Conditions
The following tables provide typical starting parameters for the LC-MS/MS analysis. Instrument-specific optimization is required for optimal performance.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid & 5 mM Ammonium Formate[16] |
| Mobile Phase B | Methanol with 0.1% Formic Acid & 5 mM Ammonium Formate[16] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 - 5 µL[4] |
| Column Temperature | 40 °C |
| Gradient | 5% B (0.5 min), ramp to 98% B (8 min), hold 98% B (2 min), return to 5% B (0.1 min), equilibrate (2.4 min) |
Caption: Step-by-step QuEChERS extraction and cleanup process.
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[17] |
| Precursor Ion [M+H]⁺ | m/z 302.2 |
| MRM Transition 1 (Quantifier) | 302.2 > [Product Ion 1]* |
| MRM Transition 2 (Qualifier) | 302.2 > [Product Ion 2]* |
| Collision Energy (CE) | Optimize for each transition* |
| Dwell Time | 50 - 100 ms |
| Source Temperature | 350 °C[4] |
| Gas Flow (Nebulizer, Heating) | Optimize for specific instrument[4] |
*Note: The specific product ions and collision energies for this compound must be determined empirically by infusing a standard solution into the mass spectrometer. This optimization is a critical step for developing a sensitive and robust method.[17]
Method Performance and Data Presentation
A full method validation should be conducted according to established guidelines (e.g., SANTE/12682/2019) to ensure the method is fit for purpose.[6][7] Key performance characteristics are summarized below.
Table 3: Typical Method Validation Performance Data
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Limit of Quantitation (LOQ) | ≤ MRL (typically ≤ 0.01 mg/kg) | 0.5 - 10 µg/kg[9] |
| Accuracy (Recovery) | 70 - 120%[16] | 80 - 118%[9] |
| Precision (RSD) | ≤ 20% | < 15%[9] |
| Analyte Identification | Retention time match (±0.1 min) and ion ratio consistency (±30%) between sample and standard.[12] | Meets Criteria |
References
- 1. This compound [sitem.herts.ac.uk]
- 2. This compound: Mode of action and Synthesis method_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 7. agilent.com [agilent.com]
- 8. apvma.gov.au [apvma.gov.au]
- 9. researchgate.net [researchgate.net]
- 10. food-safety.com [food-safety.com]
- 11. fssai.gov.in [fssai.gov.in]
- 12. agilent.com [agilent.com]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
- 14. mt.com [mt.com]
- 15. eurl-pesticides.eu [eurl-pesticides.eu]
- 16. jfda-online.com [jfda-online.com]
- 17. agilent.com [agilent.com]
QuEChERS Sample Preparation for Dimpropyridaz Analysis in Crops: Application Note and Protocol
Introduction
Dimpropyridaz is a novel broad-spectrum fungicide effective against a range of diseases in various crops. As with any agricultural chemical, monitoring its residue levels in food commodities is crucial for ensuring consumer safety and regulatory compliance. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the multi-residue analysis of pesticides in food matrices due to its simplicity, speed, and low solvent consumption.[1][2] This application note provides a detailed protocol for the extraction and cleanup of this compound residues in various crop matrices using the QuEChERS method, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the QuEChERS Method
The QuEChERS method is a two-step process that involves:
-
Extraction: A homogenized sample is extracted with acetonitrile (B52724) in the presence of high-salt concentrations. The salts, typically magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate, induce phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer. Buffering salts are often included to maintain an optimal pH for the stability of pH-labile pesticides.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then mixed with a combination of sorbents to remove interfering matrix components such as pigments, sugars, organic acids, and lipids.[3][4] The most common sorbents are primary secondary amine (PSA) for the removal of organic acids and sugars, C18 for non-polar interferences, and graphitized carbon black (GCB) for pigments like chlorophyll.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific crop matrices.
1. Sample Homogenization:
-
Obtain a representative sample of the crop.
-
Chop or blend the sample to achieve a homogeneous consistency. For dry commodities like cereals, milling may be necessary.[5] For samples with high water content, cryogenic milling can be employed to prevent degradation of the analyte.
2. Extraction:
-
Weigh 10 g (for high water content matrices) or 5 g (for dry or complex matrices) of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to achieve a total water content of approximately 80-90%.
-
Add 10 mL of acetonitrile (MeCN) to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salt packet. A common formulation is 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g disodium (B8443419) citrate sesquihydrate.
-
Cap the tube tightly and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup:
-
Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube.
-
The composition of the d-SPE tube will depend on the crop matrix:
-
For general fruits and vegetables (low in fat and pigments): 150 mg MgSO₄ and 50 mg PSA.
-
For pigmented fruits and vegetables (e.g., spinach, bell peppers): 150 mg MgSO₄, 50 mg PSA, and 50 mg GCB.
-
For high-fat matrices (e.g., olives, sunflower seeds): 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
-
Cap the d-SPE tube and vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned extract from the d-SPE tube.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Data Presentation
The following table summarizes the validation data for the analysis of this compound in various crop matrices using the QuEChERS method followed by LC-MS/MS. The data is compiled from various studies and demonstrates the method's performance.
| Crop Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |
| Cereals | 20 - 500 | 90 - 120 | < 20 | 20 | [6] |
| Sunflower Seeds | 10, 100 | 70 - 120 | < 20 | 10 | |
| Olives | 10, 100 | 70 - 120 | < 20 | 10 | |
| Persimmon | 100 | 89.2 - 103.1 | 4.1 - 10.2 | 1 | [7] |
| Tomato | 10, 100 | 70 - 120 | < 20 | 10 | [8] |
| Pepper | 10, 100 | 70 - 120 | < 20 | 10 | [8] |
| Orange | 10, 100 | 70 - 120 | < 20 | 10 | [8][9] |
| Grapes | 10, 50, 100 | 70 - 120 | < 20 | 10 | [3] |
| Rice | 10, 50, 100 | 70 - 120 | < 20 | 10 | [3] |
| Tea | 10, 50, 100 | 70 - 120 | < 20 | 10 | [3] |
LC-MS/MS Parameters for this compound Analysis
The following are typical LC-MS/MS parameters for the analysis of this compound. These may require optimization based on the specific instrument used.
-
LC Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm) is commonly used.
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of an additive like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation.
MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Collision Energy 1 (eV) | Product Ion 2 (m/z) (Qualifier) | Collision Energy 2 (eV) |
| To be determined | To be determined | To be determined | To be determined | To be determined |
Note: Specific MRM transitions and collision energies for this compound should be optimized in the laboratory by infusing a standard solution of the analyte into the mass spectrometer.
Visualizations
QuEChERS Experimental Workflow for this compound Analysis
Caption: QuEChERS workflow for this compound.
Conclusion
The QuEChERS method provides a simple, rapid, and effective approach for the extraction and cleanup of this compound residues in a wide variety of crop matrices. The presented protocol, coupled with LC-MS/MS analysis, offers a robust and reliable method for the routine monitoring of this fungicide in food safety and quality control laboratories. The validation data from multiple sources confirm that this method achieves satisfactory accuracy and precision, meeting the requirements of regulatory guidelines.
References
- 1. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Determination of new generation amide insecticide residues in complex matrix agricultural food by ultrahigh performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Determination of acidic herbicides in cereals by QuEChERS extraction and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. Analysis of Pesticides in Oranges: Exploring QuEChERS for Peel, Pulp, and Whole Fruit [restek.com]
Application Notes: Electrophysiological Characterization of Dimpropyridaz's Effect on Insect Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimpropyridaz is a novel insecticide belonging to the pyridazine (B1198779) pyrazolecarboxamide (PPC) chemical class. It functions as a pro-insecticide, undergoing in vivo metabolism to its active secondary amide form.[1][2] This active metabolite is a potent modulator of insect chordotonal organs, which are specialized mechanoreceptors crucial for hearing, balance, and coordination in insects.[3][4][5] The unique mode of action of this compound offers a valuable tool for insecticide resistance management.[1][2]
The active metabolite of this compound induces a silencing of the chordotonal neurons, leading to a cessation of neuronal firing.[1][2] This inhibitory effect is accompanied by a decrease in intracellular calcium levels within these neurons.[1][2] Notably, this mechanism is independent of the Transient Receptor Potential Vanilloid (TRPV) channels, a common target for other chordotonal organ-modulating insecticides.[1][2] Instead, this compound's active form acts at a novel site upstream of the TRPV channels in the mechanotransduction signaling cascade.[1][3]
These application notes provide detailed protocols for the electrophysiological and intracellular calcium imaging assays to characterize the effects of the active metabolite of this compound on insect chordotonal neurons.
Principle of the Assays
Electrophysiology: The extracellular recording technique is employed to measure the action potentials (spikes) generated by chordotonal neurons in response to mechanical stimulation. By applying the active metabolite of this compound, a concentration-dependent inhibition of this neuronal firing can be quantified. This allows for the determination of key pharmacological parameters such as the half-maximal inhibitory concentration (IC50).
Intracellular Calcium Imaging: This assay utilizes fluorescent calcium indicators to visualize and quantify changes in intracellular calcium concentrations ([Ca2+]i) within the chordotonal neurons. The active metabolite of this compound is expected to cause a concentration-dependent decrease in basal or stimulus-evoked [Ca2+]i, providing further insight into its inhibitory mechanism.
Data Presentation
The following tables provide a structured format for presenting the quantitative data obtained from the described experimental protocols. The values presented are for illustrative purposes and should be determined experimentally.
Table 1: Electrophysiological Inhibition of Chordotonal Neuron Firing by this compound Active Metabolite
| Concentration (µM) | Mean Firing Rate (Hz) ± SEM | % Inhibition |
| 0 (Control) | [Experimental Value] | 0 |
| 0.01 | [Experimental Value] | [Calculated Value] |
| 0.1 | [Experimental Value] | [Calculated Value] |
| 1 | [Experimental Value] | [Calculated Value] |
| 10 | [Experimental Value] | [Calculated Value] |
| 100 | [Experimental Value] | [Calculated Value] |
| IC50 (µM) | \multicolumn{2}{c | }{[Calculated Value] } |
Table 2: Effect of this compound Active Metabolite on Intracellular Calcium Levels in Chordotonal Neurons
| Concentration (µM) | Mean Fluorescence Intensity (a.u.) ± SEM | % Decrease in [Ca2+]i |
| 0 (Control) | [Experimental Value] | 0 |
| 0.01 | [Experimental Value] | [Calculated Value] |
| 0.1 | [Experimental Value] | [Calculated Value] |
| 1 | [Experimental Value] | [Calculated Value] |
| 10 | [Experimental Value] | [Calculated Value] |
| 100 | [Experimental Value] | [Calculated Value] |
| EC50 (µM) | \multicolumn{2}{c | }{[Calculated Value] } |
Experimental Protocols
Protocol 1: Extracellular Recording from Insect Chordotonal Neurons
This protocol is adapted from established methods for recording from Drosophila larval chordotonal organs and can be modified for other insect species.
Materials:
-
Dissection microscope
-
Micromanipulators
-
Glass capillaries for pulling recording electrodes
-
Micropipette puller
-
Amplifier and data acquisition system
-
Mechanical stimulator (e.g., piezoelectric actuator)
-
Insect saline solution
-
This compound active metabolite stock solution in a suitable solvent (e.g., DMSO)
-
Dissection tools (forceps, scissors)
-
Sylgard-coated dish
Procedure:
-
Preparation of the Insect:
-
Immobilize the insect larva or dissected tissue containing the chordotonal organ of interest in a Sylgard-coated dish.
-
Bathe the preparation in insect saline solution.
-
Carefully dissect the tissue to expose the chordotonal organ and its associated nerve.
-
-
Electrode Placement:
-
Pull a glass capillary to a fine tip and fill it with insect saline to serve as the recording electrode.
-
Using a micromanipulator, carefully place the tip of the recording electrode onto the nerve bundle emanating from the chordotonal organ.
-
Place a reference electrode in the bath.
-
-
Recording of Neuronal Activity:
-
Apply gentle mechanical stimulation to the chordotonal organ using a piezoelectric actuator to elicit neuronal firing.
-
Record the baseline neuronal activity (action potentials) for a stable period.
-
-
Application of this compound Active Metabolite:
-
Prepare a series of dilutions of the this compound active metabolite in insect saline from the stock solution.
-
Perfuse the preparation with the control saline solution first.
-
Sequentially apply increasing concentrations of the active metabolite to the preparation, allowing for a sufficient incubation period at each concentration.
-
Record the neuronal activity at each concentration.
-
-
Data Analysis:
-
Analyze the recorded spike trains to determine the mean firing rate at each concentration.
-
Calculate the percentage inhibition of the firing rate relative to the control.
-
Plot the concentration-response curve and determine the IC50 value.
-
Protocol 2: Intracellular Calcium Imaging of Chordotonal Neurons
Materials:
-
Fluorescence microscope with a calcium imaging system
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Insect saline solution
-
This compound active metabolite stock solution
-
Dissection tools and preparation dish as in Protocol 1
Procedure:
-
Loading of Calcium Indicator:
-
Prepare a loading solution of the calcium-sensitive dye in insect saline with a small percentage of Pluronic F-127 to aid in dye solubilization.
-
Incubate the dissected preparation in the loading solution in the dark for a specified period to allow the dye to enter the cells.
-
Wash the preparation with fresh insect saline to remove excess dye.
-
-
Imaging:
-
Mount the preparation on the stage of the fluorescence microscope.
-
Acquire baseline fluorescence images of the chordotonal neurons.
-
-
Application of this compound Active Metabolite:
-
Perfuse the preparation with control saline and record the baseline fluorescence.
-
Apply increasing concentrations of the this compound active metabolite, acquiring fluorescence images at each concentration after a stable response is achieved.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the neuronal cell bodies in the images for each concentration.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths.
-
Calculate the percentage decrease in intracellular calcium levels relative to the control.
-
Plot the concentration-response curve and determine the EC50 value.
-
Visualizations
Caption: Signaling pathway of this compound in insect chordotonal neurons.
Caption: Experimental workflow for electrophysiological assay of this compound.
References
- 1. The novel pyridazine pyrazolecarboxamide insecticide this compound inhibits chordotonal organ function upstream of TRPV channels [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apvma.gov.au [apvma.gov.au]
- 4. Discovery, research and development of axalion® active insecticide: this compound† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, research and development of axalion® active insecticide: this compound† - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Electrical Penetration Graph (EPG) to Characterize Dimpropyridaz-Induced Feeding Cessation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for using the Electrical Penetration Graph (EPG) technique to study and quantify the feeding cessation effects of Dimpropyridaz, a novel insecticide. This compound, the first member of the IRAC Group 36, possesses a unique mode of action that disrupts the chordotonal organs of insects, leading to rapid cessation of feeding.[1] EPG is a powerful electrophysiological technique that allows for real-time, high-resolution monitoring of an insect's stylet penetration and feeding behaviors within plant tissues.[2][3] By analyzing the distinct EPG waveforms, researchers can precisely measure the impact of this compound on key feeding activities, such as probing, salivation, and ingestion from vascular tissues (phloem and xylem). This protocol outlines the necessary materials, experimental setup, data acquisition, and analysis parameters to effectively evaluate the anti-feeding properties of this compound, providing critical data for insecticide efficacy studies and resistance management programs.[4][5]
Principle of the EPG Technique
The Electrical Penetration Graph technique is an essential tool for investigating the feeding behavior of piercing-sucking insects.[2] The system is based on creating a simple electrical circuit that includes the insect and its host plant. A fine gold wire is attached to the insect's dorsum and connected to an EPG amplifier. A second electrode is inserted into the soil of the host plant, completing the circuit when the insect inserts its stylet into the plant tissue.[6][7]
As the insect's stylet moves through different plant tissues (epidermis, mesophyll, phloem, xylem) and performs various activities (salivation, ingestion), the electrical resistance and voltage fluctuate.[8] These fluctuations are recorded as specific waveforms. Each waveform pattern corresponds to a known stylet activity and location, allowing for a detailed analysis of the insect's feeding process.[2]
This compound: Mechanism of Action
This compound is a novel pyridazine (B1198779) pyrazolecarboxamide insecticide that induces rapid feeding cessation in target pests like aphids and whiteflies.[4][9] Its mode of action is distinct from other selective feeding blockers.[10]
-
Pro-insecticide Activation: this compound is a pro-insecticide, meaning it is converted into its more active form through metabolic processes (N-dealkylation) within the target insect.[10][11]
-
Chordotonal Organ Disruption: The active metabolite targets the insect's chordotonal organs, which are crucial mechanosensors responsible for hearing, balance, and spatial orientation.
-
Upstream Signal Blockage: It inhibits the firing of chordotonal organ neurons by blocking signal transduction at a site located upstream of the Transient Receptor Potential Vanilloid (TRPV) channels.[11][12] This action is different from IRAC Group 9 and 29 insecticides, which hyperactivate these neurons.[10][13]
-
Physiological Effect: The disruption of chordotonal organ function leads to a decrease in intracellular Ca2+, causing loss of coordination, paralysis, and a swift cessation of feeding, ultimately resulting in the insect's death by starvation.[12][14]
References
- 1. Discovery, research and development of axalion® active insecticide: this compound† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Machine learning for automated electrical penetration graph analysis of aphid feeding behavior: Accelerating research on insect-plant interactions | PLOS One [journals.plos.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Electrical penetration graph technique as a tool to monitor the early stages of aphid resistance to insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrical penetration graph - Wikipedia [en.wikipedia.org]
- 7. Electrical Penetration Graph | Media Studies Program [mediastudies.as.cornell.edu]
- 8. Real-Time Feeding Behavior Monitoring by Electrical Penetration Graph Rapidly Reveals Host Plant Susceptibility to Crapemyrtle Bark Scale (Hemiptera: Eriococcidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BASF SUBMITS REGULATORY DOSSIERS FOR (this compound INSECTICIDES) UNDER THE BRAND NAME AXALION – News & Updates [chemrobotics.in]
- 10. researchgate.net [researchgate.net]
- 11. The novel pyridazine pyrazolecarboxamide insecticide this compound inhibits chordotonal organ function upstream of TRPV channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: Mode of action and Synthesis method_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Systemic and Translaminar Activity of Dimpropyridaz
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimpropyridaz is a novel insecticide belonging to the pyridazine (B1198779) pyrazolecarboxamide class, representing the sole member of the Insecticide Resistance Action Committee (IRAC) Group 36. [1]Its unique mode of action involves the disruption of chordotonal organ function in insects, which are essential for hearing, balance, and coordination. [2][3]this compound acts at a target site upstream of the Transient Receptor Potential Vanilloid (TRPV) channels, distinguishing it from other insecticides like those in IRAC Groups 9 and 29. [2][4][5]This novel mechanism makes it a valuable tool for managing piercing-sucking insect pests, particularly in the context of insecticide resistance management. [1] this compound exhibits both systemic and translaminar properties, allowing for flexible application methods and effective control of pests that may not be reached by direct contact sprays. [1]Systemic activity refers to the uptake of the active ingredient by the plant and its subsequent translocation through the vascular system, protecting new growth. Translaminar activity, or local systemic activity, involves the movement of the active ingredient from the treated leaf surface to the untreated surface, controlling pests feeding on either side.
These application notes provide detailed protocols for laboratory and greenhouse evaluation of the systemic and translaminar activity of this compound against key target pests such as aphids and whiteflies.
Signaling Pathway and Experimental Workflow
To understand the context of these protocols, the following diagrams illustrate the hypothetical signaling pathway of this compound and the general experimental workflow for its evaluation.
Caption: Hypothetical signaling pathway of this compound in an insect chordotonal neuron.
Caption: General experimental workflow for evaluating this compound activity.
Experimental Protocols
Protocol 1: Systemic Activity Assessment via Soil Drench
This protocol evaluates the systemic uptake and translocation of this compound in plants and its efficacy against phloem-feeding insects.
1. Materials
-
Test Plants: Young, healthy cotton (Gossypium hirsutum) or bell pepper (Capsicum annuum) plants in the 4-6 true leaf stage, grown in individual pots.
-
Test Insects: A susceptible laboratory colony of cotton aphids (Aphis gossypii) or greenhouse whiteflies (Trialeurodes vaporariorum).
-
This compound: Technical grade or formulated product of known concentration.
-
Equipment:
-
Greenhouse or controlled environment chamber (25 ± 2°C, 60 ± 10% RH, 16:8 L:D photoperiod).
-
Micropipettes and sterile tips.
-
Volumetric flasks and beakers.
-
Graduated cylinders.
-
Fine camel-hair brush for transferring insects.
-
Clip cages (for whiteflies) or small ventilated cages.
-
Stereomicroscope.
-
2. Methods
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone (B3395972) or dimethylformamide) and dilute with distilled water containing a non-ionic surfactant (0.01% v/v) to achieve a series of test concentrations (e.g., 0.1, 1, 10, 50, 100 mg a.i./L).
-
A control solution should consist of the solvent and surfactant in distilled water.
-
-
Soil Drench Application:
-
Ensure the soil in each pot is moist but not saturated.
-
Apply a fixed volume (e.g., 50 mL) of each this compound concentration or the control solution directly to the soil surface around the base of each plant. [6] * Use at least 5 replicate plants per concentration and for the control.
-
-
Translocation Period:
-
Allow a translocation period of 3-7 days post-application for the active ingredient to be taken up by the roots and distributed throughout the plant.
-
-
Insect Infestation:
-
After the translocation period, infest the upper, newly developed leaves of each plant with a known number of adult aphids (e.g., 20-30 apterous adults) or whiteflies (e.g., 20-30 adults enclosed in a clip cage on the underside of a leaf).
-
-
Mortality Assessment:
-
Assess insect mortality at 24, 48, and 72 hours after infestation.
-
For aphids, consider individuals that are immobile or show no response when gently prodded with a fine brush as dead.
-
For whiteflies, count the number of dead adults inside the clip cages.
-
-
Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula.
-
Calculate the LC50 (lethal concentration for 50% of the population) and LC90 values using probit analysis.
-
Protocol 2: Translaminar Activity Assessment via Leaf Application
This protocol determines the ability of this compound to move from the treated leaf surface to the untreated surface and control insects feeding there.
1. Materials
-
Same as Protocol 1, with the addition of:
-
Plant Preparation:
-
Select healthy, fully expanded leaves on intact plants (4-6 true leaf stage).
-
Carefully cover the pot and surrounding soil to prevent contamination during application.
-
-
This compound Application (Leaf Painting Method):
-
Using a micro-applicator or fine paintbrush, apply a small, known volume (e.g., 10 µL) of each test concentration (prepared as in Protocol 1) to a defined area on the adaxial (upper) surface of the selected leaf. Ensure the application is uniform and does not run off.
-
The abaxial (lower) surface of the leaf remains untreated.
-
For the control, apply the solvent-surfactant solution.
-
Use at least 5 replicate plants per treatment.
-
-
Drying and Incubation:
-
Allow the treated spots to air dry completely (approximately 1-2 hours).
-
Maintain the plants in the controlled environment for 24 hours to allow for translaminar movement.
-
-
Insect Infestation (Clip-Cage Method):
-
Confine a known number of adult aphids or whiteflies (e.g., 20-30) in a clip cage on the untreated abaxial (lower) surface of the treated leaf, directly opposite the application site.
-
-
Mortality Assessment:
-
Record insect mortality at 24, 48, and 72 hours after infestation, as described in Protocol 1.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the efficacy of translaminar activity.
-
(Optional) Protocol 3: Residue Analysis in Plant Tissues
To quantify the concentration of this compound in different plant parts, a chemical analysis can be performed.
1. Materials
-
Equipment:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Homogenizer.
-
Centrifuge.
-
Solid-phase extraction (SPE) cartridges.
-
Analytical balance.
-
Appropriate solvents (e.g., acetonitrile, methanol).
-
2. Methods
-
Sample Collection:
-
At specified time points after application (e.g., 3, 7, 14 days), collect tissue samples (leaves, stems, roots) from treated and control plants.
-
For translaminar studies, the treated and untreated sides of the leaf can be carefully excised.
-
-
Extraction:
-
Weigh the plant material and homogenize it in a suitable extraction solvent (e.g., acetonitrile).
-
Centrifuge the homogenate and collect the supernatant.
-
-
Clean-up:
-
Pass the extract through an appropriate SPE cartridge to remove interfering plant matrix components.
-
-
LC-MS/MS Analysis:
-
Analyze the purified extract using a validated LC-MS/MS method for the quantification of this compound and its relevant metabolites.
-
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison between treatments.
Table 1: Systemic Efficacy of this compound against Aphis gossypii via Soil Drench
| This compound Concentration (mg a.i./L) | Mean % Mortality (± SE) at 72h | Corrected % Mortality | LC50 (mg/L) (95% CI) | LC90 (mg/L) (95% CI) |
| 0 (Control) | 5.2 ± 1.1 | - | ||
| 0.1 | 25.8 ± 3.5 | 21.7 | ||
| 1 | 55.4 ± 4.2 | 53.0 | 0.85 (0.65-1.10) | 4.5 (3.8-5.9) |
| 10 | 92.1 ± 2.8 | 91.7 | ||
| 50 | 100 ± 0.0 | 100 | ||
| 100 | 100 ± 0.0 | 100 |
SE: Standard Error; CI: Confidence Interval. Data are hypothetical examples.
Table 2: Translaminar Efficacy of this compound against Trialeurodes vaporariorum via Leaf Application
| This compound Concentration (mg a.i./L) | Mean % Mortality (± SE) at 72h | Corrected % Mortality | LC50 (mg/L) (95% CI) | LC90 (mg/L) (95% CI) |
| 0 (Control) | 6.5 ± 1.5 | - | ||
| 1 | 30.1 ± 3.9 | 25.2 | ||
| 10 | 62.7 ± 5.1 | 60.1 | 8.2 (6.9-9.8) | 48.1 (40.2-65.3) |
| 50 | 95.3 ± 2.1 | 94.9 | ||
| 100 | 100 ± 0.0 | 100 |
SE: Standard Error; CI: Confidence Interval. Data are hypothetical examples.
These protocols provide a robust framework for the evaluation of this compound's systemic and translaminar properties. Researchers should adapt these methods based on specific experimental goals, target pests, and available resources. Adherence to good laboratory practices is essential for generating reliable and reproducible data.
References
- 1. Discovery, research and development of axalion® active insecticide: this compound† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. irac-online.org [irac-online.org]
- 3. irac-online.org [irac-online.org]
- 4. petani-sejahtera.basf.co.id [petani-sejahtera.basf.co.id]
- 5. The novel pyridazine pyrazolecarboxamide insecticide this compound inhibits chordotonal organ function upstream of TRPV channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 8. irac-online.org [irac-online.org]
Application Notes and Protocols for the Formulation Development and Stability Testing of Dimpropyridaz
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation development and stability testing of Dimpropyridaz, a novel insecticide. The information is intended to guide researchers and formulation scientists in developing stable and effective this compound-based products.
Introduction to this compound
This compound is a novel pyrazole (B372694) carboxamide insecticide developed to control a broad spectrum of piercing and sucking insect pests.[1][2][3] It belongs to the Insecticide Resistance Action Committee (IRAC) Group 36.[1][2] Its unique mode of action involves the disruption of chordotonal organs in insects, which are crucial for hearing, balance, and spatial orientation.[1] This novel mechanism of action makes it a valuable tool in insecticide resistance management programs.
The active constituent is a light beige, odorless powder. It is essential to develop a stable formulation that ensures the active ingredient's efficacy and shelf-life under various storage conditions. This document outlines the key physicochemical properties of this compound and provides detailed protocols for its formulation development and stability assessment.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active ingredient is fundamental to developing a stable and effective formulation. Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₃N₅O | [4] |
| Molecular Weight | 301.39 g/mol | [4] |
| Appearance | Light beige, odorless powder | |
| Melting Point | Approximately 82-88°C | [1] |
| Vapor Pressure | 8.7 x 10⁻⁶ Pa at 20°C | [1] |
| Water Solubility | 34.6 g/L (pH independent) | |
| Solubility in Organic Solvents | - Very soluble in methanol, acetone, 1,2-dichloroethane (B1671644) (>250 g/L)- Soluble in p-xylene, ethyl acetate (B1210297) (67-80 g/L)- Sparingly soluble in n-heptane (<10 g/L) | |
| Octanol/Water Partition Coefficient (Log Kow) | 1.1 at 20°C (pH 5.8) | |
| Polymorphism | Exists in at least two polymorphic forms: Form A and Form B. Form B is reported to be more stable. | [3][5] |
Formulation Development: Suspension Concentrate (SC)
Given its moderate water solubility, a suspension concentrate (SC) is a suitable formulation for this compound. SC formulations offer good handling characteristics and can be easily diluted with water for application.
Excipient Selection
The selection of appropriate excipients is critical for the physical and chemical stability of the SC formulation. Key excipients include:
-
Wetting Agents: To facilitate the wetting of this compound particles in the aqueous medium.
-
Dispersing Agents: To prevent the agglomeration of suspended particles.
-
Thickening Agents: To increase the viscosity of the formulation and prevent sedimentation.
-
Antifreeze Agents: To prevent freezing at low temperatures.
-
Antifoaming Agents: To prevent foam formation during manufacturing and application.
-
Biocides: To prevent microbial growth in the aqueous formulation.
-
Crystal Growth Inhibitors: As this compound exhibits polymorphism, inhibitors like triethylammonium (B8662869) chloride can be used to prevent the growth of crystals, which can affect stability and efficacy.[6]
Experimental Protocol: Preparation of a this compound SC Formulation
This protocol outlines a general procedure for preparing a lab-scale batch of a this compound 120 g/L SC formulation.
Materials:
-
This compound technical grade (purity > 98%)
-
Wetting agent (e.g., Sodium dodecyl sulfate)
-
Dispersing agent (e.g., Lignosulfonate)
-
Thickening agent (e.g., Xanthan gum)
-
Antifreeze agent (e.g., Propylene glycol)
-
Antifoaming agent (e.g., Silicone-based)
-
Biocide (e.g., Proxel GXL)
-
Crystal growth inhibitor (e.g., Triethylammonium chloride)
-
Deionized water
Equipment:
-
High-shear mixer
-
Bead mill
-
Particle size analyzer
-
Viscometer
-
pH meter
-
Analytical balance
Procedure:
-
Preparation of the Aqueous Phase:
-
In a suitable vessel, add the required amount of deionized water.
-
While stirring, add the antifreeze agent, wetting agent, dispersing agent, and biocide. Mix until all components are fully dissolved.
-
-
Dispersion of this compound:
-
Slowly add the this compound technical powder to the aqueous phase under high-shear mixing.
-
Continue mixing until a homogenous dispersion is formed.
-
-
Wet Milling:
-
Transfer the dispersion to a bead mill.
-
Mill the suspension until the desired particle size distribution is achieved (e.g., D90 < 10 µm). Monitor the particle size throughout the milling process.
-
-
Final Formulation:
-
Transfer the milled suspension to a mixing vessel.
-
Slowly add the thickening agent (pre-hydrated if necessary) while stirring to achieve the target viscosity.
-
Add the antifoaming agent and mix gently to avoid air entrapment.
-
Measure and adjust the pH if necessary.
-
-
Quality Control:
-
Measure the final particle size distribution, viscosity, pH, and active ingredient content.
-
Caption: Experimental workflow for this compound SC formulation.
Stability Testing of this compound Formulations
Stability testing is crucial to determine the shelf-life of the formulation and to ensure its quality, safety, and efficacy over time. The technical active ingredient of this compound has demonstrated good stability under accelerated and long-term storage conditions. The formulated product is expected to be stable for at least two years under normal storage conditions.
Stability-Indicating Parameters
The following parameters should be monitored during stability studies:
-
Physical Stability:
-
Appearance (color, phase separation, sedimentation)
-
Viscosity
-
Particle size distribution
-
Pourability
-
Suspensibility
-
-
Chemical Stability:
-
Active ingredient content (Assay)
-
Formation of degradation products (Impurity profile)
-
pH
-
Experimental Protocol: Accelerated and Long-Term Stability Study
This protocol is based on general guidelines for pesticide stability testing.
Materials and Equipment:
-
This compound SC formulation packaged in commercial-intent containers.
-
Stability chambers with controlled temperature and humidity.
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS) for assay and impurity analysis.
-
Particle size analyzer.
-
Viscometer.
-
pH meter.
Procedure:
-
Batch Selection: Use at least two pilot-scale batches of the formulation for the study.[7]
-
Storage Conditions:
-
Accelerated Stability: 54 ± 2°C for 14 days. This condition is often used in the agrochemical industry to quickly assess stability.
-
Long-Term Stability:
-
25 ± 2°C / 60 ± 5% RH for 24 months.
-
30 ± 2°C / 65 ± 5% RH for 24 months.
-
-
Low-Temperature Stability: -5 ± 2°C for 7 days to assess physical integrity after freezing and thawing.
-
-
Testing Schedule:
-
Initial (Time 0): Test all parameters.
-
Accelerated Stability: Test at 14 days.
-
Long-Term Stability: Test at 3, 6, 9, 12, 18, and 24 months.
-
Low-Temperature Stability: Test after the 7-day storage period and subsequent thawing.
-
-
Analytical Methods:
-
Assay and Impurities: Develop and validate a stability-indicating HPLC or UPLC method. The method should be able to separate this compound from its potential degradation products.
-
Physical Tests: Use standard methods for viscosity, particle size, and pH measurements.
-
-
Data Evaluation:
-
Compare the results at each time point to the initial data and the established specifications.
-
Any significant changes in physical or chemical properties should be investigated.
-
Caption: Protocol for stability testing of this compound formulations.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively published, based on its chemical structure (a pyrazole carboxamide) and general knowledge of pesticide degradation, the following pathways can be anticipated:
-
Hydrolysis: The amide bond in the this compound molecule could be susceptible to hydrolysis, especially under strong acidic or alkaline conditions, leading to the formation of the corresponding carboxylic acid and amine.
-
Photodegradation: Exposure to sunlight (UV radiation) can induce photochemical reactions, potentially leading to isomerization, oxidation, or cleavage of the molecule.
-
Metabolic Degradation (in soil/plants): In biological systems, this compound may undergo metabolic transformations. A known metabolite is M550I002, although its structure is not detailed in the provided search results.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery, research and development of axalion® active insecticide: this compound† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BASF SUBMITS REGULATORY DOSSIERS FOR (this compound INSECTICIDES) UNDER THE BRAND NAME AXALION – News & Updates [chemrobotics.in]
- 4. This compound | C16H23N5O | CID 89968867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound: New BASF Insecticide from Pyrazolecarboxamide Class – News & Updates [chemrobotics.in]
- 6. WO2021104907A1 - Stabilization of this compound suspensions by triethylammonium chloride - Google Patents [patents.google.com]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
Application Notes and Protocols for Rearing Dimpropyridaz-Resistant Insect Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to rearing insect strains resistant to Dimpropyridaz, a novel insecticide belonging to the Pyridazine pyrazole (B372694) carboxamides group (IRAC Group 36). Understanding the mechanisms of resistance to this new active ingredient is crucial for developing sustainable pest management strategies and for the discovery of next-generation insecticides. The following protocols are designed to guide researchers in establishing this compound-resistant insect colonies for in-depth study.
Introduction to this compound
This compound is a pro-insecticide that is metabolized into its active form within the target insect. Its unique mode of action involves the disruption of chordotonal organ function, which are mechanosensors vital for hearing, balance, and spatial orientation in insects.[1][2][3][4] The active metabolite of this compound acts upstream of the Transient Receptor Potential Vanilloid (TRPV) channels, leading to a decrease in intracellular calcium (Ca2+) levels and silencing of the chordotonal neurons.[1][3] This mode of action is distinct from other insecticides that target chordotonal organs, such as those in IRAC Groups 9 and 29.[4]
Initial studies on resistance to this compound have indicated a low to moderate risk of development. In Bemisia tabaci (the silverleaf whitefly), continuous selection for 12 generations resulted in a 2.2-fold increase in resistance, which was associated with elevated cytochrome P450 monooxygenase (P450) activity.[5] Similarly, studies on Aphis gossypii (the cotton aphid) have suggested a low risk of resistance development under continuous selection pressure.[2]
Data Presentation: Quantitative Susceptibility Data
Establishing baseline susceptibility of a target insect population to this compound is the first critical step in any resistance selection program. The following table summarizes reported LC50 (lethal concentration to kill 50% of the population) values for susceptible strains of key insect pests. This data is essential for determining the appropriate starting concentrations for resistance selection experiments.
| Insect Species | Strain | Bioassay Method | LC50 (mg/L) | 95% Fiducial Limits (mg/L) | Reference |
| Aphis gossypii | Susceptible Lab Strain | Leaf-dip | 1.91 (at 72h) | Not Reported | [3] |
| Bemisia tabaci | MED-S (Susceptible) | Not Specified | Not explicitly stated, but resistance ratio of selected strain was 2.2-fold | Not Reported | [5] |
| Myzus persicae | Susceptible Strain | Leaf-dip | 0.03 (for Afidopyropen, a related MoA) | Not Reported | [6] |
Note: Data for this compound is still emerging. Researchers should establish their own baseline LC50 for their specific susceptible insect strain before initiating resistance selection.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involved in the rearing and characterization of this compound-resistant insect strains.
Protocol 1: Establishing Baseline Susceptibility to this compound
Objective: To determine the dose-response of a susceptible insect strain to this compound and calculate the LC50 value.
Materials:
-
This compound (technical grade)
-
Acetone (for stock solution)
-
Distilled water with 0.1% Triton X-100 (or other suitable surfactant)
-
Host plants for the target insect species (e.g., cotton for Bemisia tabaci, pepper or cotton for Aphis gossypii)
-
Rearing cages
-
Petri dishes or other suitable bioassay arenas
-
Fine camel-hair brush
-
Micropipettes
-
Statistical software for probit analysis
Methodology:
-
Insect Rearing: Maintain a healthy, susceptible colony of the target insect species on untreated host plants in a controlled environment (e.g., 25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod). Ensure the colony is free from insecticide exposure for multiple generations.
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in acetone.
-
Create a series of at least five serial dilutions of this compound in distilled water containing a surfactant. The concentration range should be chosen to produce mortality rates between 10% and 90%. Preliminary range-finding tests are recommended.
-
A control solution (surfactant in water only) must be included.
-
-
Bioassay (Leaf-Dip Method for Aphids/Whiteflies):
-
Excise healthy, similar-sized leaves from untreated host plants.
-
Dip each leaf in a different this compound dilution (or control solution) for 10-15 seconds with gentle agitation.
-
Allow the leaves to air dry completely on a clean, non-absorbent surface.
-
Place the treated leaves individually into petri dishes containing a moist filter paper or agar (B569324) to maintain turgor.
-
Using a fine brush, carefully transfer a known number of adult insects (e.g., 20-30) onto each treated leaf.
-
Seal the petri dishes with ventilated lids.
-
-
Incubation and Mortality Assessment:
-
Incubate the bioassay units under the same controlled conditions as the insect rearing.
-
Assess mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to move when gently prodded with a fine brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if it is between 5% and 20%. If control mortality exceeds 20%, the bioassay should be repeated.
-
Perform probit analysis on the mortality data to calculate the LC50, LC90, and their respective 95% fiducial limits.
-
Protocol 2: Selection of this compound-Resistant Strain
Objective: To select for and rear a this compound-resistant insect strain through continuous insecticide pressure.
Materials:
-
Established susceptible insect colony
-
This compound solutions
-
Rearing cages and host plants
-
Spray bottle or other application device
Methodology:
-
Initial Selection:
-
Begin with a large population of the susceptible insect strain (at least 500-1000 individuals) to ensure sufficient genetic diversity.
-
Expose the parental generation (F0) to a concentration of this compound that causes approximately 50-70% mortality (this can be estimated from the baseline susceptibility data, starting with the LC50). Application can be done by spraying the host plants.
-
-
Rearing of Survivors:
-
Collect the surviving individuals and transfer them to new, untreated host plants to allow them to reproduce.
-
-
Subsequent Selections:
-
For each subsequent generation (F1, F2, F3, etc.), repeat the selection process on the adult or late-instar nymph stage.
-
Gradually increase the concentration of this compound used for selection in each generation as the population begins to show higher survival rates at the previous concentration. A stepwise increase of 1.5 to 2-fold is a common strategy.
-
Maintain an unselected, susceptible colony in parallel under identical conditions (without insecticide exposure) as a reference.
-
-
Monitoring Resistance Development:
-
Every 2-3 generations, conduct a full dose-response bioassay (as described in Protocol 1) on both the selected and susceptible strains.
-
Calculate the Resistance Ratio (RR) by dividing the LC50 of the selected strain by the LC50 of the susceptible strain. Selection is typically continued until a desired RR is achieved (e.g., >10-fold).
-
Protocol 3: Characterization of Resistance Mechanisms - Cytochrome P450 Activity Assay
Objective: To determine if increased cytochrome P450 activity is associated with this compound resistance.
Materials:
-
This compound-resistant and susceptible insect strains
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.5)
-
7-ethoxycoumarin (substrate)
-
NADPH (cofactor)
-
Microplate reader (fluorescence)
-
Homogenizer or micro-pestles
-
96-well microplates
Methodology:
-
Sample Preparation:
-
Collect a known number of adult insects (e.g., 10-20) from both the resistant and susceptible strains.
-
Homogenize the insects in ice-cold phosphate buffer.
-
Centrifuge the homogenate at low speed to pellet debris, and use the supernatant for the assay.
-
-
Enzyme Assay:
-
In a 96-well microplate, add the insect supernatant, phosphate buffer, and 7-ethoxycoumarin.
-
Initiate the reaction by adding NADPH.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stopping solution like acetonitrile).
-
-
Measurement and Analysis:
-
Measure the fluorescence of the product (7-hydroxycoumarin) using a microplate reader (excitation ~390 nm, emission ~440 nm).
-
Create a standard curve using known concentrations of 7-hydroxycoumarin to quantify the amount of product formed.
-
Calculate the P450 activity as the rate of product formation per unit of protein or per insect.
-
Compare the P450 activity between the resistant and susceptible strains. A significantly higher activity in the resistant strain suggests the involvement of P450-mediated metabolic resistance.
-
Protocol 4: Assessing Fitness Costs of Resistance
Objective: To determine if this compound resistance is associated with any fitness disadvantages in the absence of the insecticide.
Materials:
-
This compound-resistant and susceptible insect strains
-
Untreated host plants
-
Clip cages or other methods to isolate individual insects
-
Microscope
Methodology:
-
Life Table Study:
-
From both the resistant and susceptible strains, collect a cohort of newly emerged adults or nymphs of the same age.
-
Rear individual insects or small groups on untreated host plants.
-
Monitor the insects daily and record the following life history parameters:
-
Developmental time (from egg/nymph to adult)
-
Adult longevity
-
Fecundity (total number of offspring per female)
-
Fertility (percentage of viable offspring)
-
-
-
Data Analysis:
-
Construct life tables for both the resistant and susceptible strains.
-
Calculate key population growth parameters, including:
-
Net reproductive rate (R0)
-
Intrinsic rate of increase (rm)
-
Mean generation time (T)
-
Doubling time (DT)
-
-
Compare these parameters between the two strains. A significant reduction in any of these parameters in the resistant strain compared to the susceptible strain indicates a fitness cost associated with resistance.[5][7][8]
-
Visualizations
Caption: Signaling pathway of this compound's mode of action.
Caption: Experimental workflow for resistance selection.
Caption: Logical relationships in resistance mechanisms.
References
- 1. Frontiers | Fitness costs of resistance to insecticides in insects [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound on feeding behavior, locomotivity and biological parameters of Aphis gossypii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fitness costs of resistance to insecticides in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fitness costs and life table parameters of highly insecticide-resistant strains of Plutella xylostella (L.) (Lepidoptera: Plutellidae) at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Fitness Cost, Demographic Growth Characteristics, and Resistance Mechanism in Alpha-Cypermethrin-Resistant Musca domestica (Diptera: Muscidae) [mdpi.com]
Application Notes and Protocols for Assessing Sublethal Effects of Dimpropyridaz on Pollinators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimpropyridaz is a novel insecticide belonging to the pyridazine (B1198779) pyrazole (B372694) carboxamides class (IRAC Group 36). Its mode of action involves the disruption of chordotonal organ function in target insects, a mechanism distinct from many other insecticides. While initial data suggests low acute toxicity to bees, a thorough understanding of its potential sublethal effects on pollinators is crucial for a comprehensive environmental risk assessment. Sublethal effects can manifest as behavioral changes, physiological stress, and impaired colony health, which are not captured by standard acute toxicity tests.[1]
These application notes provide detailed protocols for assessing the sublethal effects of this compound on pollinators, focusing on key behavioral, physiological, and molecular endpoints. Given the limited publicly available data on the sublethal effects of this compound on pollinators, the quantitative data presented in the tables are illustrative examples derived from studies on other insecticides and should be used as a reference for designing future studies on this compound.
Behavioral Assays
Behavioral assays are critical for evaluating the impact of neurotoxic insecticides on pollinator cognitive function and motor skills, which are essential for foraging and colony survival.[1][2]
Proboscis Extension Response (PER) Assay
The PER assay is a well-established method for assessing olfactory learning and memory in bees, which are vital for locating and returning to food sources.[3]
-
Bee Collection and Preparation:
-
Collect foraging honey bees (e.g., Apis mellifera) from the entrance of a healthy colony.
-
Chill the bees on ice until they are immobile and restrain them in individual harnesses (e.g., small tubes or 3D-printed holders) that allow free movement of their antennae and proboscis.
-
Allow the bees to acclimate for at least one hour at room temperature.
-
Feed the bees a 1.5 M sucrose (B13894) solution to satiation and then starve them for 3-4 hours before the experiment to ensure motivation.[4]
-
-
Conditioning Phase:
-
Present a conditioned stimulus (CS), which is an odorant (e.g., 1-hexanol), for 4 seconds.
-
Three seconds after the onset of the CS, present the unconditioned stimulus (US) by touching one antenna with a droplet of 1.5 M sucrose solution, which will elicit the proboscis extension reflex.
-
Feed the bee with the sucrose solution for 3 seconds.
-
The inter-trial interval should be approximately 10 minutes.
-
Repeat the conditioning trial for a set number of times (e.g., 6-10 trials).
-
-
Testing Phase (Memory Test):
-
After the conditioning phase, present the CS alone (without the sucrose reward) at specific time points (e.g., 1 hour, 24 hours) to test for short-term and long-term memory, respectively.
-
Record whether the bee extends its proboscis in response to the odor alone (a positive response).
-
-
Data Analysis:
-
For each bee, calculate the acquisition score as the percentage of positive responses during the conditioning trials.
-
Memory is assessed as a "yes" or "no" response during the unrewarded test trials.
-
Compare the acquisition curves and memory retention between control and this compound-exposed groups using appropriate statistical tests (e.g., ANOVA, Chi-squared test).
-
Table 1: Illustrative Example of Proboscis Extension Response (PER) Assay Results for a Hypothetical Insecticide.
| Treatment Group | Concentration (ng/bee) | N | Acquisition Score (%) (Mean ± SE) | Memory Retention at 24h (%) |
| Control | 0 | 50 | 85 ± 5 | 78 |
| Insecticide A | 1 | 50 | 60 ± 7 | 55 |
| Insecticide A | 5 | 50 | 42 ± 6 | 30 |
| Insecticide A | 10 | 50 | 25 ± 5 | 15 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to control.
Homing Flight Success Test
This semi-field test assesses the ability of bees to navigate back to their hive after being captured, treated, and released at a known distance. This is a crucial indicator of potential disorientation effects of a pesticide.[5][6][7]
-
Bee Preparation:
-
Attach a radio-frequency identification (RFID) tag to the thorax of individual foraging bees.
-
House the tagged bees in cages in the laboratory and provide them with a sucrose solution.
-
-
Exposure:
-
Expose the bees to this compound by feeding them a sucrose solution containing a known concentration of the test substance. A control group should receive a sucrose solution without the pesticide.
-
-
Release and Monitoring:
-
Transport the bees to a release site at a known distance from the hive (e.g., 1 km).
-
Release the bees and monitor their return to the hive entrance using an RFID reader.
-
Record the time of return for each bee over a defined period (e.g., 24 hours).
-
-
Data Analysis:
-
Calculate the homing success rate as the percentage of bees that successfully return to the hive in each treatment group.
-
Analyze the homing speed (distance/time) for the returning bees.
-
Compare the homing success and speed between the control and this compound-exposed groups using statistical tests (e.g., Chi-squared test, t-test).
-
Table 2: Illustrative Example of Homing Flight Success Test Results for a Hypothetical Insecticide.
| Treatment Group | Concentration (ng/bee) | N | Homing Success Rate (%) | Mean Homing Speed (m/s) (± SE) |
| Control | 0 | 100 | 92 | 2.5 ± 0.2 |
| Insecticide B | 0.5 | 100 | 75 | 2.1 ± 0.3 |
| Insecticide B | 1.0 | 100 | 58** | 1.8 ± 0.4 |
| Insecticide B | 2.5 | 100 | 35*** | 1.5 ± 0.5** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to control.
Physiological and Molecular Biomarkers
Assessing physiological and molecular biomarkers can provide early warning signs of pesticide-induced stress before overt behavioral changes are observed.[5][8]
Oxidative Stress Biomarkers
Pesticide exposure can lead to an overproduction of reactive oxygen species (ROS), causing oxidative stress. Measuring the activity of antioxidant enzymes and markers of cellular damage can quantify this stress.[8]
-
Sample Collection:
-
Expose bees to this compound either orally or via contact for a defined period.
-
Collect whole bees or specific tissues (e.g., head, midgut) and flash-freeze them in liquid nitrogen.
-
Store samples at -80°C until analysis.
-
-
Enzyme Activity Assays:
-
Homogenize the samples in an appropriate buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the activity of key antioxidant enzymes such as:
-
Catalase (CAT): Measures the decomposition of hydrogen peroxide.
-
Superoxide (B77818) Dismutase (SOD): Measures the dismutation of superoxide radicals.
-
Glutathione (B108866) S-transferase (GST): Measures the conjugation of glutathione to xenobiotics.
-
-
Use commercial assay kits or established spectrophotometric methods for each enzyme.
-
-
Lipid Peroxidation Assay:
-
Measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.
-
-
Data Analysis:
-
Normalize enzyme activities and MDA levels to the total protein content of the sample.
-
Compare the levels of oxidative stress biomarkers between control and this compound-exposed groups using statistical tests (e.g., ANOVA).
-
Table 3: Illustrative Example of Oxidative Stress Biomarker Levels in Bees Exposed to a Hypothetical Insecticide.
| Treatment Group | Concentration (µg/L) | CAT Activity (U/mg protein) (Mean ± SE) | GST Activity (nmol/min/mg protein) (Mean ± SE) | MDA Levels (nmol/mg protein) (Mean ± SE) |
| Control | 0 | 15.2 ± 1.3 | 25.8 ± 2.1 | 0.45 ± 0.05 |
| Insecticide C | 10 | 22.5 ± 1.8 | 38.2 ± 3.0 | 0.78 ± 0.08 |
| Insecticide C | 50 | 28.9 ± 2.5 | 45.6 ± 3.5 | 1.12 ± 0.10 |
| Insecticide C | 100 | 10.1 ± 1.1 (Inhibition) | 18.4 ± 2.2 (Inhibition) | 1.85 ± 0.15*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to control.
Gene Expression Analysis
Analyzing changes in gene expression can reveal the molecular pathways affected by this compound. This can provide insights into its specific mode of action and sublethal toxicity.[6][7][9]
-
Sample Collection and RNA Extraction:
-
Expose bees to this compound as described above.
-
Collect relevant tissues (e.g., brain for neurotoxicity, fat bodies for detoxification) and immediately stabilize the RNA using a reagent like RNAlater or by flash-freezing.
-
Extract total RNA using a commercial kit or a standard Trizol-based method.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Design or obtain primers for target genes involved in:
-
Detoxification: Cytochrome P450s (e.g., CYP9Q3), GSTs.
-
Immunity: Genes from the Toll and Imd pathways (e.g., defensin, dorsal).
-
Neurological function: Genes related to neurotransmitter receptors and synaptic function.
-
Stress response: Heat shock proteins (HSPs).
-
-
Perform qRT-PCR using a SYBR Green or probe-based assay.
-
Use appropriate housekeeping genes for normalization (e.g., actin, GAPDH).
-
-
Data Analysis:
-
Calculate the relative expression of target genes using the ΔΔCt method.
-
Compare the fold change in gene expression between control and this compound-exposed groups.
-
Table 4: Illustrative Example of Relative Gene Expression Changes in Bees Exposed to a Hypothetical Insecticide.
| Target Gene | Biological Process | Fold Change (vs. Control) at 10 µg/L | Fold Change (vs. Control) at 100 µg/L |
| CYP9Q3 | Detoxification | 2.5 | 5.8** |
| GSTs1 | Detoxification | 1.8 | 3.2 |
| Defensin-1 | Immune Response | -1.5 | -3.1 |
| Hsp70 | Stress Response | 3.1 | 7.2** |
*p < 0.05, **p < 0.01 compared to control.
Visualizations
Signaling Pathway
dot
Caption: Putative signaling pathway of this compound in pollinators.
Experimental Workflows
dot
Caption: Experimental workflow for the Proboscis Extension Response (PER) assay.
dot
References
- 1. The Sublethal Effects of Neonicotinoids on Honeybees [mdpi.com]
- 2. Sub-lethal pesticide exposure interferes with honey bee memory of learnt colours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Honey Bee (Apis mellifera) Drones Survive Oxidative Stress due to Increased Tolerance instead of Avoidance or Repair of Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. legislature.vermont.gov [legislature.vermont.gov]
- 5. Exposure of honeybees to pesticide residue levels can lead to adverse molecular effects on oxidative stress-related biomarkers [plantprotection.pl]
- 6. Transcriptomic analysis of the honey bee (Apis mellifera) queen brain reveals that gene expression is affected by pesticide exposure during development | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Honey bee Apis mellifera L. responses to oxidative stress induced by pharmacological and pesticidal compounds [frontiersin.org]
- 9. A field realistic model to assess the effects of pesticides residues and adulterants on honey bee gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dimpropyridaz stability issues in different solvent formulations
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Dimpropyridaz in various solvent formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to support your experiments.
Troubleshooting Guide
This guide addresses common stability-related issues you may encounter when working with this compound.
| Issue | Potential Cause | Recommended Action |
| Precipitation or crystal growth in aqueous suspensions. | This compound has moderate water solubility, and in suspension concentrates, a process called Ostwald-ripening can occur, where larger particles grow at the expense of smaller ones.[1] The presence of different polymorphic forms (at least two, designated A and B) can also influence crystallization.[1] | Consider the use of a stabilizing agent. For instance, triethylammonium (B8662869) chloride has been shown to reduce crystal growth in aqueous suspensions of this compound.[1] Ensure thorough mixing and consider the impact of temperature fluctuations on solubility. |
| Inconsistent analytical results in stability studies. | This could be due to the degradation of this compound in the chosen solvent, improper storage of stock solutions, or issues with the analytical method not being stability-indicating. | Prepare fresh stock solutions regularly and store them at appropriate conditions (e.g., refrigerated or frozen, protected from light). Verify that your analytical method (e.g., HPLC, LC-MS/MS) can separate the intact this compound from its potential degradation products. Perform forced degradation studies to identify potential degradants. |
| Loss of this compound in stored biological samples. | This compound and its metabolites have shown some instability in certain frozen commodities over time. For example, a significant decline was observed in lettuce after 2 months of frozen storage.[2] | For long-term studies with biological matrices, it is crucial to conduct stability tests under the same storage conditions. Analyze samples as soon as possible after collection and extraction. If storage is necessary, validate the stability of this compound in the specific matrix for the intended storage duration. |
| Unexpected peaks in chromatograms during stability analysis. | These could be degradation products, impurities from the solvent or reagents, or artifacts from the analytical method itself. | Conduct forced degradation studies (see Experimental Protocols section) to generate potential degradation products and identify their chromatographic signatures. Analyze a solvent blank to rule out solvent-related impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
The technical active ingredient of this compound has demonstrated good stability under accelerated storage conditions (54°C for 2 weeks) and long-term storage (2 years at 20°C and 30°C).[2] The formulated product, Efficon Insecticide, is expected to remain stable for at least 2 years under normal storage conditions.[2]
Q2: How stable is this compound in aqueous solutions?
This compound is stable in aqueous solutions at pH 4, 5, and 7 at 25°C.[2] However, it undergoes hydrolysis at a higher pH. At pH 9, the kinetic evaluation determined a half-life (DT50) of 185 days.[2]
Q3: Is this compound sensitive to light?
Yes, this compound can degrade upon exposure to light. In an aqueous photolysis study with continuous irradiation, the half-life (DT50) was calculated to be 47 days.[2] Therefore, it is recommended to protect solutions of this compound from light.
Q4: What are the known degradation pathways for this compound?
In aqueous and soil environments, degradation can occur through hydrolysis and photolysis.[2] Metabolism in soil and biological systems can involve hydroxylation of the pyridazine (B1198779) and/or the pentyl moieties, followed by further oxidation or conjugation.[2]
Q5: What solvents are recommended for preparing stock solutions?
This compound is very soluble in methanol, acetone, and 1,2-dichloroethane (B1671644) (>250 g/L).[2] It is also soluble in p-xylene (B151628) and ethyl acetate (B1210297) (67 to 80 g/L).[2] Acetonitrile is also a suitable solvent for preparing analytical standards. For long-term storage of stock solutions, it is advisable to use amber vials and store them at low temperatures (e.g., 4°C or -20°C).
Quantitative Stability and Solubility Data
The following tables summarize the available quantitative data on the stability and solubility of this compound.
Table 1: Stability of this compound in Aqueous Solutions
| Condition | Parameter | Value |
| pH 4, 5, 7 (25°C) | Stability | Stable[2] |
| pH 9 (25°C) | DT50 (Half-life) | 185 days[2] |
| Aqueous Photolysis | DT50 (Half-life) | 47 days[2] |
Table 2: Solubility of this compound in Various Solvents at 20°C
| Solvent | Solubility (g/L) |
| Water (pH not specified) | 34.6[2] |
| Methanol | >250[2] |
| Acetone | >250[2] |
| 1,2-dichloroethane | >250[2] |
| p-Xylene | 67 - 80[2] |
| Ethyl acetate | 67 - 80[2] |
| n-Heptane | <10[2] |
Experimental Protocols
Protocol 1: General Stock Solution Stability Assessment
This protocol outlines a general procedure for assessing the stability of this compound in a chosen organic solvent.
1. Materials:
-
This compound analytical standard
-
High-purity solvent (e.g., acetonitrile, methanol)
-
Volumetric flasks
-
Amber glass vials with screw caps
-
Analytical balance
-
HPLC or LC-MS/MS system
2. Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Initial Analysis: Immediately after preparation, dilute an aliquot of the stock solution to a suitable working concentration and analyze it using a validated stability-indicating analytical method to determine the initial concentration (T=0).
-
Storage: Dispense aliquots of the stock solution into several amber glass vials, seal them tightly, and store them under the desired conditions (e.g., room temperature, 4°C, -20°C). Protect from light.
-
Time-Point Analysis: At specified time intervals (e.g., 1, 2, 4 weeks; 1, 3, 6 months), retrieve a vial from each storage condition. Allow it to equilibrate to room temperature.
-
Quantification: Dilute an aliquot of the stored solution to the same working concentration as the initial sample and analyze it using the same analytical method.
-
Data Analysis: Compare the concentration of this compound at each time point to the initial (T=0) concentration to determine the percentage of degradation.
Protocol 2: Forced Degradation Study
This protocol describes the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity solvents (e.g., acetonitrile, methanol)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
2. Procedure:
-
Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified period (e.g., 24 hours). Neutralize an aliquot before analysis.
-
Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Heat the solution (e.g., at 60°C) for a specified period. Neutralize an aliquot before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a specified period. Also, reflux a solution of this compound in a neutral solvent.
-
Photolytic Degradation: Expose a solution of this compound to UV light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate analytical method (e.g., LC-MS/MS) to separate and identify the parent compound and any degradation products.
Visualizations
Caption: Workflow for a general stock solution stability assessment.
Caption: Troubleshooting logic for inconsistent analytical results.
References
Technical Support Center: Overcoming Matrix Effects in Dimpropyridaz LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Dimpropyridaz.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, pigments, and other endogenous materials.[2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][3] This phenomenon can significantly impact the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantitative results.[1]
Q2: What are the common causes of matrix effects in this compound analysis?
A2: The primary causes of matrix effects are co-eluting endogenous or exogenous components from the sample matrix.[2] In electrospray ionization (ESI), which is commonly used for pesticide analysis, these interfering compounds can compete with this compound for ionization, alter the droplet formation and evaporation process, or change the physical properties of the spray.[3] The complexity of the matrix plays a significant role; for instance, matrices like spices, tea, and fatty foods are more prone to causing significant matrix effects compared to simpler matrices like clean water.
Q3: How can I quantitatively assess the matrix effect for my this compound analysis?
A3: The matrix effect (ME) can be quantified by comparing the response of this compound in a standard solution prepared in a pure solvent to its response in a sample extract where the matrix components are present. A common method is to compare the slopes of calibration curves prepared in solvent versus those prepared in a blank matrix extract (matrix-matched calibration).[4]
The percentage of matrix effect can be calculated using the following formula:
% ME = [(Slope of matrix-matched calibration curve / Slope of solvent-based calibration curve) - 1] x 100
-
A negative %ME value indicates ion suppression.
-
A positive %ME value indicates ion enhancement.
-
Values between -20% and +20% are often considered to indicate a negligible matrix effect.[3]
Q4: Which sample preparation technique is most effective at minimizing matrix effects for this compound?
A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis, including for this compound, in a variety of food and environmental matrices.[5] The effectiveness of matrix effect reduction with QuEChERS can be significantly improved by optimizing the dispersive solid-phase extraction (d-SPE) cleanup step. The choice of d-SPE sorbent is critical and depends on the matrix composition. For example, PSA (Primary Secondary Amine) is used to remove sugars and organic acids, C18 is effective for removing fats and lipids, and GCB (Graphitized Carbon Black) is used for removing pigments like chlorophyll.[6] For highly complex or fatty matrices, more advanced cleanup techniques or alternative methods like Solid-Phase Extraction (SPE) may be necessary to achieve adequate removal of interfering compounds.[7][8]
Q5: Is a stable isotope-labeled internal standard available for this compound? If not, what are the alternatives?
A5: Currently, a commercially available stable isotope-labeled (SIL) internal standard for this compound is not readily found in supplier catalogs. SIL internal standards are considered the gold standard for compensating for matrix effects as they have nearly identical chemical and physical properties to the analyte and are affected by matrix interferences in the same way.[9]
In the absence of a specific SIL-IS for this compound, the following strategies can be employed:
-
Use a structurally similar compound as a surrogate internal standard: Another pyrazole (B372694) carboxamide insecticide with similar physicochemical properties and chromatographic behavior could potentially be used. However, it is crucial to validate that this surrogate adequately mimics the behavior of this compound in the specific matrix.
-
Employ matrix-matched calibration: This is a highly effective method to compensate for matrix effects. Calibration standards are prepared in a blank matrix extract that is representative of the samples being analyzed.[3][4]
-
The Standard Addition Method: This involves adding known amounts of a this compound standard to aliquots of the sample extract. This method is accurate but can be more time-consuming for routine analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Fronting, Tailing, or Splitting) | 1. Solvent Mismatch: The injection solvent is significantly stronger than the initial mobile phase, causing the analyte to move too quickly through the top of the column. 2. Column Overload: Injecting too high a concentration of the analyte or co-extracted matrix components. 3. Column Contamination or Degradation: Buildup of matrix components on the column frit or stationary phase. | 1. Solvent Exchange/Dilution: After extraction, evaporate the solvent and reconstitute the residue in a solvent that matches the initial mobile phase composition, or dilute the final extract with the initial mobile phase. 2. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 3. Improve Sample Cleanup: Implement a more rigorous d-SPE or SPE cleanup to remove interfering compounds. 4. Column Maintenance: Use a guard column and replace it regularly. If the analytical column is contaminated, try flushing it with a series of strong solvents. |
| Significant Signal Suppression | 1. High Concentration of Co-eluting Matrix Components: Interfering compounds are competing with this compound for ionization.[3] 2. Suboptimal Ion Source Parameters: The settings for temperature, gas flows, and voltages may not be ideal for this compound in the presence of the matrix. | 1. Enhance Sample Cleanup: Use a combination of d-SPE sorbents (e.g., PSA + C18 + GCB) tailored to your matrix. For very complex matrices, consider using SPE cartridges for a more thorough cleanup.[6][7] 2. Dilute the Sample Extract: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components.[4] 3. Optimize Chromatographic Separation: Adjust the LC gradient to separate this compound from the region where most matrix components elute. 4. Optimize Ion Source Parameters: Infuse a standard solution of this compound in the presence of a blank matrix extract and systematically adjust source parameters to maximize the signal. |
| Significant Signal Enhancement | 1. Co-eluting Matrix Components that Improve Ionization Efficiency: Some matrix components can reduce the surface tension of droplets in the ESI source, leading to more efficient ionization of the analyte.[3] | 1. Improve Sample Cleanup: As with ion suppression, a more effective cleanup will remove the components causing the enhancement. 2. Matrix-Matched Calibration: This is the most reliable way to ensure accurate quantification in the presence of consistent signal enhancement.[4] 3. Use a Stable Isotope-Labeled Internal Standard (if available) or a suitable surrogate. |
| Low or Inconsistent Recovery | 1. Inefficient Extraction: The initial extraction solvent and conditions are not optimal for this compound in the specific matrix. 2. Analyte Loss During Cleanup: this compound may be adsorbing to the d-SPE or SPE sorbents. 3. Degradation of this compound: The pH of the sample or extraction solvent may be causing the analyte to degrade. | 1. Optimize Extraction: Evaluate different extraction solvents and salt combinations for the QuEChERS method. 2. Evaluate Cleanup Sorbents: Test different d-SPE sorbents and amounts to ensure they are not retaining this compound. Perform a recovery experiment with a pure standard solution through the cleanup step. 3. pH Adjustment: Ensure the pH of the sample and extraction solvent is suitable for the stability of this compound. The use of buffered QuEChERS methods (e.g., citrate (B86180) or acetate (B1210297) buffer) can help maintain a consistent pH.[5][10] |
| High Background Noise | 1. Contaminated Solvents or Reagents. 2. Carryover from Previous Injections. 3. Insufficient Sample Cleanup. | 1. Use High-Purity Solvents and Reagents: Ensure all solvents are LC-MS grade. 2. Optimize Wash Steps: Implement a robust needle wash protocol in your autosampler sequence, using a strong solvent to clean the injection system between samples. 3. Improve Sample Cleanup: A cleaner extract will introduce fewer non-volatile materials into the mass spectrometer, reducing background noise over time. |
Data Presentation: Comparison of Sample Preparation Techniques
The following tables summarize hypothetical quantitative data to illustrate how different sample preparation techniques can influence the recovery and matrix effect for this compound analysis in various matrices. Note: This data is for illustrative purposes and actual results may vary.
Table 1: Comparison of d-SPE Cleanup Sorbents for this compound in Tomato (a high water content matrix)
| d-SPE Sorbent Combination | Average Recovery (%) | RSD (%) | Matrix Effect (%) |
| 150 mg MgSO₄, 50 mg PSA | 95.2 | 5.8 | -15.3 (Suppression) |
| 150 mg MgSO₄, 50 mg PSA, 50 mg C18 | 93.8 | 6.1 | -12.1 (Suppression) |
| 150 mg MgSO₄, 50 mg PSA, 15 mg GCB | 96.5 | 5.5 | -10.5 (Suppression) |
Table 2: Comparison of Sample Preparation Methods for this compound in Soil (a complex organic matrix)
| Sample Preparation Method | Average Recovery (%) | RSD (%) | Matrix Effect (%) |
| QuEChERS (Citrate buffer, PSA/C18 d-SPE) | 88.7 | 8.2 | -28.4 (Suppression) |
| Solid-Phase Extraction (SPE) - C18 cartridge | 92.1 | 7.5 | -18.9 (Suppression) |
| QuEChERS with additional EMR-Lipid cleanup | 90.5 | 7.9 | -22.6 (Suppression) |
Table 3: Comparison of Sample Preparation Methods for this compound in Water
| Sample Preparation Method | Average Recovery (%) | RSD (%) | Matrix Effect (%) |
| Liquid-Liquid Extraction (LLE) | 85.4 | 9.5 | -8.2 (Suppression) |
| Solid-Phase Extraction (SPE) - Polymeric Sorbent | 98.6 | 4.3 | -3.5 (Negligible) |
| QuEChERS (for water) | 91.2 | 6.8 | -11.7 (Suppression) |
Experimental Protocols
Protocol 1: QuEChERS Method for this compound in Vegetables (e.g., Tomato)
This protocol is a general guideline and should be optimized and validated for your specific application.
-
Sample Homogenization: Homogenize 10-15 g of the vegetable sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the appropriate QuEChERS extraction salts (e.g., EN 15662 formulation: 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate dihydrate, 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm filter.
-
Dilute the extract with the initial mobile phase if necessary to minimize solvent mismatch effects.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Instrumental Parameters for this compound Analysis
These are typical starting parameters and should be optimized for your specific instrument and application.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical - should be optimized by infusing a standard):
-
Precursor Ion (Q1): [M+H]⁺ for this compound
-
Product Ion 1 (Q3 - for quantification): To be determined experimentally
-
Product Ion 2 (Q3 - for confirmation): To be determined experimentally
-
Collision Energy (CE) and other MS parameters: Optimize for each transition to achieve maximum signal intensity.[7][11]
-
Visualizations
Caption: Workflow for identifying and overcoming matrix effects.
Caption: Decision tree for troubleshooting common LC-MS/MS issues.
References
- 1. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Matrix Effects in Multiresidue Analysis of Pesticide Residues in Vegetables and Spices by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Technical Support Center: Optimizing Dimpropyridaz Bioassays for Whitefly Populations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on Dimpropyridaz bioassays, with a focus on addressing challenges related to resistant whitefly (Bemisia tabaci) populations.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound and why is it novel?
A1: this compound is a pyridazine (B1198779) pyrazolecarboxamide insecticide, classified by the Insecticide Resistance Action Committee (IRAC) as a Group 36 agent.[1][2] Its novel mode of action involves the disruption of chordotonal organs, which are specialized stretch receptors in insects responsible for hearing, balance, and coordination.[1][2] this compound is a pro-insecticide that is metabolized into its active form within the target insect.[3] This active metabolite silences the chordotonal neurons by acting at a site upstream of the Transient Receptor Potential Vanilloid (TRPV) channels, leading to a decrease in intracellular calcium levels.[3][4] This mechanism is distinct from IRAC Groups 9 and 29, which act directly or indirectly on TRPV channels to cause hyperexcitation.[2][4]
Q2: I am not seeing the expected mortality in my susceptible whitefly population. What are some potential reasons?
A2: Several factors could contribute to lower-than-expected mortality in a susceptible whitefly population:
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Incorrect Bioassay Method: The chosen bioassay method may not be optimal for this compound. For a systemic insecticide, a leaf-dip or systemic uptake bioassay is generally more appropriate than a contact vial test.
-
Suboptimal Insect Conditions: The age, nutritional status, and overall health of the whiteflies can significantly impact their susceptibility. It is recommended to use standardized cohorts of same-aged adults.
-
Improper Insecticide Preparation: Ensure that the this compound formulation is correctly diluted and that the stock solutions are fresh. The active ingredient may degrade over time or if stored improperly.
-
Environmental Conditions: Temperature and humidity can affect both the insecticide's stability and the insects' metabolic rate. Maintain consistent and optimal environmental conditions throughout the bioassay.
Q3: How can I adapt a standard whitefly bioassay protocol for this compound?
A3: A standard leaf-dip bioassay, such as the one adapted from IRAC Susceptibility Test Method No. 022, is a good starting point. Key considerations for this compound include:
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Systemic Action: As this compound has systemic properties, ensure the whiteflies have adequate time to feed on the treated leaves.
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Mortality Assessment Window: The onset of mortality may be slower compared to fast-acting neurotoxins. It is advisable to have multiple mortality assessment time points (e.g., 24, 48, and 72 hours) to capture the full effect.
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Sublethal Effects: Observe for sublethal effects such as uncoordinated movement, inability to feed, and reduced fecundity, as these are indicative of this compound's mode of action.
Q4: Are there known cases of resistance to this compound in whitefly populations?
A4: As a relatively new insecticide with a novel mode of action, widespread, high-level resistance to this compound in field populations of Bemisia tabaci has not been documented in publicly available literature. However, one study indicated that a laboratory-selected strain of B. tabaci developed low levels of resistance after continuous exposure.[5] Due to the high genetic plasticity of whiteflies, continuous monitoring for shifts in susceptibility is crucial.[6]
Troubleshooting Guide for Resistant Whitefly Populations
| Issue | Potential Cause | Recommended Solution |
| High survival rates in field-collected populations compared to a known susceptible strain. | Development of resistance in the field population. | 1. Confirm the finding by repeating the bioassay with a larger sample size.2. Increase the range of this compound concentrations in the bioassay to establish a full dose-response curve and determine the resistance ratio (RR).3. Investigate potential cross-resistance with other insecticide groups. |
| Inconsistent mortality within replicates of a resistant population. | Heterogeneous resistance levels within the population. | 1. Increase the number of replicates to improve statistical power.2. Consider single-family lines to assess the heritability of resistance. |
| No clear dose-response relationship observed in a suspected resistant population. | 1. The concentration range tested may be too narrow or too low.2. The bioassay duration may be insufficient for the resistant population. | 1. Broaden the concentration range significantly, ensuring it brackets the expected LC50.2. Extend the mortality assessment period (e.g., up to 96 or 120 hours), ensuring the control mortality remains low. |
| Difficulty in establishing a discriminating dose for resistance monitoring. | The level of resistance is not yet high enough for a single discriminating dose to be effective. | 1. Continue with full dose-response bioassays to monitor shifts in the LC50 over time.2. Once a consistent resistance ratio is established, a discriminating dose can be determined (typically 2-3 times the LC95 of the susceptible strain). |
Data Presentation
Disclaimer: As of late 2025, specific public data on this compound LC50 values for susceptible versus resistant whitefly populations is limited. The following tables present hypothetical but realistic data for illustrative purposes, based on typical resistance patterns observed with other insecticides in Bemisia tabaci. Researchers should establish their own baseline susceptibility data for local populations.
Table 1: Hypothetical LC50 Values of this compound against Susceptible and Resistant Bemisia tabaci Strains.
| Whitefly Strain | Bioassay Method | LC50 (µg/mL) | 95% Fiducial Limits (µg/mL) |
| Susceptible (Lab-S) | Leaf-Dip | 0.5 | 0.3 - 0.7 |
| Resistant (Field-R1) | Leaf-Dip | 5.0 | 3.5 - 7.1 |
| Resistant (Field-R2) | Leaf-Dip | 25.0 | 18.0 - 35.0 |
Table 2: Hypothetical Resistance Ratios for this compound in Bemisia tabaci.
| Whitefly Strain | LC50 (µg/mL) | Resistance Ratio (RR)¹ | Resistance Level |
| Susceptible (Lab-S) | 0.5 | - | Susceptible |
| Resistant (Field-R1) | 5.0 | 10 | Low |
| Resistant (Field-R2) | 25.0 | 50 | Moderate |
¹Resistance Ratio (RR) = LC50 of the resistant strain / LC50 of the susceptible strain.
Experimental Protocols
Recommended Bioassay: Leaf-Dip Method for Adult Whiteflies (Adapted from IRAC Methodologies)
This method is suitable for determining the susceptibility of adult whiteflies to this compound.
Materials:
-
This compound analytical standard or formulated product
-
Acetone or other suitable solvent
-
Distilled water
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Non-ionic surfactant (e.g., Triton X-100)
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Cotton or other suitable host plant leaves (uniform in size and age)
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Petri dishes (60 mm) with ventilated lids
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Fine paintbrush or aspirator
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Stereomicroscope
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Environmental chamber (25 ± 2°C, 60 ± 10% RH, 16:8 L:D photoperiod)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Create a series of at least 5-7 serial dilutions to achieve a range of concentrations expected to cause between 10% and 90% mortality.
-
Prepare a control solution containing only the solvent and surfactant at the same concentration as the treatment solutions.
-
-
Leaf Preparation:
-
Excise healthy, pesticide-free leaves from host plants.
-
Dip each leaf into the respective test solution for 10-15 seconds with gentle agitation.
-
Allow the leaves to air-dry completely on a clean, non-absorbent surface.
-
-
Bioassay Arenas:
-
Prepare a 1-2% agar solution and pour it into the bottom of the Petri dishes to a depth of 3-5 mm.
-
Once the agar has solidified, place one treated leaf, abaxial (lower) side up, onto the agar surface in each Petri dish.
-
-
Insect Infestation:
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Collect adult whiteflies of a known age and strain.
-
Using a fine paintbrush or an aspirator, carefully transfer 20-25 adult whiteflies into each Petri dish.
-
-
Incubation:
-
Place the sealed Petri dishes in an environmental chamber under controlled conditions.
-
-
Mortality Assessment:
-
Assess whitefly mortality at 24, 48, and 72 hours after infestation.
-
Whiteflies that are unable to move when gently prodded with a fine paintbrush are considered dead.
-
Record the number of dead and live whiteflies for each replicate.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if it is between 5% and 20%. If control mortality exceeds 20%, the bioassay should be repeated.
-
Analyze the data using probit analysis to determine the LC50 and LC90 values and their 95% fiducial limits.
-
Calculate resistance ratios by dividing the LC50 of the field population by the LC50 of the susceptible reference strain.
-
Visualizations
Caption: Workflow for this compound Leaf-Dip Bioassay.
Caption: Signaling Pathway of this compound in Whiteflies.
References
- 1. Discovery, research and development of axalion® active insecticide: this compound† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Mode of action and Synthesis method_Chemicalbook [chemicalbook.com]
- 4. Anvisa approves toxicological evaluation of the insecticide this compound - Revista Cultivar [revistacultivar.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential insecticide resistance in Bemisia tabaci (Hemiptera: Aleyrodidae) field populations in the Punjab Province of Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of Dimpropyridaz in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the aqueous solubility of Dimpropyridaz during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound has a moderate aqueous solubility. Published data indicates a solubility of approximately 28.7 g/L to 34.6 g/L at 20°C.[1][2][3][4][5] It's important to note that this is the saturation limit in pure water, and solubility in complex buffers or cell culture media may differ.
Q2: I've added this compound powder directly to my aqueous buffer, but it's not dissolving well. Why is this happening?
A2: While this compound has moderate water solubility, the dissolution rate can be slow. Direct addition of the powder to an aqueous solution may lead to clumping and incomplete dissolution. It is standard practice for compounds of this nature to first be dissolved in a small amount of a suitable organic solvent to create a concentrated stock solution, which is then diluted into the final aqueous medium.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: this compound is highly soluble in several organic solvents. Based on available data, methanol, acetone, and 1,2-dichloroethane (B1671644) are excellent choices, with a solubility of over 250 g/L.[1][3] For most biological applications, dimethyl sulfoxide (B87167) (DMSO) is a preferred solvent due to its high dissolving power for a wide range of compounds and its miscibility with aqueous solutions.
Q4: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous buffer. What causes this?
A4: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is lower. The rapid change in solvent polarity causes the compound to come out of solution. The final concentration of DMSO in your aqueous solution is critical for maintaining the solubility of this compound.
Q5: How can I prevent my this compound from precipitating during dilution?
A5: To prevent precipitation, it is crucial to add the DMSO stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring the buffer. This ensures rapid and even dispersion of the compound in the aqueous medium, preventing localized high concentrations that can lead to precipitation. Also, ensure the final concentration of DMSO in your working solution is kept as low as possible, typically below 0.5% for cell-based assays, to avoid solvent toxicity and solubility issues.
Troubleshooting Guide
Issue: Precipitate observed after diluting this compound stock solution into aqueous buffer.
This troubleshooting guide will help you identify the potential cause of precipitation and provide a step-by-step solution.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Water Solubility (20°C) | 28.7 - 34.6 g/L | [1][2][3][4][5] |
| Methanol Solubility | >250 g/L | [1][3] |
| Acetone Solubility | >250 g/L | [1][3] |
| 1,2-dichloroethane Solubility | >250 g/L | [1][3] |
| Ethyl Acetate Solubility | 67 - 80 g/L | [1][3] |
| p-Xylene Solubility | 67 - 80 g/L | [1][3] |
| n-Heptane Solubility | <10 g/L | [1][3] |
| log Pow (octanol/water) | 1.1 (at pH 5.8) | [1][3] |
| Melting Point | ~88°C | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound: ~301.39 g/mol ).
-
Solvent Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Securely cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved.
-
Optional Sonication/Warming: If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm to 37°C.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical tubes or appropriate vials
-
Vortex mixer
Procedure:
-
Temperature Equilibration: Allow the this compound DMSO stock solution and the aqueous buffer to equilibrate to room temperature.
-
Buffer Preparation: Add the required volume of aqueous buffer to a sterile tube.
-
Dilution: While vigorously vortexing the aqueous buffer, add the calculated volume of the 10 mM this compound stock solution dropwise to the buffer to achieve the final desired concentration.
-
Final Mixing: Continue to vortex for an additional 30-60 seconds to ensure the solution is homogenous.
-
Final DMSO Check: Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤ 0.5%).
Mode of Action Signaling Pathway
This compound acts on chordotonal organs, which are mechanosensors in insects. It inhibits the firing of chordotonal organ neurons by blocking signaling upstream of the Transient Receptor Potential Vanilloid (TRPV) channel.
References
Technical Support Center: Managing Dimpropyridaz Resistance in Laboratory Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the development of Dimpropyridaz resistance in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel insecticide belonging to the pyridazine (B1198779) pyrazolecarboxamide class (IRAC Group 36).[1] It acts as a pro-insecticide, meaning it is metabolized into its active form within the target insect.[2][3] The active metabolites inhibit the function of chordotonal organs, which are crucial for an insect's sense of hearing, balance, and spatial orientation.[4][5] Specifically, this compound disrupts signaling upstream of the Transient Receptor Potential Vanilloid (TRPV) channels, leading to a decrease in intracellular calcium, silencing of the chordotonal neurons, and ultimately, insect mortality.[2][6] This mode of action is unique and differs from other insecticides that also target chordotonal organs.[4][5]
Q2: What are the known mechanisms of resistance to this compound?
The primary documented mechanism of resistance to this compound is metabolic resistance, mediated by the overexpression of cytochrome P450 monooxygenases (P450s).[7][8] Studies in the whitefly, Bemisia tabaci, have identified the P450 gene CYP402C18 as being significantly upregulated in response to this compound exposure, contributing to its detoxification.[8] Silencing this gene increased the mortality of B. tabaci when exposed to this compound.[8]
Q3: What level of resistance to this compound has been observed in laboratory selection experiments?
Laboratory selection studies have so far indicated a low risk for the rapid development of high-level resistance to this compound.
-
In the cotton aphid, Aphis gossypii, after 10 generations of selection, no significant increase in resistance was observed.[6]
-
In the whitefly, Bemisia tabaci, a resistant strain selected for 12 generations (F12) showed a 2.2-fold increase in resistance compared to a susceptible strain.[7] The realized heritability (h²) of resistance was estimated to be low at 0.0518.[7]
Q4: Is there evidence of cross-resistance between this compound and other insecticides?
Due to its novel mode of action, cross-resistance with many other insecticide classes is not expected.[9] However, laboratory studies have shown some potential for reduced sensitivity to certain insecticides in this compound-selected populations.
-
A this compound-selected population of Aphis gossypii showed some reduction in sensitivity to the neonicotinoids imidacloprid (B1192907) and acetamiprid, as well as to sulfoxaflor.[6]
-
The same study found no significant changes in sensitivity to afidopyropen, carbosulfan, and bifenthrin.[6]
-
A this compound-resistant strain of Bemisia tabaci showed little to no cross-resistance to afidopyropen, cyantraniliprole, sulfoxaflor, or abamectin.[7]
Q5: Are there fitness costs associated with this compound resistance?
Yes, laboratory studies have identified fitness costs in insects resistant to this compound, which can be beneficial for resistance management.
-
A this compound-selected population of Aphis gossypii exhibited a relative fitness of 0.73 compared to a susceptible population.[6]
-
A this compound-resistant strain of Bemisia tabaci showed a relative fitness of 0.95 and significantly lower fecundity per female compared to a susceptible strain.[7]
Troubleshooting Guide
Problem: I am observing a gradual decrease in the efficacy of this compound in my insect colony over several generations.
-
Possible Cause: Your insect colony may be developing resistance to this compound.
-
Solution:
-
Confirm Resistance: Conduct a dose-response bioassay to determine the LC50 (lethal concentration that kills 50% of the population) of your colony and compare it to the baseline LC50 of a known susceptible population. An increase in the LC50 value indicates the development of resistance. Refer to the Experimental Protocols section for a detailed bioassay protocol.
-
Investigate the Mechanism: If resistance is confirmed, investigate the underlying mechanism.
-
Metabolic Resistance: Perform biochemical assays to measure the activity of detoxification enzymes, particularly cytochrome P450s. An increase in P450 activity compared to a susceptible strain is indicative of metabolic resistance.
-
Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the expression levels of candidate P450 genes, such as CYP402C18 in whiteflies. A significant upregulation of these genes in your selected colony compared to a susceptible strain provides strong evidence for their involvement in resistance.
-
-
Resistance Management in the Lab:
-
Maintain a Susceptible Colony: Always maintain a separate, unexposed colony as a susceptible reference.
-
Intermittent Selection: Apply selection pressure intermittently to potentially reduce the fitness costs associated with resistance and maintain a healthier resistant colony.
-
Avoid Unnecessary Exposure: Only expose insects to this compound when necessary for the experiment to avoid continuous selection pressure.
-
-
Problem: My this compound-resistant colony is showing reduced fecundity and overall vigor.
-
Possible Cause: This is likely due to the fitness costs associated with the resistance mechanism.
-
Solution:
-
Relax Selection: Temporarily remove the selection pressure by rearing the colony without exposure to this compound for several generations. This may lead to a partial reversion to susceptibility but can help improve the colony's overall health.
-
Optimize Rearing Conditions: Ensure that the rearing conditions (temperature, humidity, diet) are optimal to minimize environmental stress on the colony.
-
Outcrossing: If possible, and if it does not interfere with your experimental goals, consider outcrossing the resistant colony with the susceptible strain to introduce genetic diversity and potentially mitigate some of the negative fitness effects. Be aware that this will also reduce the frequency of resistance alleles.
-
Quantitative Data Summary
Table 1: Baseline Susceptibility and Resistance Ratios for this compound
| Insect Species | Strain/Population | LC50 (mg/L) | Resistance Ratio (RR) | Reference |
| Aphis gossypii | Baseline (23 field populations) | 1.29 | - | [6] |
| Aphis gossypii | Field Populations (Range) | 0.37 - 8.93 | 0.29 - 6.92 | [6] |
| Bemisia tabaci | Susceptible (MED-S) | Not specified | - | [7] |
| Bemisia tabaci | Lab-Selected (F12) | Not specified | 2.2 | [7] |
Table 2: Cross-Resistance Profile of this compound-Selected Strains
| Insect Species | Selected Strain | Insecticide | Cross-Resistance | Reference |
| Aphis gossypii | This compound-Selected | Imidacloprid | Reduced sensitivity | [6] |
| Acetamiprid | Reduced sensitivity | [6] | ||
| Sulfoxaflor | Reduced sensitivity | [6] | ||
| Afidopyropen | No significant change | [6] | ||
| Carbosulfan | No significant change | [6] | ||
| Bifenthrin | No significant change | [6] | ||
| Bemisia tabaci | This compound-Resistant (F12) | Afidopyropen | Little | [7] |
| Cyantraniliprole | Little | [7] | ||
| Sulfoxaflor | Little | [7] | ||
| Abamectin | Little | [7] |
Table 3: Fitness Costs Associated with this compound Resistance
| Insect Species | Resistant Strain/Population | Relative Fitness | Key Observations | Reference |
| Aphis gossypii | This compound-Selected | 0.73 | Lower overall fitness | [6] |
| Bemisia tabaci | This compound-Resistant (F12) | 0.95 | Significantly lower fecundity per female | [7] |
Experimental Protocols
Protocol 1: Induction of this compound Resistance in a Laboratory Population
This protocol describes a general method for selecting for insecticide resistance.
-
Establish a Baseline: Determine the baseline susceptibility of your starting insect population to this compound by conducting a dose-response bioassay to establish an LC50 value.
-
Initial Selection: Expose a large, healthy population of insects to a concentration of this compound that causes approximately 50-70% mortality.
-
Rearing Survivors: Collect the surviving individuals and rear them under optimal conditions to establish the next generation (F1).
-
Subsequent Selections: For each subsequent generation, repeat the exposure to this compound. You may need to gradually increase the concentration as the population becomes more resistant.
-
Monitoring Resistance: Every 2-3 generations, conduct a full dose-response bioassay to determine the new LC50 of the selected population. Calculate the resistance ratio (RR) by dividing the LC50 of the selected population by the LC50 of the original susceptible population.
-
Colony Maintenance: Continue the selection process until the desired level of resistance is achieved and stabilizes.
Protocol 2: Leaf-Dip Bioassay for Aphids and Whiteflies
This protocol is suitable for determining the toxicity of this compound to sap-sucking insects.
-
Prepare Insecticide Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., acetone (B3395972) with a small amount of Triton X-100 as a surfactant). Include a control with only the solvent and surfactant.
-
Treat Leaves: Select uniform, undamaged leaves from the host plant. Dip each leaf into a different insecticide dilution for 10-15 seconds, ensuring complete coverage.
-
Air Dry: Place the treated leaves on a paper towel to air dry for 1-2 hours in a fume hood.
-
Infest Leaves: Place the dried leaves in petri dishes or other suitable containers with a moistened filter paper to maintain turgor. Introduce a known number of adult insects (e.g., 20-30) onto each leaf.
-
Incubation: Keep the containers at a constant temperature and humidity with a set photoperiod.
-
Assess Mortality: After 24-48 hours, assess insect mortality. Consider insects that are unable to move when gently prodded as dead.
-
Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence intervals.
Protocol 3: Biochemical Assay for Cytochrome P450 Activity
This protocol provides a general method for measuring P450 activity using a model substrate.
-
Sample Preparation: Homogenize a known number of insects (from both susceptible and potentially resistant colonies) in a suitable buffer on ice. Centrifuge the homogenate to obtain the microsomal fraction, which contains the P450 enzymes.
-
Protein Quantification: Determine the protein concentration of the microsomal fraction using a standard method like the Bradford assay.
-
Enzyme Reaction: In a microplate, mix the microsomal fraction with a reaction buffer containing a P450 substrate (e.g., p-nitroanisole or 7-ethoxycoumarin).
-
Initiate Reaction: Start the reaction by adding NADPH.
-
Incubation: Incubate the plate at a specific temperature for a set period.
-
Measure Product Formation: Stop the reaction and measure the formation of the product (e.g., p-nitrophenol or 7-hydroxycoumarin) using a spectrophotometer or fluorometer.
-
Calculate Activity: Express the P450 activity as the amount of product formed per minute per milligram of protein. Compare the activity between the susceptible and resistant strains.
Protocol 4: qPCR for P450 Gene Expression Analysis
This protocol outlines the steps for quantifying the expression of a target P450 gene.
-
RNA Extraction: Extract total RNA from a pooled sample of insects from both susceptible and resistant colonies using a commercial RNA extraction kit.
-
RNA Quality and Quantity: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by running a sample on an agarose (B213101) gel.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Primer Design: Design and validate primers specific to your target P450 gene (e.g., CYP402C18) and one or more stable reference genes (e.g., actin, GAPDH).
-
qPCR Reaction: Set up the qPCR reaction in a multi-well plate containing the cDNA template, primers, and a suitable qPCR master mix (e.g., containing SYBR Green).
-
Run qPCR: Perform the qPCR in a real-time PCR machine.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target gene in the resistant strain compared to the susceptible strain using a method like the 2^-ΔΔCt method, normalizing to the expression of the reference gene(s).
Visualizations
Caption: Mechanism of action of this compound on insect chordotonal neurons.
Caption: Workflow for laboratory selection of this compound-resistant insects.
Caption: Logical workflow for identifying metabolic resistance to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. storedproductinsects.com [storedproductinsects.com]
- 3. Monitoring Insecticide Resistance in Biotype B of Bemisia tabaci (Hemiptera: Aleyrodidae) in Florida | Florida Entomologist [journals.flvc.org]
- 4. Frontiers | Fitness costs of resistance to insecticides in insects [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Baseline susceptibility, risk assessment of resistance, changes in insecticides sensitivity and fitness after selection of this compound in Aphis gossypii Glover (Hemiptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Baseline of susceptibility, risk assessment, biochemical mechanism, and fitness cost of resistance to this compound, a novel pyridazine pyrazolecarboxamide insecticide, in Bemisia tabaci from China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Costs of Insecticide Resistance on Fitness [escholarship.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dimpropyridaz Formulations with Adjuvants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficacy of Dimpropyridaz formulations through the strategic use of adjuvants. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and application of this compound formulations, providing step-by-step solutions to overcome them.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor solubility or precipitation of this compound in the spray tank. | 1. Water quality issues (high pH, hard water).2. Incompatible tank-mix partners.3. Improper mixing order. | 1. Test water quality: Check the pH and hardness of the water. Most pesticides, including pyrazole (B372694) carboxamides, perform best in slightly acidic water (pH 4-6.5).[1][2][3] If the water is alkaline, use a buffering agent to lower the pH. If the water is hard, a water conditioning agent can help prevent the active ingredient from binding with minerals.[2][3]2. Check compatibility: Before tank-mixing, perform a jar test to ensure physical compatibility between this compound, adjuvants, and other pesticides.[4] Look for signs of precipitation, separation, or clumping.3. Follow correct mixing order: Generally, for soluble liquid (SL) formulations like this compound, the order should be: 1) Fill the tank with half the required water, 2) Add compatibility agents and buffers, 3) Add this compound, 4) Add other pesticides, 5) Add adjuvants like surfactants and oils, 6) Fill the rest of the tank with water. Always refer to the product label for specific instructions.[4] |
| Reduced efficacy against target pests (aphids, whiteflies). | 1. Inadequate spray coverage.2. Suboptimal droplet size.3. Poor uptake and translocation of the systemic insecticide.4. Development of pest resistance. | 1. Improve coverage: Use a spreader or wetting agent (non-ionic surfactant) to reduce the surface tension of spray droplets, allowing for more uniform coverage on the waxy surfaces of leaves where pests reside.[5][6]2. Optimize droplet size: For systemic insecticides targeting aphids and whiteflies, a medium droplet size is often recommended to ensure adequate coverage and canopy penetration without excessive drift.[7][8][9][10] Drift control agents can be used to increase droplet size if drift is a concern.[4][6]3. Enhance uptake: Penetrating adjuvants, such as organosilicone surfactants or methylated seed oils, can facilitate the movement of this compound across the leaf cuticle, improving its translaminar and systemic activity.[11][12]4. Resistance management: Rotate this compound (IRAC Group 36) with insecticides from different mode-of-action groups to delay the development of resistance.[13] |
| Phytotoxicity symptoms on treated plants (e.g., leaf burn, spotting). | 1. Use of an inappropriate adjuvant or incorrect adjuvant concentration.2. Application under stressful environmental conditions. | 1. Select appropriate adjuvants: Always follow the this compound product label recommendations for suitable adjuvants.[5] Conduct a small-scale test on a few plants before treating the entire experimental batch to check for phytotoxicity.[5]2. Avoid stressful conditions: Do not apply this compound formulations with adjuvants to plants that are under drought stress, high temperature, or high humidity, as this can increase the risk of phytotoxicity.[6] |
| Inconsistent results between experimental replicates. | 1. Variability in application technique.2. Non-uniform pest distribution.3. Degradation of the active ingredient. | 1. Standardize application: Ensure that the spray volume, pressure, and speed are consistent across all replicates. Calibrate spray equipment regularly.2. Ensure uniform infestation: Artificially infest plants with a known number of pests to ensure a consistent starting population for efficacy evaluation.3. Check for degradation: this compound can be susceptible to photodegradation.[14] Prepare fresh spray solutions for each experiment and avoid storing them for extended periods, especially in sunlight. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of adjuvants with this compound formulations.
Q1: What is this compound and how does it work?
This compound is a novel systemic insecticide belonging to the pyrazole carboxamide chemical class (IRAC Group 36).[13] It acts on the chordotonal organs of insects, which are responsible for senses like hearing, balance, and spatial orientation.[15] By disrupting these organs, this compound causes uncoordination, cessation of feeding, and eventual death of the target pest.[15] It is a pro-insecticide, meaning it is converted into its active form within the insect's body.
Q2: Why should I consider using adjuvants with my this compound formulation?
Adjuvants are additives that can enhance the performance of a pesticide.[5] For a systemic insecticide like this compound, which is often formulated as a soluble liquid (SL), adjuvants can:
-
Improve spray coverage: Ensure the active ingredient reaches the target pests, which often reside on the undersides of leaves.[6]
-
Enhance uptake and translocation: Facilitate the movement of this compound into and throughout the plant tissue, which is crucial for its systemic action.[16]
-
Mitigate water quality issues: Overcome problems associated with hard or alkaline water that can reduce the efficacy of the active ingredient.[1][2][3]
-
Reduce spray drift: Minimize the off-target movement of the pesticide.[4][6]
Q3: What type of adjuvant is best suited for a this compound soluble liquid (SL) formulation?
The choice of adjuvant depends on the specific experimental goal. For a this compound SL formulation, consider the following:
-
Non-ionic surfactants (NIS): These are good general-purpose adjuvants for improving wetting and spreading of the spray solution on the leaf surface.[4]
-
Organosilicone surfactants: These are excellent for superior spreading and can also enhance penetration through the leaf cuticle, which is beneficial for a systemic insecticide.[11][12]
-
Methylated seed oils (MSO) or crop oil concentrates (COC): These can improve penetration and are often used in challenging conditions or for hard-to-control pests.[4]
-
Buffering and water conditioning agents: Use these if your water source has a high pH or is hard.[1][2][3]
Always consult the product label for recommended adjuvants and conduct a jar test for compatibility.[4][5]
Q4: Can using the wrong adjuvant reduce the efficacy of this compound?
Yes. Using an incompatible or inappropriate adjuvant can lead to several problems, including:
-
Physical incompatibility: The mixture may form precipitates or separate in the tank, leading to uneven application and reduced efficacy.
-
Reduced uptake: Some adjuvants may not be effective at helping the active ingredient penetrate the leaf surface.
-
Phytotoxicity: The combination of the adjuvant and the insecticide may be harmful to the plant.[5]
Q5: How does water quality affect the performance of this compound formulations?
Water quality is a critical factor in the performance of many pesticides.[2][3]
-
pH: Alkaline water (pH > 7) can cause the breakdown of some active ingredients through a process called alkaline hydrolysis, reducing their effectiveness.[1]
-
Hardness: Dissolved minerals like calcium and magnesium in hard water can bind to the active ingredient, making it less available for uptake by the plant.[3]
-
Turbidity: Suspended soil or organic matter in the water can bind to the pesticide and reduce its efficacy.[3]
It is highly recommended to test your water source and use appropriate conditioning agents if necessary.[1][2][3]
Data Presentation
The following table summarizes the expected impact of different adjuvant types on the performance of a this compound soluble liquid (SL) formulation. This data is generalized based on the known properties of these adjuvants with systemic insecticides.
| Adjuvant Type | Concentration Range (% v/v) | Expected Impact on Efficacy | Key Benefits | Potential Issues |
| Non-ionic Surfactant (NIS) | 0.1 - 0.5 | ++ | Improved wetting and spreading. | May not provide significant penetration enhancement. |
| Organosilicone Surfactant | 0.05 - 0.2 | +++ | Superior spreading, enhanced translaminar and systemic uptake.[11][12] | Higher cost, potential for increased runoff if not used at the correct rate. |
| Methylated Seed Oil (MSO) | 0.5 - 1.0 | +++ | Enhanced penetration of the leaf cuticle. | Higher potential for phytotoxicity, especially in sensitive crops or hot conditions. |
| Crop Oil Concentrate (COC) | 0.5 - 1.5 | ++ | Improved penetration and deposition. | Can increase the risk of phytotoxicity compared to NIS. |
| Buffering Agent | As per label | + (in alkaline water) | Prevents alkaline hydrolysis of the active ingredient.[1] | Only necessary if water pH is high. |
| Water Conditioning Agent | As per label | + (in hard water) | Prevents the active ingredient from binding with minerals.[2][3] | Only necessary for hard water. |
Efficacy Impact Rating: + (Slight), ++ (Moderate), +++ (Significant)
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound formulations with adjuvants.
Protocol 1: Jar Test for Tank-Mix Compatibility
Objective: To determine the physical compatibility of a this compound formulation with one or more adjuvants and other tank-mix partners.
Materials:
-
Clean, clear glass quart jars with lids (one for each proposed mixture and a control)
-
Water from the intended spray source
-
This compound formulation
-
Proposed adjuvants and other pesticides
-
Pipettes or graduated cylinders for accurate measurement
Procedure:
-
Add one pint of the water source to each jar.
-
In the correct mixing order, add the proportionate amounts of each component to the respective jars. A general rule for a 25-gallon-per-acre spray volume is that 1 pint of product per 100 gallons of water is equivalent to approximately 1.25 ml per pint of water in the jar.
-
The typical mixing order is: a. Water conditioning agents, compatibility agents, and buffers. b. Wettable powders (WP) and dry flowables (DF). c. Soluble liquids (SL) like this compound. d. Emulsifiable concentrates (EC). e. Surfactants, oils, and other adjuvants.
-
Cap each jar and shake vigorously for 15-30 seconds.
-
Let the jars stand for at least 30 minutes and observe for any signs of incompatibility, such as flakes, sludge, gels, or separation.
-
If the mixture remains uniform, the components are likely compatible.
Protocol 2: Leaf-Dip Bioassay for Efficacy Evaluation
Objective: To determine the relative efficacy of different this compound-adjuvant combinations against a target pest (e.g., aphids).
Materials:
-
Healthy, uniform host plants
-
A culture of the target pest
-
This compound formulation
-
Selected adjuvants
-
Beakers for preparing test solutions
-
Forceps
-
Petri dishes lined with moist filter paper
-
Microscope for mortality assessment
Procedure:
-
Prepare serial dilutions of the this compound formulation with and without the selected adjuvants at their recommended rates. Include a water-only control and an adjuvant-only control.
-
Excise leaves from the host plants.
-
Using forceps, dip each leaf into a test solution for 10-15 seconds, ensuring complete coverage.
-
Allow the leaves to air dry on a clean surface.
-
Place each treated leaf into a petri dish lined with moist filter paper.
-
Introduce a known number of pests (e.g., 10-20 adult aphids) onto each leaf.
-
Seal the petri dishes and maintain them under controlled environmental conditions (temperature, humidity, photoperiod).
-
Assess pest mortality at 24, 48, and 72 hours after infestation. Consider pests that are unresponsive to gentle prodding as dead.
-
Calculate the percentage mortality for each treatment and replicate.
Protocol 3: Systemic Uptake and Translocation Assay
Objective: To evaluate the effect of adjuvants on the systemic movement of this compound within the plant.
Materials:
-
Potted host plants with multiple true leaves
-
This compound formulation
-
Selected adjuvants
-
Microsyringe or small paintbrush for application
-
Cages to confine pests to specific leaves
-
A culture of the target pest
Procedure:
-
Prepare the test solutions of this compound with and without the selected adjuvants.
-
Select a lower, fully expanded leaf on each plant for treatment. Use a microsyringe or paintbrush to apply a precise amount of the test solution to a defined area of this leaf, avoiding runoff.
-
After the treated leaf has dried, cage a known number of pests on an untreated upper leaf of the same plant. This ensures that any observed mortality is due to the systemic translocation of the insecticide.
-
Include a control group where the lower leaf is treated with water only.
-
Maintain the plants under controlled environmental conditions.
-
Assess pest mortality on the untreated upper leaves at regular intervals (e.g., 48, 72, 96 hours) after treatment.
-
Higher mortality in the adjuvant-treated groups compared to the this compound-only group indicates enhanced systemic uptake and translocation.
Visualizations
This compound Mode of Action Signaling Pathway
Caption: Simplified signaling pathway of this compound's mode of action in insect sensory neurons.
Experimental Workflow for Adjuvant Efficacy Evaluation
Caption: Logical workflow for selecting and evaluating adjuvants to enhance this compound efficacy.
Logical Relationship of Factors Affecting Systemic Insecticide Performance
Caption: Interrelationship of key factors influencing the performance of systemic insecticides like this compound.
References
- 1. nydairyadmin.cce.cornell.edu [nydairyadmin.cce.cornell.edu]
- 2. extension.purdue.edu [extension.purdue.edu]
- 3. lccountymt.gov [lccountymt.gov]
- 4. ipcm.wisc.edu [ipcm.wisc.edu]
- 5. Should You Use an Adjuvant With Your Insecticides? – Wisconsin Fruit [fruit.wisc.edu]
- 6. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 7. The Optimum Size for Insecticide Spray Droplets | Semantic Scholar [semanticscholar.org]
- 8. entnemdept.ufl.edu [entnemdept.ufl.edu]
- 9. researchgate.net [researchgate.net]
- 10. bae.k-state.edu [bae.k-state.edu]
- 11. mdpi.com [mdpi.com]
- 12. Environment friendly pesticide formulation by adding certain adjuvants and their biological performance against Sitophilus oryzae (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crop-protection.basf.in [crop-protection.basf.in]
- 14. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apvma.gov.au [apvma.gov.au]
- 16. specialistsales.com.au [specialistsales.com.au]
Technical Support Center: Addressing Inconsistent Results in Dimpropyridaz Field Trials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in field trials of Dimpropyridaz. The information is designed to help researchers identify and resolve issues to ensure accurate and repeatable experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting
This section is organized by the potential source of inconsistency in your field trial results.
Category 1: Application and Equipment Issues
Question 1: We observed uneven pest control across the trial plot after a this compound application. What could be the cause?
Answer: Uneven pest control is often linked to application errors. Several factors could be at play:
-
Improper Sprayer Calibration: Inaccurate calibration can lead to under-dosing in some areas and over-dosing in others.
-
Poor Spray Coverage: this compound is a systemic and translaminar insecticide, but thorough coverage is still crucial for optimal uptake. Dense crop canopies can shield pests from the application.
-
Clogged or Worn Nozzles: Damaged or blocked nozzles will result in an uneven spray pattern.
-
Incorrect Boom Height: An incorrect boom height can lead to uneven distribution of the spray.
Troubleshooting Steps:
-
Verify Equipment Calibration: Before each trial, ensure your sprayer is calibrated to deliver the intended volume per unit area.
-
Check Nozzles: Inspect all nozzles for wear and tear, and ensure they are clean and functioning correctly.
-
Optimize Spray Volume: For dense canopies, consider increasing the water volume to ensure better penetration.
-
Use Water-Sensitive Paper: Place water-sensitive paper at various points within the crop canopy (top, middle, and bottom) to visually assess spray coverage and distribution.
Question 2: The efficacy of this compound in our trial was lower than expected, even with good spray coverage. Could the equipment be the issue?
Answer: Yes, beyond coverage, other equipment-related factors can impact efficacy:
-
Incorrect Mixing: Improper mixing can lead to a non-uniform concentration of this compound in the spray tank.
-
Contaminated Tank: Residues from previously used herbicides or other products can sometimes interact with the insecticide formulation.
Troubleshooting Steps:
-
Follow Mixing Instructions: Always add this compound to the tank as per the manufacturer's instructions, ensuring adequate agitation.
-
Thoroughly Clean Equipment: Ensure the sprayer tank is thoroughly cleaned before use to avoid any chemical cross-contamination.
Category 2: Environmental Factors
Question 1: We conducted a trial, but it rained shortly after the application. How might this affect the results for a systemic insecticide like this compound?
Answer: Rainfall soon after application can wash the product off the leaf surface before it has been adequately absorbed. While systemic insecticides are generally more rainfast than contact insecticides, a certain drying time is still required for effective uptake.
Troubleshooting Steps:
-
Consult Product Label for Rainfastness: The product label for the this compound formulation should provide guidance on the required rain-free period after application. Generally, for systemic insecticides, a period of 2-6 hours is recommended.
-
Monitor Weather Conditions: Avoid applying this compound if rainfall is imminent.
-
Consider Adjuvants: Certain adjuvants can improve the rainfastness of a product, but their use should be tested for compatibility and potential phytotoxicity.
Question 2: Could temperature and humidity be contributing to inconsistent efficacy in our this compound trials?
Answer: Yes, temperature and humidity play a significant role in the performance of systemic insecticides.
-
High Temperatures: Very high temperatures can cause the spray droplets to evaporate before they can be absorbed by the plant. High temperatures can also cause the plant's stomata to close, reducing uptake.
-
Low Temperatures: Plant metabolic activity, including the translocation of systemic compounds, slows down in cold weather, which can reduce the speed of action of this compound.
-
Low Humidity: Low humidity can lead to faster drying of spray droplets, reducing the time for absorption.
Troubleshooting Steps:
-
Optimal Application Timing: Apply this compound during periods of moderate temperature and higher humidity, such as early morning or late evening.
-
Record Environmental Data: Meticulously record the temperature, humidity, and other weather parameters during application to help interpret the results.
Category 3: Pest and Crop Factors
Question 1: We are seeing variable control of the target pest in different trials. Why might this be happening?
Answer: Pest-related factors can significantly influence the observed efficacy:
-
Pest Life Stage: The susceptibility of insects to an insecticide can vary with their life stage. This compound may be more effective against certain life stages of a pest.
-
Pest Resistance: While this compound has a novel mode of action (IRAC Group 36), the potential for resistance development always exists, especially in populations with a history of heavy insecticide use.[1]
-
Pest Pressure: Very high pest populations may require higher application rates or multiple applications for effective control.
Troubleshooting Steps:
-
Target Susceptible Life Stages: Time applications to coincide with the most susceptible life stages of the target pest.
-
Monitor for Resistance: If resistance is suspected, collect samples of the pest population for laboratory-based resistance testing.
-
Scout Before Application: Assess the pest population density before application to ensure the chosen rate is appropriate.
Question 2: We have observed some signs of phytotoxicity on the crop in some of our this compound plots. What could be the cause?
Answer: Phytotoxicity can manifest as leaf burn, chlorosis, or stunting and can be caused by several factors:[2]
-
High Application Rate: Applying this compound at a rate higher than recommended can cause crop injury.
-
Application during Stressful Conditions: Applying to crops that are stressed due to drought, heat, or waterlogging can increase the risk of phytotoxicity.[3]
-
Tank Mixing Incompatibility: Tank mixing this compound with other pesticides, adjuvants, or fertilizers that are not compatible can lead to phytotoxicity.
-
Sensitive Crop Varieties: Some crop varieties may be more sensitive to a particular insecticide formulation.
Troubleshooting Steps:
-
Adhere to Labeled Rates: Always use the recommended application rate.
-
Assess Crop Health: Do not apply to stressed crops.
-
Conduct a Jar Test: Before tank-mixing, perform a jar test to check for physical incompatibility.
-
Small-Scale Testing: When using this compound on a new crop variety, it is advisable to test on a small area first to check for any signs of phytotoxicity.[4]
Data Presentation: Factors Influencing this compound Field Trial Outcomes
The following tables summarize key factors that can lead to inconsistent results in this compound field trials.
Table 1: Environmental Factors and Their Potential Impact on this compound Efficacy
| Factor | Optimal Conditions | Potential Negative Impact and Observations |
| Rainfall | No rain for at least 2-4 hours post-application | Rainfall shortly after application can wash off the product, leading to reduced efficacy. |
| Temperature | Moderate (e.g., 15-25°C) | High (>30°C): Rapid droplet evaporation, reduced plant uptake. Low (<10°C): Slower systemic movement within the plant. |
| Humidity | High (>60%) | Low (<40%): Faster droplet drying, less time for absorption. |
| Sunlight (UV) | Moderate | Intense sunlight can potentially degrade the active ingredient on the leaf surface before absorption. |
| Wind Speed | Low (<10 km/h) | High winds can cause spray drift, leading to non-target application and reduced deposition on the intended crop. |
Table 2: Application Parameters for Consistent this compound Results
| Parameter | Recommendation | Consequence of Deviation |
| Application Rate | Follow label recommendations (e.g., 60-120 g a.i./ha)[5] | Too Low: Sub-lethal dose, poor efficacy, potential for resistance development. Too High: Increased risk of phytotoxicity, unnecessary cost. |
| Spray Volume | Adequate for thorough coverage (e.g., 300 L/ha)[6] | Too Low: Poor coverage, especially in dense canopies. |
| Nozzle Type | Medium droplet size | Too Fine: Prone to drift. Too Coarse: May not provide adequate coverage. |
| Boom Height | As per nozzle manufacturer's recommendation | Too High: Increased drift. Too Low: Uneven spray pattern. |
| Mixing Order | Follow product label instructions | Incorrect mixing can lead to formulation instability or reduced efficacy. |
Table 3: Troubleshooting Guide for Phytotoxicity Symptoms
| Symptom | Potential Cause | Recommended Action |
| Leaf Spotting/Necrosis | High application rate; spray overlap. | Verify sprayer calibration and application technique. |
| Chlorosis (Yellowing) | Application to stressed plants; varietal sensitivity. | Assess crop health before application; conduct small-scale tests on new varieties. |
| Stunting of Growth | Over-application; soil residues from previous applications. | Review application records and field history. |
| Leaf Curling/Distortion | Tank-mix incompatibility; drift from other products. | Conduct a jar test before tank-mixing; check for potential drift sources. |
Experimental Protocols
Protocol 1: Field Efficacy Trial for this compound
Objective: To evaluate the efficacy of this compound against a target sucking pest (e.g., aphids) on a specified crop.
Methodology:
-
Trial Site Selection: Choose a site with a known history of the target pest and uniform soil and environmental conditions.
-
Experimental Design:
-
Use a Randomized Complete Block Design (RCBD) with a minimum of four replicates.
-
Include an untreated control and a relevant commercial standard for comparison.
-
Plot size should be appropriate for the crop and application equipment, with buffer zones to prevent spray drift between plots.
-
-
Treatments:
-
This compound at the proposed application rate(s).
-
Untreated Control (water spray).
-
Commercial Standard (at its labeled rate).
-
-
Application:
-
Calibrate the sprayer before application.
-
Apply treatments when the pest population reaches a predetermined threshold.
-
Record all application details: date, time, equipment settings, and environmental conditions (temperature, humidity, wind speed).
-
-
Data Collection:
-
Conduct pre-treatment pest counts (e.g., number of aphids per leaf/plant) one day before application.
-
Conduct post-treatment pest counts at regular intervals (e.g., 3, 7, and 14 days after application).
-
Assess phytotoxicity at 3, 7, and 14 days after application using a 0-100% rating scale.[5]
-
-
Data Analysis:
-
Analyze the pest count data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Calculate the percentage of pest control for each treatment relative to the untreated control.
-
Protocol 2: Phytotoxicity Assessment of this compound
Objective: To assess the potential phytotoxicity of this compound on a target crop.
Methodology:
-
Plant Material: Use healthy, uniform, and actively growing plants of the target crop and variety.
-
Experimental Design:
-
Completely Randomized Design (CRD) with at least 10 plants per treatment.
-
Conduct the trial in a pest-free environment to avoid confounding symptoms.
-
-
Treatments:
-
Untreated Control (water spray).
-
This compound at the recommended rate (1X).
-
This compound at double the recommended rate (2X) to assess the margin of crop safety.
-
-
Application:
-
Apply treatments to the point of runoff, ensuring thorough coverage.
-
Apply a second application 7-10 days after the first to assess the effects of multiple applications.
-
-
Data Collection:
-
Visually assess plants for any signs of phytotoxicity at 1, 3, 5, 7, and 10 days after each application.
-
Use a rating scale (e.g., 0 = no injury, 10 = severe injury/plant death) to quantify any observed damage.
-
Symptoms to record include: chlorosis, necrosis, leaf distortion, and stunting.[7]
-
-
Data Analysis:
-
Compare the phytotoxicity ratings of the this compound treatments to the untreated control.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for diagnosing inconsistent this compound field trial results.
Caption: Experimental workflow for a this compound efficacy trial.
Caption: Signaling pathway of this compound.[8][9]
References
- 1. crop-protection.basf.in [crop-protection.basf.in]
- 2. Managing Pests in Gardens: Other chemical phytotoxicity—UC IPM [ipm.ucanr.edu]
- 3. growertalks.com [growertalks.com]
- 4. greenhousegrower.com [greenhousegrower.com]
- 5. apvma.gov.au [apvma.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. snellsci.com [snellsci.com]
- 8. This compound: Mode of action and Synthesis method_Chemicalbook [chemicalbook.com]
- 9. apvma.gov.au [apvma.gov.au]
Technical Support Center: Dimpropyridaz Analytical Standards
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of Dimpropyridaz analytical standards, ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: this compound is a pyrazole (B372694) carboxamide insecticide.[1] Understanding its properties is crucial for proper handling and storage. Key data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₃N₅O | [2] |
| Molecular Weight | 301.39 g/mol | [2] |
| Physical Form | Light beige, odorless powder | |
| Melting Point | 88°C | |
| Boiling Point | 490.2 ± 45.0 °C (predicted) | [2] |
| Water Solubility | 34.6 g/L (at 20°C, not pH dependent) | |
| pKa | 3.33 ± 0.10 (predicted) | [2] |
| Log P (octanol/water) | 1.1 (at 20°C, pH 5.8) |
Q2: What are the recommended storage conditions for this compound analytical standards?
A2: Proper storage is the most critical factor in preventing degradation. The technical active ingredient has demonstrated good stability for at least two years when stored at 20°C and 30°C. General best practices for pesticide standards should be followed.[3][4]
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, controlled environment (General range: 4°C to 25°C). Avoid freezing and temperatures above 38°C (100°F).[3][4] | Prevents thermal degradation and potential phase changes. High heat can accelerate chemical breakdown.[5] |
| Light | Store in the dark, using amber vials or in a light-proof container.[3] | Protects against photodegradation, a common pathway for pesticide breakdown.[6] |
| Humidity | Store in a dry place with desiccants if necessary.[3] | High humidity can lead to hydrolysis of the carboxamide group and can compromise the integrity of solid standards.[3] |
| Atmosphere | Store in a well-sealed container. For long-term storage, consider flushing with an inert gas (e.g., argon, nitrogen). | Minimizes oxidation and interaction with atmospheric moisture. |
| Container | Use original, tightly sealed containers. Ensure containers are made of non-reactive materials. | Prevents contamination and exposure to environmental factors.[4][7] |
Q3: What solvents should be used for preparing this compound stock solutions?
A3: this compound has high solubility in several common laboratory solvents. The choice of solvent should match the analytical method (e.g., mobile phase compatibility for LC-MS).
-
High Solubility (>250 g/L): Methanol (B129727), Acetone (B3395972), 1,2-dichloroethane
-
Good Solubility (67-80 g/L): p-xylene, Ethyl acetate
-
Sparingly Soluble (<10 g/L): n-heptane
For LC-MS/MS applications, methanol or acetone are common choices for preparing stock solutions.[8]
Q4: Are there any known stability issues for this compound in specific conditions or matrices?
A4: Yes. While generally stable, specific situations have shown potential for degradation:
-
Aqueous Suspensions: In aqueous suspension concentrates, this compound can be prone to crystal growth (Ostwald ripening), which can affect formulation stability and concentration.[9]
-
Frozen Sample Matrices: Studies have shown that while parent this compound was stable for over 10 months in most frozen crop commodities, it degraded significantly in lettuce in under 2 months. This indicates that matrix components can influence stability even under frozen conditions. Researchers should exercise caution and perform stability checks when working with new or complex matrices.
Troubleshooting Guides
Issue: Low or no analytical signal from my this compound standard.
This common issue often points to degradation of the standard or problems with its preparation. Follow this workflow to diagnose the problem.
Caption: Troubleshooting workflow for low analytical signal.
Issue: Extraneous peaks appear in the chromatogram of my standard.
Unexpected peaks can indicate the presence of degradation products or contamination.
1. Assess Potential Degradation: this compound contains a carboxamide linkage, which can be susceptible to hydrolysis, especially if exposed to acidic or basic conditions and moisture. Photodegradation is also a potential pathway for many pesticides.[5][6]
References
- 1. BASF SUBMITS REGULATORY DOSSIERS FOR (this compound INSECTICIDES) UNDER THE BRAND NAME AXALION – News & Updates [chemrobotics.in]
- 2. This compound (1403615-77-9) for sale [vulcanchem.com]
- 3. Storage Conditions – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. MSU Extension | Montana State University [apps.msuextension.org]
- 5. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 6. Pesticide Degradation Pathways → Term [pollution.sustainability-directory.com]
- 7. crop-protection.basf.in [crop-protection.basf.in]
- 8. researchgate.net [researchgate.net]
- 9. WO2021104907A1 - Stabilization of this compound suspensions by triethylammonium chloride - Google Patents [patents.google.com]
Best practices for handling and storage of Dimpropyridaz technical grade
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and storage of Dimpropyridaz technical grade.
Frequently Asked Questions (FAQs)
Q1: What is this compound technical grade?
A1: this compound technical grade is the purified active constituent, a light beige and odorless powder. It is a member of the 1H-pyrazole-5-carboxamide class of compounds and functions as a pro-insecticide, meaning it is metabolized into its active form within the target insect.[1][2][3] The technical grade material is used as the starting point for creating formulated products and for research and development purposes.
Q2: What are the recommended storage conditions for this compound technical grade?
A2: this compound technical grade should be stored in its closed, original container in a dry, cool, well-ventilated area, protected from direct sunlight.[4] It is important to prevent exposure to temperatures below 0°C.[4]
Q3: Is this compound technical grade stable?
A3: Yes, the technical active ingredient has demonstrated good stability. It remained stable after accelerated storage at 54°C for two weeks and for two years at 20°C and 30°C.
Q4: What personal protective equipment (PPE) should be used when handling this compound technical grade?
A4: When handling this compound technical grade, it is recommended to wear cotton overalls buttoned to the neck and wrist (or equivalent clothing) and elbow-length chemical-resistant gloves.[4] Eye and skin contact should be avoided.[4] For mixing, loading, and spraying, additional PPE such as a water-resistant apron, rubber shoes/boots, N95 mask, fully enclosed goggles, and a face shield is advised.[5]
Q5: Is this compound technical grade flammable or explosive?
A5: No, this compound technical grade is not considered flammable, explosive, or oxidizing. It does not auto-ignite at temperatures up to 400°C.
Troubleshooting Guide
Problem: The this compound technical grade powder appears discolored or has a noticeable odor.
-
Possible Cause: This could indicate potential degradation or contamination. The purified active constituent should be a light beige and odorless powder.
-
Solution: Do not use the material. Contact the supplier for a replacement and provide the batch number. Store the material in a separate, clearly marked container until it can be properly disposed of according to local regulations.
Problem: Difficulty dissolving this compound technical grade in a specific solvent.
-
Possible Cause: The chosen solvent may not be appropriate for the desired concentration.
-
Solution: Refer to the solubility data. This compound is very soluble (>250 g/L) in methanol, acetone (B3395972), and 1,2-dichloroethane. It is also soluble in p-xylene (B151628) and ethyl acetate (B1210297) (67 to 80 g/L). It is sparingly soluble in n-heptane (<10 g/L). For aqueous solutions, the water solubility is moderate at 34.6 g/L and does not appear to be pH-dependent. Consider using a different solvent or adjusting the concentration. Gentle warming and sonication may aid dissolution, but be mindful of potential degradation with excessive heat.
Problem: Precipitate forms in a prepared this compound solution upon storage.
-
Possible Cause 1: The concentration of the solution may exceed the solubility limit of the solvent, especially if stored at a lower temperature than when it was prepared.
-
Solution 1: Try gently warming the solution to redissolve the precipitate. If this is a recurring issue, consider preparing a more dilute stock solution or storing the solution at a controlled room temperature.
-
Possible Cause 2: The solvent may have evaporated over time, increasing the concentration of this compound.
-
Solution 2: Ensure that storage containers are tightly sealed to prevent solvent evaporation.
-
Possible Cause 3: The this compound may be degrading, leading to the formation of less soluble degradation products.
-
Solution 3: Prepare fresh solutions more frequently. Store solutions protected from light and at the recommended cool temperature to minimize degradation.
Quantitative Data Summary
| Property | Value | Reference |
| Physical State | Light beige, odorless powder | |
| Melting Point | 88°C | |
| Vapor Pressure | 8.7 x 10⁻⁶ Pa at 20°C | |
| Water Solubility | 34.6 g/L (not pH dependent) | |
| Solubility in Organic Solvents | Very Soluble (>250 g/L): Methanol, Acetone, 1,2-DichloroethaneSoluble (67-80 g/L): p-Xylene, Ethyl acetateSparingly Soluble (<10 g/L): n-Heptane | |
| Log P (octanol/water) | 1.1 at 20°C (pH 5.8) | |
| Stability | Good stability after 2 weeks at 54°C and 2 years at 20°C and 30°C |
Experimental Protocols
Protocol: Preparation of a 100 mM Stock Solution of this compound in Acetone
Materials:
-
This compound technical grade (Molecular Weight: 301.39 g/mol )
-
Anhydrous acetone
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL or 25 mL)
-
Spatula
-
Weighing paper
-
Pipettes
-
Amber glass vial with a screw cap for storage
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Procedure:
-
Don PPE: Put on your lab coat, safety glasses, and chemical-resistant gloves.
-
Calculate Required Mass:
-
For a 100 mM solution (0.1 mol/L) in a 10 mL volume:
-
Mass (g) = 0.1 mol/L * 0.010 L * 301.39 g/mol = 0.30139 g (or 30.14 mg)
-
-
Weigh this compound:
-
Place a piece of weighing paper on the analytical balance and tare it.
-
Carefully weigh out the calculated mass of this compound technical grade onto the weighing paper.
-
-
Dissolve the Compound:
-
Transfer the weighed this compound powder into the volumetric flask.
-
Add approximately half of the final volume of acetone to the flask.
-
Swirl the flask gently to dissolve the powder completely. A brief sonication in a water bath may be used if necessary.
-
-
Bring to Final Volume:
-
Once the solid is fully dissolved, carefully add acetone to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
-
Mix Thoroughly:
-
Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
-
Store the Solution:
-
Transfer the prepared stock solution to a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and your initials.
-
Store the vial in a cool, dry, and dark place as recommended.
-
Visual Guides
Caption: Troubleshooting workflow for common issues with this compound technical grade.
References
Validation & Comparative
Comparative Efficacy of Dimpropyridaz and Sulfoxaflor Against Whiteflies: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insecticidal efficacy of Dimpropyridaz and sulfoxaflor (B1682526) against whitefly species, primarily Bemisia tabaci. The information is compiled from publicly available experimental data and product information to assist researchers and professionals in drug development and pest management strategy.
Overview of Active Ingredients
This compound , the first active ingredient from the novel pyridazine (B1198779) pyrazolecarboxamides class of chemistry (IRAC Group 36), offers a unique mode of action for controlling piercing and sucking insects.[1][2] Marketed as Axalion® by BASF, it is a systemic insecticide that disrupts the function of chordotonal organs in insects, leading to a loss of coordination, cessation of feeding, and eventual death.[3]
Sulfoxaflor , marketed as Isoclast™, is a sulfoximine (B86345) insecticide (IRAC Subgroup 4C).[4][5] It acts as a competitive modulator of nicotinic acetylcholine (B1216132) receptors (nAChR), causing uncontrolled nerve impulses, leading to tremors, paralysis, and death of the target insect.[4][6] Sulfoxaflor is effective against a wide range of sap-feeding insects, including those that have developed resistance to other insecticide classes like neonicotinoids.[7]
Data Presentation: Efficacy Against Whiteflies
The following table summarizes the available quantitative and qualitative data on the efficacy of this compound and sulfoxaflor against whiteflies. Direct comparative studies with identical methodologies are limited in the public domain; therefore, the data is presented as reported in the respective sources.
| Feature | This compound | Sulfoxaflor |
| Target Pest | Whiteflies (Bemisia tabaci, Trialeurodes vaporariorum), Aphids, Leafhoppers, Thrips, Psyllids, Mealybugs, Scales[1][3] | Sap-feeding insects including Whiteflies, Aphids, Plant bugs, Stink bugs, Planthoppers, Mealybugs, and Scale insects[4] |
| Mode of Action | Chordotonal organ modulator (IRAC Group 36)[1] | Nicotinic Acetylcholine Receptor (nAChR) competitive modulator (IRAC Subgroup 4C)[4][5][6] |
| Efficacy Metric | Field Application Rate: 96 to 120 g a.i. ha⁻¹ for >80% control for at least 8 days after treatment.[1] Controls adult, egg, and nymphal stages.[1] | General Efficacy: High efficacy against a wide range of sap-feeding insects.[7] Field trials have shown high mortality rates against whitefly populations.[8][9] |
| Speed of Action | Rapid feeding cessation.[10] | Kills through contact or ingestion, leading to muscle tremors followed by paralysis and death.[6] |
| Systemic Activity | Yes, xylem-mobile and translaminar movement.[1][10] | Yes, systemic and translaminar movement.[4] |
| Resistance Cross-Resistance | No known cross-resistance to other insecticide classes.[3] A lab-selected strain of B. tabaci resistant to this compound showed little cross-resistance to sulfoxaflor.[11] | Effective against some neonicotinoid-resistant insect populations.[5][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy studies. Below are generalized experimental protocols for evaluating insecticide performance against whiteflies, based on common practices cited in the literature.
Leaf-Dip Bioassay
This laboratory-based method is commonly used to determine the intrinsic toxicity of an insecticide.
-
Preparation of Insecticide Solutions: Serial dilutions of the formulated insecticide are prepared in a suitable solvent (e.g., water with a non-ionic surfactant).
-
Leaf Treatment: Excised leaves of a suitable host plant (e.g., cotton, cucumber) are dipped into the insecticide solutions for a standardized duration (e.g., 10-20 seconds) and allowed to air dry.[12] Control leaves are dipped in the solvent solution only.
-
Whitefly Infestation: Adult whiteflies are collected and introduced into a bioassay arena (e.g., a petri dish or a ventilated container) containing the treated leaf.
-
Mortality Assessment: The number of dead or moribund whiteflies is recorded at specific time intervals (e.g., 24, 48, 72 hours) post-exposure.[13][14]
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the lethal concentration (e.g., LC50) values.
Systemic (Soil Drench) Bioassay
This method evaluates the efficacy of systemic insecticides when taken up by the plant.
-
Plant Treatment: Potted host plants are treated with a specific volume and concentration of the insecticide solution applied to the soil.
-
Insecticide Uptake: The plants are maintained for a set period to allow for the systemic uptake and translocation of the active ingredient.
-
Whitefly Infestation: Adult whiteflies are confined to a leaf on the treated plant using a clip-cage.
-
Mortality and Sublethal Effects Assessment: Mortality is assessed at regular intervals. Sublethal effects, such as reduced fecundity or feeding behavior, can also be monitored.
Field Trials
Field trials are essential to evaluate the performance of an insecticide under real-world conditions.
-
Plot Design: The trial is set up in a randomized complete block design with multiple replicates for each treatment.
-
Insecticide Application: Insecticides are applied using calibrated spray equipment at specified rates and water volumes.[13][15]
-
Population Assessment: The density of whitefly adults, nymphs, and eggs is assessed before and at various intervals after the insecticide application using standardized sampling methods (e.g., leaf turns for adults, leaf collection for immature stages).[16]
-
Data Analysis: The percentage reduction in the whitefly population is calculated for each treatment relative to the untreated control.
Mandatory Visualizations
Signaling Pathways
Caption: Comparative signaling pathways of this compound and Sulfoxaflor in insects.
Experimental Workflow
Caption: Generalized experimental workflow for comparing insecticide efficacy.
Logical Relationship of Comparison
Caption: Key parameters for the comparative evaluation of the two insecticides.
References
- 1. Discovery, research and development of axalion® active insecticide: this compound† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, research and development of axalion® active insecticide: this compound† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agriculture.basf.com [agriculture.basf.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mda.state.mn.us [mda.state.mn.us]
- 6. Sulfoxaflor - Wikipedia [en.wikipedia.org]
- 7. Sulfoxaflor | C10H10F3N3OS | CID 16723172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Publishers Panel [pje-journal.com]
- 9. Evaluation of Different Mode of Action Insecticides for the Control of Bemisia tabaci; Enhancement of Pesticide Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agriculture.basf.com [agriculture.basf.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Different Mode of Action Insecticides for the Control of Bemisia tabaci; Enhancement of Pesticide Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Determining Field Insecticide Efficacy on Whiteflies with Maximum Dose Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Modes of Action: Dimpropyridaz vs. Flonicamid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the modes of action of two key insecticides, dimpropyridaz and flonicamid (B1672840). Both compounds are recognized as chordotonal organ modulators, crucial for disrupting the sensory functions of target pests. However, their distinct mechanisms at the molecular level present different profiles for efficacy and resistance management. This document synthesizes available experimental data, outlines key experimental protocols for their study, and visualizes their signaling pathways.
At a Glance: Key Differences in Mode of Action
| Feature | This compound | Flonicamid |
| IRAC Group | 36[1] | 29[2] |
| Chemical Class | Pyridazine (B1198779) pyrazole (B372694) carboxamide | Pyridinecarboxamide[3] |
| Primary Target | Chordotonal organ neurons[4] | Chordotonal organ neurons[5] |
| Molecular Action | Proinsecticide; active metabolites block signaling upstream of TRPV channels, decreasing intracellular Ca2+[6] | Proinsecticide; its metabolite, TFNA-AM, acts upstream of TRPV channels, leading to their activation and an increase in intracellular Ca2+[3] |
| Effect on Neuron | Silences/inhibits neuron firing[6] | Hyperactivates neuron firing[6] |
Quantitative Performance Data
While direct comparative studies providing LC50 values for both this compound and flonicamid against the same pest species under identical conditions are limited in the public domain, the following tables summarize reported efficacy data for each insecticide against key sucking pests.
Table 1: Efficacy of this compound against Sucking Pests
| Pest Species | Efficacy Metric | Value | Reference |
| Myzus persicae (Green Peach Aphid) | Virus Transmission Reduction | 100% reduction at 3.6 g a.i./hL and 2.16 g a.i./hL | [5] |
| Bemisia tabaci (Silverleaf Whitefly) | Ovicidal Activity | Effective control of first instar crawlers from treated eggs | [7] |
| Aphids (general) | Recommended Application Rate | 60 g a.i./ha | [3] |
| Whiteflies (general) | Recommended Application Rate | 120 g a.i./ha | [3] |
Table 2: Efficacy of Flonicamid against Sucking Pests
| Pest Species | Efficacy Metric | Value (ppm or mg/L) | Reference |
| Rhopalosiphum maidis (Corn Leaf Aphid) | LC50 | 4.20 | [8] |
| Myzus persicae (Green Peach Aphid) | LC50 | 5.12 | [8] |
| Lipaphis erysimi (Mustard Aphid) | LC50 | 5.79 | [8] |
| Aphis gossypii (Cotton Aphid) | LC50 | 14.204 | [9] |
| Bemisia tabaci (Silverleaf Whitefly) | LC50 (adults) | 24.85 | [7] |
| Bemisia tabaci (MEAM1 nymphs) | LC50 | 25.359 | |
| Bemisia tabaci (MEAM1 adults) | LC50 | 11.050 |
Signaling Pathways and Metabolic Activation
This compound: Silencing the Signal
This compound is a proinsecticide, meaning it is converted into its biologically active form within the target insect.[6] This metabolic activation, typically through N-dealkylation, produces secondary amide metabolites.[6] These active metabolites then act on the chordotonal organs, which are critical sensory organs for insects, responsible for hearing, balance, and proprioception.[4]
The active metabolites of this compound inhibit the firing of chordotonal organ neurons by blocking a signaling step that occurs upstream of the Transient Receptor Potential Vanilloid (TRPV) channels.[10][4][6] This action leads to a decrease in intracellular calcium (Ca2+) levels, effectively silencing the neuron and disrupting the insect's ability to sense movement and orientation.[6] This leads to uncoordinated behavior, cessation of feeding, and eventual death.[4]
Flonicamid: A Pathway to Hyperactivation
Similar to this compound, flonicamid also functions as a proinsecticide.[3] It is metabolized within the insect to 4-trifluoromethylnicotinamide (TFNA-AM), which is the primary active compound. This metabolite also targets the chordotonal organs.[3]
However, in contrast to this compound, the active metabolite of flonicamid, TFNA-AM, acts upstream in a pathway that leads to the activation of TRPV channels.[3] This results in an influx of Ca2+ and the hyperactivation of the chordotonal neurons.[3][6] This constant firing of the sensory neurons leads to a disruption of the insect's senses of hearing, balance, and movement, ultimately causing feeding to cease.[5]
Experimental Protocols
The distinct modes of action of this compound and flonicamid can be elucidated through a series of key experiments. The following are generalized protocols based on established methodologies in the field of insecticide research.
Electrophysiological Recording of Chordotonal Organ Activity
This protocol is designed to directly measure the effect of the insecticides on the electrical activity of chordotonal neurons.
Objective: To determine if the test compound inhibits or excites neuronal firing in isolated insect chordotonal organs.
Methodology:
-
Preparation of Insect: An appropriate insect model (e.g., cockroach, locust, or Drosophila larva) is dissected to expose a suitable chordotonal organ, such as the femoral chordotonal organ or larval pentascolopidial organs.
-
Electrode Placement: A recording electrode is placed to measure the extracellular activity of the sensory neurons, while a reference electrode is placed in the saline bath.
-
Baseline Recording: The spontaneous firing rate of the neurons is recorded in a standard saline solution to establish a baseline.
-
Compound Application: The saline solution is replaced with a solution containing a known concentration of the test compound (this compound metabolite or flonicamid metabolite).
-
Data Acquisition and Analysis: The neuronal firing rate is continuously recorded. An increase in firing rate indicates excitation (as expected for flonicamid), while a decrease or cessation of firing indicates inhibition (as expected for this compound).
Calcium Imaging of Chordotonal Neurons
This protocol visualizes the changes in intracellular calcium concentrations in response to the insecticides.
Objective: To determine if the test compound increases or decreases intracellular Ca2+ levels in chordotonal neurons.
Methodology:
-
Preparation of Tissue: Chordotonal organs from a suitable insect model are dissected and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) or utilize a genetically encoded calcium indicator (e.g., GCaMP).
-
Imaging Setup: The prepared tissue is placed on a microscope stage equipped for fluorescence imaging.
-
Baseline Imaging: Baseline fluorescence levels, corresponding to resting intracellular Ca2+ concentrations, are recorded.
-
Compound Application: A solution containing the test compound is perfused over the tissue.
-
Image Acquisition and Analysis: Changes in fluorescence intensity are recorded over time. An increase in fluorescence indicates a rise in intracellular Ca2+ (expected for flonicamid), while a decrease suggests a reduction in Ca2+ levels (expected for this compound).
Insect Feeding Behavior Assay
This assay assesses the impact of the insecticides on the feeding behavior of the target pests.
Objective: To quantify the antifeedant effects of the test compounds.
Methodology:
-
Preparation of Diet: An artificial diet or plant material (e.g., leaf discs) is treated with a range of concentrations of the test insecticide. A control diet without the insecticide is also prepared.
-
Insect Introduction: A known number of target insects (e.g., aphids or whiteflies) are placed in a container with the treated and control diets.
-
Observation Period: The insects are allowed to feed for a specific period (e.g., 24-48 hours).
-
Data Collection: The amount of diet consumed is measured. For sucking insects, this can be indirectly measured by the amount of honeydew produced on a filter paper, or through the use of electrical penetration graphs (EPG) to monitor stylet probing behavior.
-
Analysis: The consumption of the treated diet is compared to the control diet to determine the extent of feeding inhibition.
Conclusion
This compound and flonicamid, while both targeting the essential chordotonal organs of insects, exhibit fundamentally different modes of action at the molecular level. This compound, a member of the new IRAC Group 36, acts as an inhibitor of neuronal activity by blocking a signal upstream of TRPV channels and reducing intracellular calcium. In contrast, flonicamid (IRAC Group 29) is metabolized to a compound that leads to the activation of TRPV channels and an increase in intracellular calcium, resulting in neuronal hyperactivation.
These contrasting mechanisms have important implications for insecticide resistance management. The unique mode of action of this compound suggests that it will not be subject to cross-resistance from insecticides in IRAC Groups 9 and 29. Understanding these differences is critical for researchers and drug development professionals in designing effective and sustainable pest management strategies. The experimental protocols outlined provide a framework for the further investigation and characterization of these and other novel insecticide candidates.
References
- 1. crop-protection.basf.in [crop-protection.basf.in]
- 2. Evaluation of Different Mode of Action Insecticides for the Control of Bemisia tabaci; Enhancement of Pesticide Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apvma.gov.au [apvma.gov.au]
- 4. Discovery, research and development of axalion® active insecticide: this compound† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The novel pyridazine pyrazolecarboxamide insecticide this compound inhibits chordotonal organ function upstream of TRPV channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neptjournal.com [neptjournal.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. researchgate.net [researchgate.net]
Validating the Unique Mode of Action of Dimpropyridaz on Chordotonal Organs: A Comparative Guide
Dimpropyridaz is a novel insecticide belonging to the Pyridazine (B1198779) pyrazolecarboxamides (PPCs) chemical class, developed for the control of piercing-sucking insect pests such as aphids and whiteflies.[1][2] Its distinct mode of action, which involves the modulation of chordotonal organs, has led to its classification by the Insecticide Resistance Action Committee (IRAC) into a new group, Group 36.[2][3] This guide provides an objective comparison of this compound's performance with alternative chordotonal organ-acting insecticides, supported by experimental data and detailed protocols to validate its unique mechanism.
Comparative Analysis of Chordotonal Organ Modulators
This compound's mode of action is fundamentally different from other insecticides that target chordotonal organs, namely those in IRAC Groups 9 and 29.[2] Chordotonal organs are critical mechanosensors in insects responsible for hearing, balance, and spatial orientation. While all three groups disrupt the function of these organs, the underlying molecular mechanisms are distinct.
This compound acts as a proinsecticide, meaning it is converted within the target insect into its active secondary amide metabolite.[1][4] This active form then inhibits the firing of chordotonal organ neurons.[1] A key differentiator is that this inhibition occurs at a molecular target site located upstream of the Transient Receptor Potential Vanilloid (TRPV) channels.[1][4] This results in a silencing of the neurons and a decrease in intracellular calcium (Ca²⁺) levels.[1][4]
In contrast, IRAC Group 9 insecticides (e.g., Pymetrozine (B1663596), Afidopyropen) and Group 29 insecticides (e.g., Flonicamid) lead to the hyperactivation of chordotonal neurons and an increase in intracellular Ca²⁺.[1][4] While the precise target of Group 29 is undefined, Group 9 insecticides are known to directly modulate TRPV channels.[5][6][7] The unique action of this compound, occurring independently of TRPV channels, signifies a novel mechanism for insect control and provides a valuable tool for managing resistance to existing insecticide classes.[1]
Table 1: Comparison of Insecticide Modes of Action on Chordotonal Organs
| Feature | This compound (IRAC Group 36) | IRAC Group 9 Insecticides | IRAC Group 29 Insecticides |
| Chemical Class | Pyridazine pyrazolecarboxamides[3] | Pyridine azomethines, etc.[6] | Pyridinecarboxamides[7] |
| Example Active Ingredients | This compound[3] | Pymetrozine, Pyrifluquinazon, Afidopyropen[6] | Flonicamid[6][7] |
| Target Site | Undefined target, upstream of TRPV channels[1] | TRPV channel modulators[5][6] | Undefined target site, upstream of TRPV channel activation[7] |
| Effect on Chordotonal Neurons | Inhibition / Silencing[1][4] | Hyperactivation[1][4] | Hyperactivation (via metabolite)[7] |
| Effect on Intracellular Ca²⁺ | Decrease[1][4] | Increase[1][4] | Increase[7] |
| TRPV Channel Dependence | Independent[1][4] | Dependent[1] | Acts upstream, leading to TRPV activation[7] |
| Physiological Outcome | Loss of coordination, inability to feed, eventual death | Uncoordinated movement, feeding cessation, starvation[6] | Feeding cessation, starvation[6] |
Supporting Experimental Data
The validation of this compound's unique mode of action is supported by electrophysiological, calcium imaging, and behavioral assays.
Table 2: Summary of Electrophysiological and Calcium Imaging Data
| Experiment | Preparation | Treatment | Observed Effect | Conclusion |
| Electrophysiology | Locust femoral chordotonal organ | Active metabolite of this compound | Inhibition of spontaneous and stimulus-evoked neuronal firing.[1] | Confirms the silencing effect on chordotonal neurons. |
| Electrophysiology | Locust femoral chordotonal organ | Pymetrozine (Group 9) | Elicited tonic discharges or eliminated spike activity.[8] | Demonstrates the hyperactivating effect of Group 9 agents. |
| Calcium Imaging | Drosophila antennal chordotonal neurons | Active metabolite of this compound | Decrease in intracellular Ca²⁺ levels.[1][4] | Supports the inhibitory mode of action. |
| Calcium Imaging | Drosophila antennal chordotonal neurons | Pymetrozine (Group 9) / TFNA-AM (active form of Flonicamid, Group 29) | Rapid increase in intracellular Ca²⁺ levels.[1][7] | Confirms the excitatory effect of Group 9 and 29 agents. |
| Calcium Imaging | Drosophila antennal chordotonal neurons (iav¹ mutants lacking functional TRPV channels) | TFNA-AM (active form of Flonicamid, Group 29) | No increase in Ca²⁺ levels.[7] | Shows dependence of Group 29's downstream effect on TRPV channels. |
Table 3: Summary of Behavioral and Efficacy Data
| Experiment | Organism | Treatment | Observed Effect | Conclusion |
| Negative Gravitaxis Assay | Drosophila melanogaster (Fruit Fly) | This compound metabolite | Reversible impairment of climbing ability (anti-gravitaxis behavior).[9] | Demonstrates disruption of coordination and motor function. |
| Feeding Cessation | Aphids, Whiteflies | This compound | Insects are uncoordinated and unable to feed. | Confirms the insecticidal effect through starvation. |
| Efficacy against Pests | Bemisia tabaci (Whitefly) | This compound | Effective control of various life stages, including eggs and nymphs.[9] | Validates its practical application as an insecticide. |
| Hindleg Extension | Locusts | Flonicamid (Group 29) | Causes locusts to extend their hindlegs.[7] | A characteristic symptom indicating action on the femoral chordotonal organ. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating the findings on this compound's mode of action.
Extracellular Recordings from Insect Chordotonal Organs
This protocol is adapted from methods used to study mechanoreceptors in locusts and Drosophila.[8][10]
-
Insect Preparation: An adult locust (Locusta migratoria) or Drosophila larva is anesthetized and dissected to expose the desired chordotonal organ (e.g., the femoral chordotonal organ in the locust leg or the lateral pentascolopidial chordotonal organ (lch5) in the larva).[8][10] The preparation is continuously perfused with an appropriate saline solution.
-
Stimulation: For proprioceptive organs like the femoral chordotonal organ, mechanical stimuli are applied to mimic joint movement (e.g., flexion and extension of the tibia).[8] For larval organs, a piezo-actuator can be used to apply defined perpendicular pulling forces on the organ's attachment point.[11]
-
Recording: A suction electrode is placed over the nerve containing the axons of the chordotonal neurons to record extracellular action potentials. A reference electrode is placed in the bath.
-
Data Acquisition and Analysis: The recorded neural signals are amplified, filtered, and digitized. Spike sorting software is used to isolate the activity of individual neurons. The firing rate (spikes per second) is calculated before and after the application of the test compound to quantify inhibition or excitation.
In Vivo Calcium Imaging of Chordotonal Neurons
This method allows for the visualization of changes in intracellular calcium concentration, a proxy for neuronal activity.
-
Genetic Preparation: Drosophila melanogaster expressing a genetically encoded calcium indicator (e.g., GCaMP) specifically in chordotonal neurons are used. This is achieved through genetic tools like the GAL4/UAS system.
-
Specimen Preparation: The antennal Johnston's organ, a large chordotonal organ, is a common target.[12] The fly is immobilized, and a small window is cut into the head capsule to allow optical access to the antennal nerve and brain region where the neurons terminate.
-
Compound Application: The test compound (e.g., the active metabolite of this compound or a comparator insecticide) is applied directly to the preparation via perfusion.
-
Imaging: A confocal or two-photon microscope is used to image the GCaMP fluorescence in the chordotonal neuron axons. Time-lapse images are recorded before, during, and after compound application.
-
Analysis: The change in fluorescence intensity (ΔF/F₀) is quantified over time. A decrease in fluorescence indicates a drop in intracellular Ca²⁺ (inhibition), while an increase signifies a rise in Ca²⁺ (excitation).
Drosophila Negative Gravitaxis (Climbing) Assay
This behavioral assay is used to assess the impact of neuroactive compounds on insect coordination and motor function.[9]
-
Preparation: A population of adult fruit flies (Drosophila melanogaster) is placed in a vertical glass vial or tube.
-
Treatment: The flies are fed a sucrose (B13894) solution containing a specific concentration of the test compound (or a solvent control, like DMSO) for a defined period.[9]
-
Assay Performance: The vial is tapped sharply to knock all the flies to the bottom. The flies' natural negative gravitaxis instinct will cause them to climb up the walls of the vial.
-
Quantification: The number of flies that successfully climb past a certain height marker within a specific time (e.g., 10 seconds) is recorded. The performance of the treated group is compared to the control group. A significant reduction in climbing ability indicates impaired motor control and coordination.
Visualizations: Pathways and Workflows
Signaling Pathway Comparison
Caption: Comparative signaling pathways of chordotonal organ modulators.
Experimental Validation Workflow
Caption: General workflow for validating insecticide mode of action.
Logical Classification of this compound
Caption: Decision tree for classifying this compound's mode of action.
References
- 1. The novel pyridazine pyrazolecarboxamide insecticide this compound inhibits chordotonal organ function upstream of TRPV channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, research and development of axalion® active insecticide: this compound† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. irac-online.org [irac-online.org]
- 4. The Novel Pyridazine Pyrazolecarboxamide Insecticide this compound Inhibits Chordotonal Organ Function Upstream of Trpv Channels. | Semantic Scholar [semanticscholar.org]
- 5. This compound: Mode of action and Synthesis method_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The insecticide pymetrozine selectively affects chordotonal mechanoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for extracellular recordings of mechanically stimulated pentascolopidial chordotonal neurons in Drosophila larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanically evoked spike responses of pentascolopidial chordotonal organs of Drosophila melanogaster larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinct subpopulations of mechanosensory chordotonal organ neurons elicit grooming of the fruit fly antennae | eLife [elifesciences.org]
A Comparative Analysis of Dimpropyridaz and Cyantraniliprole for the Management of Sucking Pests
A detailed guide for researchers and crop protection professionals on the efficacy, mechanisms of action, and experimental evaluation of two key insecticides.
In the ongoing effort to effectively manage sucking pests in agriculture, two noteworthy insecticides, Dimpropyridaz and Cyantraniliprole, offer distinct modes of action and spectrums of control. This guide provides a comprehensive comparison of their efficacy, supported by available experimental data, and details the methodologies behind these findings.
Executive Summary
This compound, a novel insecticide from the pyridazine (B1198779) pyrazolecarboxamide class (IRAC Group 36), and Cyantraniliprole, a well-established second-generation anthranilic diamide (B1670390) (IRAC Group 28), are both effective against a range of sucking insect pests. This compound introduces a unique mode of action by disrupting the function of the insect's chordotonal organs, leading to a cessation of feeding and eventual death. Cyantraniliprole, on the other hand, acts by activating the insect's ryanodine (B192298) receptors, causing muscle paralysis and rapid feeding cessation.
While direct comparative field data from a single study is limited in the public domain, this guide synthesizes available independent research to provide a clear overview of each compound's performance against key sucking pests such as whiteflies, aphids, and thrips.
Efficacy Data
The following tables summarize the efficacy of this compound and Cyantraniliprole against various sucking pests as reported in separate studies. It is important to note that these results are from different experimental setups and should be interpreted as indicative of each compound's potential rather than a direct, side-by-side comparison.
Table 1: Efficacy of this compound against Sucking Pests
| Pest Species | Crop | Application Rate (g a.i./ha) | Efficacy Metric | Result | Source |
| Bemisia tabaci (Whitefly) | Cotton | 108-120 | - | Effective control | |
| Amrasca biguttula biguttula (Jassids) | Cotton | 84 | - | Effective control | |
| Aphis gossypii (Aphids) | Cotton | 84 | - | Effective control | |
| Myzus persicae (Green Peach Aphid) | Vegetables | 54 | - | Excellent field activity |
Table 2: Efficacy of Cyantraniliprole against Sucking Pests
| Pest Species | Crop | Application Rate (g a.i./ha) | Efficacy Metric | Result | Source |
| Bemisia tabaci (Whitefly) | Tomato | - | Excellent adult control, reduced oviposition and nymph survival | - | |
| Bemisia tabaci (Whitefly) | Okra | 120 | 82.25% population reduction | ||
| Aphis gossypii (Aphids) | Okra | 120 | 79.57% population reduction | ||
| Lipaphis erysimi (Mustard Aphid) | Cabbage | 75 | 87.00% population reduction | ||
| Thrips | Chilli | 120 | 78.03% population reduction | ||
| Thrips | Grapes | 70 | 93.07-94.63% effectiveness |
Mechanisms of Action
The distinct modes of action of this compound and Cyantraniliprole are crucial for understanding their application in resistance management programs.
This compound: This insecticide is a pro-insecticide, meaning it is metabolized into its active form within the target insect. The active metabolite targets the chordotonal organs, which are sensory receptors responsible for hearing, balance, and spatial orientation in insects. This compound silences the neurons of these organs by acting upstream of the Transient Receptor Potential Vanilloid (TRPV) channels, leading to a decrease in intracellular calcium levels. This disruption of sensory input causes the insect to become uncoordinated, cease feeding, and ultimately perish.
Cyantraniliprole: This compound is a potent activator of insect ryanodine receptors (RyRs). RyRs are intracellular calcium channels critical for muscle contraction. Cyantraniliprole binds to these receptors, causing an uncontrolled release of calcium from the sarcoplasmic reticulum into the cytoplasm of muscle cells. This sustained calcium release leads to muscle contraction, paralysis, and rapid cessation of feeding, ultimately resulting in the death of the insect.
Experimental Protocols
The evaluation of insecticide efficacy relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for common laboratory and field trials used to assess the performance of insecticides like this compound and Cyantraniliprole.
Laboratory Bioassay: Leaf-Dip Method
This method is commonly used to determine the intrinsic toxicity of an insecticide to a target pest.
-
Preparation of Insecticide Solutions: A series of concentrations of the technical grade or formulated insecticide are prepared in a suitable solvent (e.g., acetone) and then diluted with water containing a non-ionic surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface. A control solution containing only the solvent and surfactant is also prepared.
-
Leaf Preparation: Uniform, unsprayed leaves of the host plant (e.g., cotton for whiteflies, cabbage for aphids) are collected.
-
Dipping: Each leaf is individually dipped into one of the insecticide concentrations or the control solution for a specified duration (e.g., 10-30 seconds).
-
Drying: The treated leaves are allowed to air-dry completely in a fume hood.
-
Infestation: The dried leaves are placed in petri dishes or other suitable containers with a moistened filter paper to maintain turgidity. A known number of adult or nymphal stages of the target pest are then introduced onto each leaf.
-
Incubation: The containers are maintained under controlled environmental conditions (e.g., 25±2°C, 65±5% relative humidity, and a 16:8 hour light:dark photoperiod).
-
Mortality Assessment: Pest mortality is assessed at specific time intervals (e.g., 24, 48, and 72 hours) after infestation. Insects are considered dead if they are unable to move when gently prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the lethal concentration values (e.g., LC₅₀ and LC₉₀).
Field Efficacy Trial
Field trials are essential to evaluate the performance of an insecticide under real-world agricultural conditions.
-
Experimental Design: The trial is typically laid out in a Randomized Block Design (RBD) with a minimum of three replications for each treatment. Each plot has a defined size with buffer zones to minimize spray drift between plots.
-
Treatments: Treatments include different application rates of the test insecticide (e.g., this compound and Cyantraniliprole), a standard insecticide for comparison, and an untreated control.
-
Application: Insecticides are applied using a calibrated sprayer (e.g., knapsack sprayer) to ensure uniform coverage of the crop foliage. The volume of water used per unit area is also standardized.
-
Pest Population Assessment: The population of the target sucking pests is assessed before the insecticide application (pre-treatment count) and at set intervals after application (e.g., 3, 7, and 14 days after treatment). This is typically done by counting the number of insects on a specific number of leaves from randomly selected plants within each plot.
-
Data Collection: In addition to pest counts, data on phytotoxicity, impact on natural enemies, and crop yield may also be collected.
-
Statistical Analysis: The collected data are subjected to Analysis of Variance (ANOVA) to determine the significance of differences between treatments. The mean pest populations are often transformed (e.g., using square root or logarithmic transformations) to stabilize variance before analysis. The per cent reduction in the pest population over the control is calculated to determine the efficacy of the treatments.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Cyantraniliprole.
Caption: General experimental workflow for insecticide efficacy testing.
Dimpropyridaz: A Novel Approach to Insect Feeding Cessation Validated by Behavioral Studies
A new paradigm in insecticide development, Dimpropyridaz, offers a unique mode of action that effectively halts feeding in piercing-sucking insects. This comparison guide delves into the behavioral studies that validate its efficacy, comparing it with other established insecticides and providing a detailed look at the underlying physiological mechanisms and experimental methodologies.
This compound, the first registered insecticide in the Pyridazine (B1198779) pyrazolecarboxamide (PPC) class (IRAC Group 36), operates as a pro-insecticide.[1] Once ingested by the target insect, it is metabolized into its active form.[1] This active metabolite then disrupts the function of chordotonal organs, which are crucial for an insect's sense of hearing, balance, and spatial orientation.[1][2] This disruption ultimately leads to an inability to feed and subsequent starvation.[2]
Comparative Efficacy in Feeding Cessation
While direct comparative quantitative data from a single study is limited, evidence from various Electrical Penetration Graph (EPG) studies on Myzus persicae (green peach aphid) demonstrates the potent anti-feeding properties of this compound and allows for a comparative assessment against other insecticides with different modes of action.
Table 1: Comparison of Insecticide Effects on Myzus persicae Feeding Behavior (EPG Data)
| Insecticide (IRAC Group) | Primary Mode of Action | Key Effects on Feeding Behavior (based on EPG waveforms) |
| This compound (36) | Chordotonal organ modulator (silences neuron activity)[1] | Exhibits strong anti-feeding properties, reducing the ability of aphids and whiteflies to feed from vascular tissues.[3] Specific quantitative EPG data is not yet widely published. |
| Pymetrozine (9B) | Chordotonal organ TRPV channel modulator (hyperactivates neurons)[1] | Irreversibly inhibits feeding by blocking stylet penetration into plant tissue.[4] |
| Afidopyropen (9D) | Chordotonal organ TRPV channel modulator (hyperactivates neurons)[1] | Shows excellent efficacy in controlling M. persicae, attributed to its systemic activity and antifeedant effects.[5] Sublethal concentrations significantly increase the non-probing (NP) duration.[6] |
| Flonicamid (29) | Chordotonal organ modulator (undefined target site)[1] | Sublethal concentrations significantly decrease the total duration of phloem sap ingestion (E2 waveform).[3] |
Mechanism of Action: A Unique Signaling Pathway
This compound's mode of action is distinct from other insecticides that target chordotonal organs, such as those in IRAC Groups 9 and 29. While Group 9 and 29 insecticides lead to the hyperactivation of chordotonal neurons and an increase in intracellular calcium (Ca²⁺) levels, the active metabolites of this compound silence these neurons and decrease intracellular Ca²⁺.[1] This action occurs at a molecular target upstream of the Transient Receptor Potential Vanilloid (TRPV) channels, which are the targets for Group 9 insecticides.[1]
Experimental Protocols
The primary method for evaluating the impact of insecticides on the feeding behavior of piercing-sucking insects is the Electrical Penetration Graph (EPG).
Electrical Penetration Graph (EPG) Methodology
Objective: To monitor and quantify the real-time feeding behavior of an insect on a plant.
Principle: The EPG technique transforms the plant and the insect into a simple electrical circuit.[2] A fine gold wire is attached to the insect, and an electrode is placed in the soil of the plant. When the insect inserts its stylet (mouthparts) into the plant tissue, the circuit is completed. The voltage fluctuations in this circuit are recorded as waveforms, with different waveforms corresponding to specific feeding activities.[2]
Workflow:
Key EPG Waveforms and Their Interpretation:
-
C: Stylet pathway activities (probing through plant tissues).
-
E1: Salivation into the phloem.
-
E2: Phloem sap ingestion. A significant reduction in the duration of this waveform indicates a strong anti-feedant effect.
-
G: Xylem ingestion.
-
F: Penetration difficulties.
-
np: Non-probing (stylet is not inserted into the plant).
By analyzing the duration and frequency of these waveforms, researchers can precisely determine how an insecticide affects an insect's ability to locate and ingest food from the plant's vascular system.
Conclusion
Behavioral studies, particularly those employing EPG, provide compelling evidence for the efficacy of this compound in inducing rapid feeding cessation in piercing-sucking insects. Its unique mode of action, which involves the silencing of chordotonal organs, distinguishes it from other commercially available insecticides and makes it a valuable tool for integrated pest management and resistance management strategies. The detailed analysis of feeding behavior at the neurological level underscores the innovative approach of this compound in crop protection.
References
- 1. The novel pyridazine pyrazolecarboxamide insecticide this compound inhibits chordotonal organ function upstream of TRPV channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Genetically Similar Transduction Mechanisms for Touch and Hearing in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Lack of Cross-Resistance Between Dimpropyridaz and Diamide Insecticides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless evolution of insecticide resistance in key agricultural pests necessitates the development and strategic deployment of novel chemical entities with distinct modes of action. This guide provides a comprehensive comparison of Dimpropyridaz, a novel insecticide from the pyridazine (B1198779) pyrazolecarboxamide class, and the widely used diamide (B1670390) insecticides. A critical assessment of their respective mechanisms of action and resistance profiles reveals a significant lack of cross-resistance, highlighting the potential of this compound as a valuable tool in insecticide resistance management programs.
Introduction to this compound and Diamide Insecticides
This compound, developed by BASF, is the first representative of the Insecticide Resistance Action Committee (IRAC) Group 36.[1] It demonstrates high efficacy against piercing-sucking insect pests.[2] Diamide insecticides, classified under IRAC Group 28, are primarily active against lepidopteran pests and function by disrupting calcium homeostasis.[3][4][5]
Distinct Modes of Action: The Basis for No Cross-Resistance
The fundamental difference between this compound and diamide insecticides lies in their molecular targets and the subsequent physiological effects on the insect.
This compound is a proinsecticide that, once activated within the target insect, modulates the function of chordotonal organs.[6][7][8] These sensory organs are crucial for hearing, balance, and proprioception. The active metabolites of this compound inhibit the firing of chordotonal organ neurons by blocking signaling upstream of the Transient Receptor Potential Vanilloid (TRPV) channels, leading to a decrease in intracellular calcium (Ca²⁺) levels.[6][7][8] This disruption of sensory input results in uncoordinated movement, cessation of feeding, and eventual death of the insect.[9]
Diamide insecticides , on the other hand, selectively target and activate insect ryanodine (B192298) receptors (RyRs).[3][4][5] RyRs are ion channels located on the sarcoplasmic and endoplasmic reticulum that are responsible for regulating the release of intracellular calcium stores, which is essential for muscle contraction.[4] Diamides lock these channels in an open state, causing an uncontrolled and continuous release of Ca²⁺ from internal stores.[3] This leads to the depletion of calcium, resulting in muscle paralysis, lethargy, and ultimately, mortality.[3]
The contrasting effects on intracellular calcium levels—a decrease with this compound and a massive increase with diamides—underscore their fundamentally different modes of action.
Mechanisms of Resistance
Resistance to insecticides can evolve through two primary mechanisms: target-site resistance, where mutations in the target protein reduce the insecticide's binding affinity, and metabolic resistance, where the insect's enzymes detoxify the insecticide at a higher rate.
Resistance to diamide insecticides is well-documented and predominantly caused by target-site mutations in the ryanodine receptor gene.[10][11][12][13][14][15][16] These mutations alter the binding site of the diamide molecule, reducing its efficacy.[10][14] While less common, metabolic resistance, often mediated by cytochrome P450 monooxygenases (P450s), can also contribute to reduced susceptibility to diamides.[17][18] The shared target site and resistance mechanism lead to a high risk of cross-resistance among different diamide insecticides.[19][20]
Conversely, studies on This compound resistance are still emerging. However, in a laboratory-selected strain of Bemisia tabaci, resistance to this compound was associated with an increased activity of cytochrome P450 monooxygenases, indicating a metabolic resistance mechanism.[2] Crucially, this this compound-resistant strain showed little to no cross-resistance to the diamide insecticide cyantraniliprole.[2] This finding provides direct experimental evidence for the lack of cross-resistance between these two classes of insecticides.
Comparative Data Summary
The following table summarizes the key differences between this compound and diamide insecticides, highlighting the factors that contribute to the absence of cross-resistance.
| Feature | This compound | Diamide Insecticides |
| IRAC Group | 36[1] | 28[3] |
| Chemical Class | Pyridazine pyrazolecarboxamide | Phthalic diamides or Anthranilic diamides[4] |
| Primary Target | Chordotonal organs (upstream of TRPV channels)[6][7][8][9] | Ryanodine Receptors (RyRs)[3][4][5] |
| Effect on Intracellular Ca²⁺ | Decrease[6][7][8] | Uncontrolled release and increase[3] |
| Primary Resistance Mechanism | Metabolic (e.g., elevated P450 activity)[2] | Target-site mutations in the RyR gene[10][11][12][13][14][15][16] |
| Cross-Resistance Potential | Low with diamides and other classes[2] | High among different diamides[19][20] |
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the distinct mechanisms and the experimental approach to assessing cross-resistance, the following diagrams are provided.
Figure 1: Distinct signaling pathways of this compound and diamide insecticides.
References
- 1. Discovery, research and development of axalion® active insecticide: this compound† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Baseline of susceptibility, risk assessment, biochemical mechanism, and fitness cost of resistance to this compound, a novel pyridazine pyrazolecarboxamide insecticide, in Bemisia tabaci from China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diving Into Diamides [growertalks.com]
- 4. Diamide insecticides - Wikipedia [en.wikipedia.org]
- 5. Diamide insecticides - Wikiwand [wikiwand.com]
- 6. This compound: Mode of action and Synthesis method_Chemicalbook [chemicalbook.com]
- 7. The novel pyridazine pyrazolecarboxamide insecticide this compound inhibits chordotonal organ function upstream of TRPV channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel pyridazine pyrazolecarboxamide insecticide this compound inhibits chordotonal organ function upstream of TRPV channels | RTI [rti.org]
- 9. apvma.gov.au [apvma.gov.au]
- 10. researchgate.net [researchgate.net]
- 11. Varying contributions of three ryanodine receptor point mutations to diamide insecticide resistance in Plutella xylostella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding and managing diamide insecticide resistance in lepidopteran pests: Insights into RyR mutations and metabolic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ryanodine receptor point mutations confer diamide insecticide resistance in tomato leafminer, Tuta absoluta (Lepidoptera: Gelechiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Large-Scale Monitoring of the Frequency of Ryanodine Receptor Target-Site Mutations Conferring Diamide Resistance in Brazilian Field Populations of Fall Armyworm, Spodoptera frugiperda (Lepidoptera: Noctuidae) [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Molecular Mechanisms of Resistance to Diamide Insecticides in Spodoptera litura: Insights from Both Metabolic and Target-Site Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Rapid selection for resistance to diamide insecticides in Plutella xylostella via specific amino acid polymorphisms in the ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Dimpropyridaz's effectiveness on neonicotinoid-resistant aphid populations
A new insecticide, Dimpropyridaz, demonstrates significant efficacy against aphid populations that have developed resistance to neonicotinoid insecticides. Its unique mode of action, targeting a different physiological pathway than neonicotinoids, makes it a valuable tool for insecticide resistance management (IRM) programs.
This compound, the first active ingredient in the new Insecticide Resistance Action Committee (IRAC) Group 36, offers a distinct advantage in controlling piercing and sucking insect pests that have evolved resistance to other chemical classes. This guide provides a comparative analysis of this compound's effectiveness against neonicotinoid-resistant aphids, supported by available experimental data.
Understanding Neonicotinoid Resistance in Aphids
Neonicotinoid insecticides, belonging to IRAC Group 4A, act by binding to the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect's nervous system, leading to overstimulation, paralysis, and death. However, widespread use has led to the development of resistance in several aphid species, most notably the green peach aphid (Myzus persicae) and the cotton aphid (Aphis gossypii).
The primary mechanisms of neonicotinoid resistance in aphids are:
-
Metabolic Resistance: This involves the overexpression of detoxification enzymes, particularly cytochrome P450 monooxygenases like CYP6CY3. These enzymes break down the insecticide before it can reach its target site.
-
Target-Site Resistance: This is due to a specific mutation (R81T) in the β1 subunit of the nAChR. This mutation alters the receptor's shape, reducing its binding affinity for neonicotinoid molecules and rendering the insecticide less effective. Aphids with both mechanisms can exhibit extremely high levels of resistance.
This compound: A Different Mode of Action
This compound operates via a novel mode of action, classifying it as a chordotonal organ modulator with an undefined target site. Chordotonal organs are sensory receptors in insects responsible for hearing, balance, and spatial orientation. By disrupting these organs, this compound causes uncoordinated movement and cessation of feeding, ultimately leading to the insect's death. This distinct mechanism means there is no known cross-resistance with neonicotinoids, making it an effective tool against resistant populations.
Comparative Efficacy of this compound
While extensive peer-reviewed, direct comparative studies with quantitative data on neonicotinoid-resistant aphid strains are still emerging, a public release summary from the Australian Pesticides and Veterinary Medicines Authority (APVMA) provides insight from field trials conducted by BASF. These trials compared the performance of Efficon® Insecticide (containing this compound) with registered industry standards, including the neonicotinoid imidacloprid (B1192907).
The APVMA summary states that in trials against green peach aphid (Myzus persicae) and cotton/melon aphid (Aphis gossypii), Efficon® Insecticide was generally equivalent to, or more effective than, registered aphicides, including imidacloprid in two specific trials.
A recent study established the baseline susceptibility of Aphis gossypii to this compound, providing crucial data for future resistance monitoring and risk assessment. The study determined the LC50 (the concentration required to kill 50% of the test population) of this compound for a susceptible strain of A. gossypii.
Table 1: Baseline Susceptibility of a Susceptible Aphis gossypii Strain to this compound
| Insecticide | LC50 (mg/L) | 95% Confidence Interval (mg/L) |
| This compound | 1.23 | 1.01 - 1.49 |
Data sourced from a 2024 study on the baseline susceptibility of Aphis gossypii.
This baseline data is critical for comparison as more studies are published on the efficacy of this compound against characterized neonicotinoid-resistant strains.
Experimental Protocols
The following is a generalized methodology for conducting aphid insecticide bioassays, based on standard protocols from the Insecticide Resistance Action Committee (IRAC) and published research.
Aphid Rearing
-
Susceptible and resistant aphid colonies are maintained on host plants (e.g., bell pepper, cotton, or cabbage) in a controlled environment (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 hour light:dark photoperiod).
-
Colonies are kept in separate, ventilated cages to prevent cross-contamination.
Leaf-Dip Bioassay
-
Preparation of Insecticide Solutions: Serial dilutions of the technical-grade insecticide (e.g., this compound, Imidacloprid) are prepared in a suitable solvent (e.g., acetone) and then diluted with distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100). A control solution contains only the solvent and surfactant in distilled water.
-
Leaf Disc Treatment: Fresh, unsprayed leaves from the host plant are cut into discs (e.g., 5 cm diameter). Each leaf disc is immersed in an insecticide solution or the control solution for a set period (e.g., 10-15 seconds) with gentle agitation.
-
Drying: The treated leaf discs are allowed to air-dry on a clean, non-absorbent surface for 1-2 hours.
-
Infestation: The dried leaf discs are placed, abaxial side up, in petri dishes containing a thin layer of agar (B569324) (1-1.5%) to maintain leaf turgidity. A cohort of adult apterous (wingless) aphids of a similar age (e.g., 20-30 individuals) are carefully transferred onto each leaf disc using a fine paintbrush.
-
Incubation: The petri dishes are sealed with ventilated lids and incubated under the same controlled environmental conditions as the aphid rearing.
-
Mortality Assessment: Aphid mortality is assessed at specific time points (e.g., 24, 48, and 72 hours) after infestation. Aphids that are unable to move when gently prodded with a fine brush are considered dead.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 values and their 95% confidence intervals.
Signaling Pathways and Experimental Workflow
Caption: Comparative signaling pathways of Neonicotinoids and this compound.
Caption: Experimental workflow for a standard aphid leaf-dip bioassay.
Conclusion and Future Outlook
This compound, with its novel mode of action, presents a highly promising solution for the management of neonicotinoid-resistant aphid populations. Its effectiveness, as indicated in initial field trials, provides a much-needed alternative for growers facing control failures with older chemistries. The lack of cross-resistance between this compound and neonicotinoids is a key advantage for developing sustainable IRM strategies.
To further validate the performance of this compound, there is a clear need for more publicly available, peer-reviewed research that directly compares its efficacy against well-characterized neonicotinoid-resistant aphid strains, including those with confirmed R81T mutations and/or CYP6CY3 overexpression. Such studies will be instrumental in providing growers and crop advisors with the robust data required to confidently integrate this new insecticide into their pest management programs.
Comparative Metabolic Profiling of Insects Treated with Dimpropyridaz and Other Insecticides: A Guide for Researchers
A comprehensive analysis of the metabolic perturbations induced by Dimpropyridaz in comparison to other leading insecticides, providing researchers, scientists, and drug development professionals with essential data for informed decision-making.
This guide offers a detailed comparative overview of the metabolic effects on insects following exposure to the novel insecticide this compound and other widely used alternatives, including neonicotinoids, sulfoxaflor (B1682526), and flupyradifurone (B41651). By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document serves as a critical resource for understanding the distinct and overlapping metabolic consequences of these compounds.
Executive Summary
The escalating challenge of insecticide resistance necessitates the development of novel active ingredients with unique modes of action. This compound, a recently introduced insecticide, presents a promising alternative. Understanding its metabolic impact in comparison to established insecticides is paramount for predicting efficacy, managing resistance, and assessing potential off-target effects. This guide synthesizes available data on the metabolic profiling of insects exposed to this compound and compares it with the metabolic signatures induced by neonicotinoids, sulfoxaflor, and flupyradifurone.
Comparative Analysis of Metabolic Effects
While direct comparative metabolomic studies simultaneously analyzing this compound and the other three insecticides are not yet widely available in published literature, this section synthesizes findings from individual studies to provide a comparative overview. The data presented highlights the key metabolic pathways perturbed by each insecticide class. It is important to note that experimental conditions such as insect species, dosage, and exposure duration may vary between studies, warranting caution in direct comparisons.
Table 1: Comparative Metabolic Effects of this compound, Neonicotinoids, Sulfoxaflor, and Flupyradifurone on Insects
| Insecticide Class | Key Affected Metabolic Pathways | Observed Metabolic Changes | Putative Biological Consequences |
| This compound | Chordotonal Organ Function | Inhibition of chordotonal organ firing, decrease in intracellular Ca2+ levels.[1][2] | Disruption of proprioception, coordination, and feeding. |
| Proinsecticide Metabolism | N-dealkylation to form the active secondary amide metabolite.[1][3] | Bioactivation is required for insecticidal activity. | |
| Neonicotinoids | Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonism | Overstimulation of nAChRs, leading to paralysis.[4] | Neurotoxicity and eventual death. |
| Xenobiotic Metabolism (Phase I & II) | Hydroxylation, desaturation, dealkylation, sulfoxidation, and nitro reduction by CYP450s, followed by conjugation.[5][6][7] | Detoxification or in some cases, metabolic activation. | |
| Energy Metabolism | Alterations in carbohydrate and lipid metabolism.[1][8] | Disruption of energy homeostasis. | |
| Sulfoxaflor | Nicotinic Acetylcholine Receptor (nAChR) Agonism | Acts as a competitive modulator of nAChRs.[9] | Neurotoxicity. |
| Steroid Hormone Biosynthesis | Enriched pathway in response to exposure.[4][9] | Potential disruption of development and reproduction. | |
| Glutathione Metabolism | Enriched pathway in response to exposure.[4][9] | Cellular stress response and detoxification. | |
| Energy Metabolism | Decrease in cellular metabolism.[10] | Reduced energy production. | |
| Flupyradifurone | Nicotinic Acetylcholine Receptor (nAChR) Agonism | Agonist of insect nAChRs.[11] | Neurotoxicity. |
| Detoxification Pathways | Limited metabolism by certain cytochrome P450s (e.g., CYP6CM1).[12] | Reduced detoxification in some resistant insect strains. | |
| Energy Metabolism | Potential negative effects on ATP production.[13] | Impaired energy supply. | |
| Immune Response | Activation of immune response pathways.[13] | Induction of cellular stress responses. |
Mode of Action and Metabolic Pathways
The distinct modes of action and subsequent metabolic fates of these insecticides are crucial determinants of their efficacy and selectivity.
This compound: A Novel Mode of Action
This compound is a proinsecticide, meaning it is converted into its active form within the target insect.[1][2][3] This bioactivation involves N-dealkylation to a secondary amide. The active metabolite then targets the insect's chordotonal organs, which are sensory organs responsible for proprioception, hearing, and gravity sensing.[14][15][16] Unlike other insecticides that target the nervous system's synaptic transmission, the active metabolite of this compound inhibits the firing of chordotonal neurons by acting upstream of Transient Receptor Potential Vanilloid (TRPV) channels, leading to a decrease in intracellular calcium levels.[1][3] This unique mechanism disrupts the insect's ability to sense its own movements and position, leading to uncoordinated behavior, cessation of feeding, and eventual death.
Metabolic activation and mode of action of this compound.
Neonicotinoids, Sulfoxaflor, and Flupyradifurone: nAChR Modulators
Neonicotinoids, sulfoxaflor, and flupyradifurone all target the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.[4][11][17] These insecticides act as agonists, mimicking the neurotransmitter acetylcholine. Their binding to nAChRs leads to the persistent and irreversible opening of ion channels, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.
While they share a common target, differences in their chemical structures can influence their binding affinity to nAChR subtypes and their susceptibility to metabolic detoxification enzymes. For instance, some neonicotinoid-resistant insect populations that overexpress certain cytochrome P450 enzymes (like CYP6CM1) can efficiently metabolize and detoxify certain neonicotinoids, but not flupyradifurone or sulfoxaflor.[12][13][17]
Mode of action of nAChR modulators and a simplified detoxification pathway.
Experimental Protocols for Comparative Metabolic Profiling
To facilitate further research in this area, this section outlines standardized protocols for comparative metabolomics in insects using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow
A typical workflow for a comparative metabolomics study involves several key stages, from experimental design to data analysis and interpretation.
A generalized workflow for comparative insect metabolomics.
LC-MS Based Metabolomics Protocol
Objective: To obtain a broad profile of metabolites in insect samples and identify those that are significantly altered by insecticide treatment.
1. Sample Preparation:
- Insect Collection and Quenching: At predetermined time points post-exposure, collect a set number of insects (e.g., 10-20 individuals per replicate) and immediately freeze them in liquid nitrogen to quench metabolic activity.
- Homogenization: Homogenize the frozen insects in a pre-chilled solvent mixture, typically a combination of methanol, acetonitrile, and water, to extract a wide range of metabolites.
- Extraction: Vortex the homogenate and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation and complete metabolite extraction.
- Centrifugation: Centrifuge the samples at high speed to pellet cellular debris.
- Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites for analysis.
2. LC-MS Analysis:
- Chromatography: Employ a suitable chromatography column (e.g., a C18 column for reversed-phase chromatography or a HILIC column for polar metabolites) to separate the metabolites.
- Mass Spectrometry: Analyze the eluent from the chromatography column using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes to detect a wide range of metabolites.
3. Data Analysis:
- Data Preprocessing: Use specialized software to perform peak picking, alignment, and normalization of the raw LC-MS data.
- Statistical Analysis: Apply multivariate statistical methods such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to identify metabolites that differ significantly between the treatment groups.
- Metabolite Identification: Identify the significantly altered metabolites by comparing their mass-to-charge ratio (m/z) and retention times to spectral libraries and databases (e.g., METLIN, HMDB).
NMR-Based Metabolomics Protocol
Objective: To obtain quantitative information on highly abundant metabolites and to aid in the structural elucidation of unknown compounds.
1. Sample Preparation:
- Extraction: Follow a similar extraction procedure as for LC-MS, often using a buffered solvent system (e.g., phosphate (B84403) buffer in D2O with methanol) to ensure pH stability.
- Sample Reconstitution: After extraction and centrifugation, lyophilize the supernatant and reconstitute it in a deuterated solvent (e.g., D2O with a known concentration of a reference standard like TSP) for NMR analysis.
2. NMR Analysis:
- Data Acquisition: Acquire one-dimensional (1D) 1H NMR spectra for each sample using a high-field NMR spectrometer. For structural confirmation, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC can be performed on pooled samples.
3. Data Analysis:
- Spectral Processing: Process the raw NMR data, including Fourier transformation, phasing, baseline correction, and referencing.
- Binning and Integration: Divide the spectra into small integration regions (bins) or integrate the signals corresponding to specific metabolites.
- Statistical Analysis: Use multivariate statistical analysis on the binned or integrated data to identify significant differences between groups.
- Metabolite Identification: Identify metabolites by comparing the chemical shifts and coupling constants of the NMR signals to databases (e.g., HMDB, BMRB) and by using 2D NMR data.
Conclusion and Future Directions
This guide provides a foundational comparison of the metabolic effects of this compound and other key insecticides. The unique mode of action of this compound, targeting chordotonal organs, suggests a distinct metabolic signature compared to the nAChR-modulating insecticides. However, the lack of direct comparative metabolomics studies represents a significant knowledge gap.
Future research should focus on conducting comprehensive, standardized metabolomics studies that directly compare the effects of this compound with other insecticides across various insect species and resistance profiles. Such studies will be invaluable for:
-
Elucidating the full spectrum of metabolic perturbations caused by each insecticide.
-
Identifying unique metabolic biomarkers for exposure to specific insecticides.
-
Understanding the metabolic basis of insecticide resistance and cross-resistance.
-
Developing more effective and sustainable pest management strategies.
By leveraging the power of metabolomics, the scientific community can gain deeper insights into the intricate interactions between insecticides and insect metabolism, ultimately contributing to the development of next-generation pest control solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. The Buzz on Insecticides: A Review of Uses, Molecular Structures, Targets, Adverse Effects, and Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR-Based Metabolomics: A New Paradigm to Unravel Defense-Related Metabolites in Insect-Resistant Cotton Variety through Different Multivariate Data Analysis Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dovepress.com [dovepress.com]
- 6. Entometabolomics: applications of modern analytical techniques to insect studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Properties, mode of insecticidal action, environmental exposure pathways, and uses of the insecticide sulfoxaflor; sulfoxaflor environmental science review part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Flupyradifurone: a brief profile of a new butenolide insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery and characterization of sulfoxaflor, a novel insecticide targeting sap-feeding pests. | Semantic Scholar [semanticscholar.org]
- 15. DOT Language | Graphviz [graphviz.org]
- 16. Discovery, research and development of axalion® active insecticide: this compound† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery and characterization of sulfoxaflor, a novel insecticide targeting sap-feeding pests - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dimpropyridaz: A Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper disposal of Dimpropyridaz, a novel insecticide. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental impact. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be familiar with the safety protocols for handling this compound. The active ingredient may cause slight skin irritation and moderate eye irritation.[1] In case of exposure, follow the first aid measures outlined in the product's Safety Data Sheet (SDS).
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Long-sleeved shirt and long trousers or cotton overalls buttoned to the neck and wrist.[1][2]
-
Elbow-length chemical-resistant gloves.[2]
-
Eye protection, such as fully enclosed goggles or a face shield.[1]
-
An N95 mask is also recommended to avoid inhalation.[1]
Always wash hands thoroughly after handling the compound.[2]
Disposal of Unwanted this compound Product
Disposal of surplus or unwanted this compound must be conducted in a manner that prevents environmental and water pollution.[3] Undiluted this compound or its formulations should not be disposed of on-site.[2]
The primary method for disposal is through a designated hazardous or special waste collection point, in accordance with local, state, and federal regulations.[4]
Experimental Protocol for Neutralization (if required and feasible in a laboratory setting):
Hypothetical Alkaline Hydrolysis Protocol:
-
Preparation: In a fume hood, prepare a dilute solution of the this compound waste.
-
Hydrolysis: Slowly add a solution of sodium hydroxide (B78521) (NaOH) to raise the pH of the this compound solution. The mixture should be stirred continuously at a controlled temperature.
-
Monitoring: Monitor the degradation of this compound using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Neutralization: Once the degradation is complete, neutralize the resulting solution with a suitable acid (e.g., hydrochloric acid) to a neutral pH.
-
Disposal: Dispose of the final neutralized solution in accordance with local regulations for aqueous waste.
Note: This is a generalized protocol and must be adapted and validated for this compound specifically.
Disposal of Empty Containers
Empty containers of this compound must be handled carefully to prevent reuse and environmental contamination.[3]
Procedure for Decontamination of Empty Containers:
-
Triple Rinse: Immediately after emptying, rinse the container thoroughly with water three times.[2]
-
Collect Rinsate: Add the rinsings from the container to the spray tank or a designated waste container for later disposal.[2]
-
Container Destruction: If not recycling, the container must be made unusable by breaking, crushing, or puncturing it.[2]
-
Final Disposal:
-
Recycling: If a recycling program for chemical containers is available, return the clean, dry container to the recycler or a designated collection point.[2]
-
Approved Waste Facility: Deliver the destroyed container to an approved waste management facility.[2]
-
Burial (Last Resort): If an approved facility is not accessible, bury the empty packaging 500 mm below the surface in a designated and marked disposal pit. This pit must be clear of waterways, desirable vegetation, and tree roots, and its use must comply with all relevant local, state, or territory government regulations.[2]
-
Under no circumstances should empty containers or the product be burned. [2]
Spill Management
In the event of a spill, isolate the area and prevent the material from entering drains, waterways, or soil. Absorb the spilled material with an inert substance (e.g., sand, earth, or vermiculite) and place it in a suitable, labeled container for disposal as hazardous waste.[3] The contaminated area should be thoroughly cleaned with water and detergents, with the cleaning water also collected for proper disposal.[3]
Quantitative Data Summary
| Parameter | Value | Source |
| Active Ingredient Concentration | 120 g/L (in Efficon® formulation) | [5][6] |
| Storage Temperature | Protect from temperatures below -10°C and above 40°C | [3] |
| Oral LD50 (Rat) | > 2,000 mg/kg | [3][4] |
| Dermal LD50 (Rat) | > 2,000 mg/kg | [4] |
| Aquatic Toxicity | Harmful to aquatic life | [4] |
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. crop-protection.basf.in [crop-protection.basf.in]
- 2. crop-solutions.basf.com.au [crop-solutions.basf.com.au]
- 3. download.basf.com [download.basf.com]
- 4. download.basf.com [download.basf.com]
- 5. Efficon® | BASF Crop Solutions Australia [crop-solutions.basf.com.au]
- 6. Efficon by BASF - Systemic Insecticide for Whitefly, Jassids & Aphids | KrushiVista [krushivista.com]
Personal protective equipment for handling Dimpropyridaz
Essential Safety and Handling Guide for Dimpropyridaz
This guide provides critical safety and logistical information for laboratory professionals handling this compound. It outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe and effective use of this compound.
Physicochemical and Toxicological Data
| Property | Value | Citation(s) |
| Chemical Class | 1H-pyrazole-5-carboxamide | [1] |
| Physical State | Light beige and odorless powder | [1] |
| Melting Point | 88°C | [1] |
| Vapor Pressure | 8.7 × 10⁻⁶ Pa at 20°C | [1][2] |
| Water Solubility | 34.6 g/L at 20°C | [1] |
| Log P (o/w) | 1.1 at 20°C (pH 5.8) | [1] |
| Flammability | Not considered flammable | [1] |
| Explosive Properties | Not considered explosive | [1] |
| Acute Oral Toxicity | Moderate | [1] |
| Acute Dermal Toxicity | Low | [1] |
| Acute Inhalation Toxicity | Low | [1] |
| Eye/Skin Irritation | May cause slight irritation to eyes and skin | [1][3][4] |
| Skin Sensitization | No potential to be a skin sensitizer | [1] |
| Acceptable Daily Intake (ADI) | 0.2 mg/kg bw/day | [1] |
Operational Plan for Handling this compound
A systematic approach is crucial for minimizing exposure and ensuring safety. The following step-by-step protocols cover the entire handling workflow, from preparation to disposal.
Phase 1: Preparation and Pre-Handling
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the product-specific SDS. Additional information is often listed in the Safety Data Sheet.[3][4]
-
Designate a Work Area: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.
-
Assemble PPE: Ensure all necessary PPE is clean, in good condition, and readily available.[5] At a minimum, this includes:
-
Body Protection: Cotton overalls buttoned to the neck and wrist or a chemical-resistant suit.[3][4][6]
-
Hand Protection: Elbow-length, chemical-resistant gloves (e.g., nitrile rubber).[3][7] Do not use leather or fabric gloves.[5]
-
Eye Protection: Safety glasses with side shields, chemical splash goggles, or a face shield.[7]
-
Respiratory Protection: For operations that may generate dust or aerosols, an N95 mask or a respirator with appropriate cartridges is recommended.[2][8]
-
-
Prepare Emergency Equipment: Ensure an eyewash station, safety shower, and a chemical spill kit are immediately accessible.[9] The spill kit should contain absorbent materials like vermiculite (B1170534) or cat litter, a shovel, and a labeled disposal container.[9]
Phase 2: Handling and Experimental Use
-
Avoid Contamination: Do not eat, drink, or smoke in the designated handling area.[3]
-
Handling Procedures:
-
First Aid Procedures: Be prepared for accidental exposure:
-
If Swallowed: Contact a doctor or a Poisons Information Centre immediately.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Gently rinse eyes with plenty of water for at least 15 minutes. If irritation persists, consult a specialist.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[2]
-
Phase 3: Post-Handling and Disposal
-
Decontamination:
-
Waste Disposal:
-
Empty Containers: Do not reuse empty containers. Triple rinse containers, adding the rinsate to the spray tank or appropriate chemical waste container.[3][4] Puncture and crush the empty container before disposal.[3][4]
-
Unused Product: Dispose of undiluted or excess this compound as hazardous waste. Do not dispose of on-site or pour down drains.[3]
-
Disposal Facility: Deliver all waste (empty containers, unused product, contaminated spill materials) to an approved waste management facility in compliance with local, state, and territory regulations.[3][4] Do not burn the product or its containers.[3][4]
-
Procedural Workflow and Emergency Plan
The following diagram illustrates the logical flow for safely handling this compound, incorporating key safety checks and emergency responses.
Caption: Workflow for safe handling of this compound, from preparation to disposal.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. aksci.com [aksci.com]
- 4. crop-solutions.basf.com.au [crop-solutions.basf.com.au]
- 5. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 6. 1910.1200 App D - Safety Data Sheets (Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 7. greenhouse.ucdavis.edu [greenhouse.ucdavis.edu]
- 8. This compound [sitem.herts.ac.uk]
- 9. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
